molecular formula C10H8F6O B1232463 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol CAS No. 368-63-8

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Cat. No.: B1232463
CAS No.: 368-63-8
M. Wt: 258.16 g/mol
InChI Key: MMSCIQKQJVBPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C10H8F6O and its molecular weight is 258.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSCIQKQJVBPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869755
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-63-8
Record name 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 368-63-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03H8X9K3I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol CAS number 34154-84-8

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by gathering crucial information on 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol, zeroing in on chemical properties, synthesis methods, and research applications. My goal is to compile a thorough understanding for further analysis, focusing on its role in drug development and scientific research.

Planning Guide Structure

I've outlined the structure for the in-depth guide on this compound. I will begin with the compound's importance and cover physicochemical properties, synthesis/purification, and its applications. I'm focusing on a logical flow to aid understanding. I will also incorporate authoritative references and step-by-step experimental workflows to build a detailed and reliable resource.

Organizing Information Gathering

Now, I'm diving deeper into the technical aspects. My focus is on the compound's properties, syntheses, and applications. I'll structure a guide with an introduction, properties, synthesis, purification, and applications. I'll source data and methodologies and design visuals. All sources will be properly cited. Quantitative data will be tabulated. Finally, I'll compile all the technical info into a final guide on this compound.

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol structure

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated a thorough data gathering process. My focus is on the compound's chemical and physical characteristics, specifically its structure, molecular weight, melting and boiling points, and solubility. I intend to create a solid foundation of factual information to guide my subsequent explorations.

Broadening Research Scope

I'm expanding my data collection to include the applications of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. I'm especially interested in its role as a chiral building block and its use in pharmaceutical synthesis. I'm also looking into synthetic routes, focusing on asymmetric methods. Furthermore, I'll be investigating analytical techniques, biological activities, and mechanism of action. Finally, I will be compiling all information into an in-depth technical guide.

Deepening Data Gathering

I'm now diving deeper into the specifics. I'm actively compiling data on the chemical and physical properties of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, including its structure, molecular weight, melting and boiling points, and solubility. I'm simultaneously investigating its applications in research and drug development. I'm also focusing on asymmetric synthesis methods, analytical techniques like NMR and HPLC, and its biological activities. I will assemble all this information into a thorough guide.

Initiating Compound Overview

I'm beginning with an introduction that focuses on (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol as a chiral intermediate. I'm aiming to establish its importance and context before diving into specifics. This sets the stage for a detailed technical discussion, appealing to the user's expertise.

Outlining Detailed Structure

I'm now detailing the planned structural overview. I'll include the 2D diagram from the SMILES string, followed by a properties table with CAS number, molecular formula, weight, appearance, and so on. I'll source all the data. I'm also planning a section on spectroscopic characterization, discussing techniques like NMR and HPLC, even without specific spectra readily available.

Expanding Methodology Scope

My current focus is expanding the methodologies section, specifically the synthesis approaches. I'm contrasting chemical and biocatalytic routes, highlighting their pros and cons. I'll detail asymmetric hydrogenation using metal catalysts, along with the expense and harsh conditions. Simultaneously, I'll describe biocatalytic methods using enzymes, focusing on mild conditions and high specificity.

Expanding on Synthesis Pathways

I'm now expanding the methodologies section, preparing to contrast chemical and biocatalytic routes in greater depth. I'll highlight the pros and cons of both, including asymmetric hydrogenation with metal catalysts, emphasizing their cost and harsher conditions, and then the use of enzymes with milder conditions and high specificity, like Candida antarctica lipase-B (CAL-B). I'll also incorporate a comparison diagram.

Detailing Compound's Blueprint

I'm now deep into detailing the compound's structure. I'm focusing on creating the 2D diagram and compiling the properties table, including CAS number, molecular formula, and weight. I'm meticulously sourcing the data to ensure accuracy. Then, I will delve into spectroscopic characterization, covering techniques like NMR and HPLC. Even without spectra, I'm noting what researchers look for in each. This information will be used to enhance the final technical guide.

An In-depth Technical Guide to the Synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A Keystone Chiral Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a critical chiral building block in the synthesis of numerous pharmacologically active molecules, most notably as a key intermediate for neurokinin-1 (NK-1) receptor antagonists such as Aprepitant.[1][2] The precise stereochemistry of this alcohol is paramount, as the biological activity of the final drug substance is often confined to a single enantiomer. This technical guide provides a comprehensive overview of the primary synthetic strategies for producing this chiral alcohol with high enantiopurity. We will delve into the core methodologies of asymmetric reduction of the corresponding prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone, exploring both chemocatalytic and biocatalytic routes. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol in Medicinal Chemistry

The trifluoromethyl group is a prevalent substituent in modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The presence of two such groups in the 3 and 5 positions of the phenyl ring of 1-[3,5-bis(trifluoromethyl)phenyl]ethanol imparts unique electronic properties that are often exploited in drug design. The chiral nature of this secondary alcohol makes its enantioselective synthesis a topic of considerable interest. While the (R)-enantiomer is a well-known precursor to the antiemetic drug Aprepitant, the (S)-enantiomer also serves as a valuable synthon for the exploration of new chemical entities and as a stereochemical probe in structure-activity relationship studies.[1][3]

The primary challenge in the synthesis of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol lies in achieving high levels of enantioselectivity in a cost-effective and scalable manner. This guide will explore the two dominant strategies to achieve this: the asymmetric reduction of a prochiral ketone and the resolution of a racemic mixture.

Synthetic Strategies for Enantiopure (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

The synthesis of enantiomerically pure (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol predominantly relies on the asymmetric reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone. This transformation can be achieved through two main approaches: chemocatalysis and biocatalysis.

Chemocatalytic Asymmetric Reduction

Asymmetric hydrogenation and transfer hydrogenation using transition metal catalysts, particularly those based on Ruthenium (Ru) and Rhodium (Rh) complexed with chiral ligands, are powerful and widely employed methods for the enantioselective reduction of ketones.[4] These methods often provide high conversions and excellent enantioselectivities.[5]

2.1.1. Asymmetric Hydrogenation

Asymmetric hydrogenation involves the direct addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a chiral catalyst. The Noyori-type catalysts, which feature a Ru(II) center coordinated to a chiral diphosphine ligand like BINAP, are exemplary in this regard.[6][7] The chirality of the ligand directs the approach of the hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

2.1.2. Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation offers a practical alternative to high-pressure hydrogenation, utilizing a hydrogen donor such as isopropanol or formic acid in place of H₂ gas.[8] Ruthenium complexes with chiral diamine ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective catalysts for this transformation. The reaction is typically carried out in the presence of a base, like sodium isopropoxide, to facilitate the catalytic cycle.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a "green" and highly efficient alternative to traditional chemical methods for the synthesis of chiral alcohols.[9][10] This approach utilizes whole microbial cells or isolated enzymes (ketoreductases or alcohol dehydrogenases) to catalyze the reduction of the prochiral ketone with high stereoselectivity.[11][12][13]

2.2.1. Whole-Cell Bioreduction

The use of whole microbial cells (e.g., yeast, bacteria) offers the advantage of in-situ cofactor regeneration, which is essential for the reductase enzymes. Various microorganisms, such as Candida tropicalis and Sphingomonas sp., have been shown to effectively reduce 3',5'-bis(trifluoromethyl)acetophenone to the corresponding (S)-alcohol with high enantiomeric excess.[11][14]

2.2.2. Isolated Enzyme (Ketoreductase - KRED) Biocatalysis

For greater control and higher purity, isolated ketoreductase (KRED) enzymes can be employed.[14] This approach eliminates potential side reactions from other cellular enzymes. The KRED, often commercially available, is used in conjunction with a cofactor regeneration system, which typically involves a sacrificial alcohol like isopropanol and a secondary dehydrogenase, or by using glucose and glucose dehydrogenase.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired scale of production, cost of reagents and catalysts, and the required level of enantiopurity.

Parameter Asymmetric Hydrogenation (e.g., Ru/BINAP) Asymmetric Transfer Hydrogenation (e.g., Ru/TsDPEN) Biocatalysis (Whole-Cell/KRED)
Enantioselectivity Generally high to excellent (>95% ee)Generally high to excellent (>95% ee)Often excellent (>99% ee)[9]
Reaction Conditions High pressure H₂ gas, moderate temperaturesAtmospheric pressure, mild temperaturesMild temperatures and pH[10]
Catalyst/Biocatalyst Precious metal catalyst, chiral ligandPrecious metal catalyst, chiral ligandReadily available microorganisms or enzymes
Substrate Scope BroadBroadCan be substrate-specific
Scalability Well-established for large-scale productionWell-established for large-scale productionScalable, with considerations for fermentation/enzyme production
"Green" Chemistry Use of H₂ gas, organic solventsUse of organic solventsAqueous media, biodegradable catalysts[9]

Detailed Experimental Protocol: Biocatalytic Asymmetric Reduction using Whole Cells

This protocol provides a representative procedure for the synthesis of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol using a whole-cell biocatalyst, based on established methodologies.[5][14]

Materials and Reagents
  • 3',5'-Bis(trifluoromethyl)acetophenone

  • Candida tropicalis (or other suitable microorganism)

  • Yeast extract

  • Peptone

  • Dextrose (Glucose)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure

Step 1: Cultivation of the Biocatalyst

  • Prepare a sterile growth medium containing yeast extract, peptone, and dextrose in water.

  • Inoculate the medium with a culture of Candida tropicalis.

  • Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking for 24-48 hours to allow for cell growth.

  • Harvest the cells by centrifugation and wash them with sterile phosphate buffer.

Step 2: Asymmetric Bioreduction

  • Resuspend the harvested cells in a fresh phosphate buffer.

  • Add 3',5'-bis(trifluoromethyl)acetophenone to the cell suspension. A co-solvent like DMSO may be used to aid solubility.

  • Add a co-substrate for cofactor regeneration, such as glucose.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reaction by TLC or chiral GC/HPLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

  • Extract the supernatant with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentrate the organic extract under reduced pressure to obtain the crude product.

  • Purify the crude alcohol by flash column chromatography on silica gel to yield pure (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.

Characterization

The enantiomeric excess (ee) of the final product should be determined using chiral HPLC or chiral GC.[15] The chemical structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Pathways

The following diagrams illustrate the primary synthetic routes to (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.

Asymmetric Synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol cluster_chem Chemocatalysis cluster_bio Biocatalysis ketone 3',5'-Bis(trifluoromethyl)acetophenone ath Asymmetric Transfer Hydrogenation (e.g., Ru/TsDPEN, i-PrOH) ketone->ath ah Asymmetric Hydrogenation (e.g., Ru/BINAP, H₂) ketone->ah whole_cell Whole-Cell Reduction (e.g., C. tropicalis, Glucose) ketone->whole_cell kred Isolated Enzyme (KRED, Cofactor System) ketone->kred s_alcohol (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol ath->s_alcohol ah->s_alcohol whole_cell->s_alcohol kred->s_alcohol

Caption: Overview of major synthetic routes to (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.

Asymmetric Transfer Hydrogenation Workflow start Start: 3',5'-Bis(trifluoromethyl)acetophenone catalyst_prep Catalyst Preparation (Ru-complex + Chiral Ligand) start->catalyst_prep reaction Asymmetric Transfer Hydrogenation (Isopropanol, Base) catalyst_prep->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: (S)-Alcohol purification->product analysis Purity & ee Analysis (NMR, Chiral HPLC/GC) product->analysis

Caption: A typical experimental workflow for asymmetric transfer hydrogenation.

Conclusion

The synthesis of enantiomerically pure (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a well-established yet continually evolving field. Both chemocatalytic and biocatalytic methods offer highly efficient and selective routes to this valuable chiral intermediate. While transition-metal-catalyzed asymmetric (transfer) hydrogenation provides robust and scalable processes, biocatalysis presents an increasingly attractive alternative that aligns with the principles of green chemistry. The choice of the optimal synthetic strategy will ultimately be dictated by the specific requirements of the application, including scale, cost, and desired purity. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important chiral building block for their synthetic endeavors.

References

  • A Technical Guide to the Stereoselective Synthesis of (S)-1-(3-(trifluoromethyl)phenyl)ethanol - Benchchem. (URL: )
  • Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R) - [3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904. Applied Microbiology and Biotechnology, 90(6), 1897–1904. (URL: [Link])
  • Application Notes and Protocols for the Biocatalytic Reduction of 3'-(Trifluoromethyl)acetophenone - Benchchem. (URL: )
  • Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129–2135. (URL: [Link])
  • Biocatalytic Asymmetric Synthesis of (S)‐1‐[3,5‐bis(trifluoromethyl)phenyl]ethanol by an Immobilized KRED in Batch and Flow Conditions. ChemCatChem.
  • Biocatalytic Asymmetric Synthesis of (S)‐1‐[3,5‐bis(trifluoromethyl)phenyl]ethanol by an Immobilized KRED in Batch and Flow Conditions. IRIS - Unibo. (URL: [Link])
  • Chapter 10 Synthesis of aprepitant.
  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 121. (URL: [Link])
  • Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award (Merck & Co., Inc.). US EPA. (URL: [Link])
  • Effective synthesis of ( S )-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction.
  • Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904. ResearchGate.
  • Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis.
  • Preparation of aprepitant.
  • Asymmetric reduction of 1‐[3,5‐bis(trifluoromethyl)phenyl]ethanone using Lactobacillus kefir ADH. ResearchGate. (URL: [Link] trifluoromethylphenylethanone_using_Lactobacillus_kefir_ADH)
  • Asymmetric Hydrogenation of 3,5-Bistrifluoromethyl Acetophenone in Pilot Scale with Industrially Viable Ru/Diphosphine–Benzimidazole Complexes. Organic Process Research & Development, 18(9), 1137–1141. (URL: [Link])
  • Asymmetric Hydrogenation of 3,5-Bistrifluoromethyl Acetophenone in Pilot Scale with Industrially Viable Ru/Diphosphine.
  • Super Hydrides. DTIC. (URL: [Link])
  • New Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Prochiral Ketones. ChemInform. (URL: [Link])
  • Chiral Separation of 3,5-Bis(trifluoromethyl)phenyl ethanol by Capillary Electrophoresis. Chinese Journal of Modern Applied Pharmacy. (URL: [Link])
  • (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery. SENOVA PHARMA. (URL: [Link])
  • Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7356. (URL: [Link])
  • (PDF) Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. ResearchGate.
  • Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Chemical Society Reviews. (URL: [Link])
  • Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Trifluoromethylimines. The Journal of Organic Chemistry, 80(1), 458–462. (URL: [Link])
  • Asymmetric hydrogen
  • Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers, 78(12), 7973–7986. (URL: [Link])
  • Noyori Hydrogen
  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. (URL: [Link])
  • A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene.
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. (URL: [Link])
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 27(18), 5894. (URL: [Link])
  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 43(35), 13149–13153. (URL: [Link])
  • The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Chiral η 6 -Arene/ N -Tosylethylenediamine−Ruthenium(II) Catalysts.
  • Using the force to synthesize (un)symmetric DPPE derivatives. Research Communities. (URL: [Link])
  • (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Arran Chemical Company. (URL: [Link])

Sources

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: Synthesis, Analysis, and Applications

Introduction

This compound is a fluorinated chiral alcohol that has garnered significant attention in the pharmaceutical and materials science sectors. Its unique structure, featuring a phenyl ring substituted with two highly electronegative trifluoromethyl (CF₃) groups, imparts notable properties including enhanced chemical stability, metabolic resistance, and specific molecular interactions.[1][2] This makes it an invaluable chiral building block, particularly in the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs).

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, with a focus on its critical role in drug development. We will delve into its physicochemical properties, explore its primary application as a key intermediate for the neurokinin-1 (NK-1) receptor antagonist Aprepitant, and detail the principal methodologies for its synthesis and enantiomeric purity analysis. The causality behind experimental choices and the validation inherent in robust protocols are emphasized throughout.

Physicochemical Properties and Structural Data

The fundamental characteristics of a molecule are critical for its application in synthesis and formulation. The two trifluoromethyl groups significantly influence the electronic properties and lipophilicity of this compound. Quantitative data for its racemic and enantiopure forms are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₀H₈F₆O[3][4][5]
Molecular Weight 258.16 g/mol [3][4][6]
Appearance White solid / fine crystalline powder[7][8]
Melting Point 53-58 °C[6][7]
Boiling Point 175.8 - 223.5 °C at 760 mmHg[6][7]
Density ~1.4 g/cm³[6][7]
CAS Number (R)-enantiomer 127852-28-2[3]
CAS Number (S)-enantiomer 225920-05-8[7]
CAS Number (Racemate) 368-63-8[4]

Core Application: A Key Intermediate for Aprepitant

The primary driver for the large-scale synthesis of enantiomerically pure (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is its role as a crucial intermediate in the manufacture of Aprepitant.[6][8] Aprepitant is a potent and selective human neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[8]

The causality for its use is rooted in stereochemistry. The biological activity of Aprepitant is dependent on the precise three-dimensional arrangement of its atoms, which is established by the chirality of the alcohol intermediate. The (R)-enantiomer is essential for constructing the correct stereocenter in the final drug molecule.[8]

G cluster_synthesis Synthesis Pathway of Aprepitant cluster_action Mechanism of Action A (R)-1-[3,5-Bis(trifluoromethyl) phenyl]ethanol B Multi-step Chemical Conversion (e.g., Morpholine derivative formation, coupling reactions) A->B Key Chiral Building Block C Aprepitant (NK-1 Receptor Antagonist) B->C Final Assembly E NK-1 Receptor C->E Blocks D Substance P (Neurotransmitter) D->E Binds to F Emesis (Vomiting) Signaling Pathway E->F Activates

Fig 1. Role of the chiral alcohol in Aprepitant synthesis and action.

Synthesis Methodologies: Achieving Enantiopurity

The production of single-enantiomer this compound is a critical challenge. The choice of synthetic route is often a balance between cost, efficiency, scalability, and environmental impact. Two primary strategies have proven effective: chemical asymmetric synthesis and biocatalytic methods.[6][8]

Chemical Synthesis: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for producing chiral alcohols from their corresponding prochiral ketones. This approach relies on a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to one face of the ketone.

Causality of Method Choice: Ruthenium-based catalysts are frequently chosen due to their high efficiency, selectivity, and tolerance for various functional groups.[6][8] The reaction is driven by the formation of a transient, diastereomeric complex between the substrate and the chiral catalyst, which lowers the activation energy for one enantiomeric product over the other.

Experimental Protocol: Asymmetric Hydrogenation of 3',5'-Bis(trifluoromethyl)acetophenone [8]

  • Inert Atmosphere: To a degassed reaction vessel, add the ruthenium catalyst, such as [RuCl₂(p-cymene)]₂, and a chiral ligand, for instance, (1S,2R)-cis-1-amino-2-indanol.

  • Solvent and Substrate: Add an appropriate solvent like 2-propanol, followed by the substrate, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.

  • Activation: Introduce a base, such as a 5M sodium hydroxide solution, to activate the catalyst system.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C) for 4-6 hours, monitoring the conversion by GC or HPLC.

  • Workup and Purification: Upon completion, quench the reaction, perform an extraction with a suitable organic solvent, and purify the resulting alcohol via distillation or chromatography to yield the enantiomerically enriched product.

Biocatalytic Synthesis: Enzymatic Resolution & Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit near-perfect enantioselectivity.[6][9]

Causality of Method Choice: Lipases, such as Candida antarctica lipase-B (CAL-B), are robust enzymes widely used for the kinetic resolution of racemic alcohols.[9] They selectively acylate one enantiomer, allowing for the easy separation of the unreacted alcohol (the desired enantiomer) from its esterified counterpart. Alternatively, carbonyl reductases can directly reduce the ketone to a single-enantiomer alcohol with high enantiomeric excess (ee).[10]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [9]

  • Reaction Setup: In a suitable organic solvent (e.g., hexane or MTBE), dissolve the racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol.

  • Enzyme and Acyl Donor: Add the immobilized lipase (e.g., Novozym 435, which is CAL-B) and an acyl donor, such as vinyl acetate. Vinyl acetate is an excellent choice as the byproduct, acetaldehyde, is volatile and does not require removal from the reaction equilibrium.

  • Incubation: Stir the suspension at a mild temperature (e.g., 30-45 °C).

  • Monitoring: Monitor the reaction progress using chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.

  • Separation: After the reaction, filter off the immobilized enzyme (which can be recycled). The resulting mixture of the (R)-alcohol and the (S)-acetate can then be easily separated by column chromatography. The (S)-acetate can be hydrolyzed back to the (S)-alcohol if desired.

G cluster_chem Chemical Synthesis cluster_bio Biocatalytic Synthesis A Prochiral Ketone 3',5'-Bis(trifluoromethyl)acetophenone B Asymmetric Hydrogenation (Ru-Catalyst, H₂ source) A->B C (R)-Alcohol (High ee) B->C D Racemic Alcohol (R/S)-Mixture E Enzymatic Resolution (Lipase, Acyl Donor) D->E F (R)-Alcohol + (S)-Acetate E->F G Separation F->G H (R)-Alcohol (High ee) G->H

Fig 2. Comparative workflow of chemical and biocatalytic synthesis routes.

Analytical Protocols for Enantiomeric Purity Determination

Verifying the enantiomeric excess (ee) is a non-negotiable quality control step. The choice of analytical technique depends on the physical properties of the analyte and the available instrumentation. Chiral chromatography is the gold standard for this purpose.[11][12]

Chiral Gas Chromatography (GC)

Applicability: GC is well-suited for volatile and thermally stable compounds like this compound.[11] The separation occurs as the enantiomers interact differently with a chiral stationary phase (CSP) coated inside the GC column.

Self-Validating Protocol:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the alcohol in a volatile solvent like ethyl acetate or hexane.

  • GC System & Conditions:

    • System: A GC equipped with a Flame Ionization Detector (FID).

    • Chiral Column: A cyclodextrin-based column, such as CP-Chirasil-Dex CB, is highly effective.[11]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Hold at 115 °C for 2 minutes, then ramp at 3 °C/min to 140 °C.[12]

  • Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the major (A₁) and minor (A₂) enantiomers using the formula: % ee = [(A₁ - A₂) / (A₁ + A₂)] * 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Applicability: HPLC is a versatile and robust method for enantioseparation. Polysaccharide-based CSPs are particularly effective for resolving a wide array of chiral molecules, including this alcohol.[11]

Self-Validating Protocol:

  • Sample Preparation: Dissolve the sample to a concentration of ~1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • HPLC System & Conditions:

    • System: Standard HPLC with a UV detector.

    • Chiral Column: A polysaccharide-derived column like Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[12]

    • Mobile Phase: A non-polar/polar mixture, typically n-Hexane/Isopropanol (e.g., 98:2 v/v). The low polarity of the mobile phase enhances the chiral recognition interactions on the CSP.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm.[12]

  • Data Analysis: Calculate the % ee from the integrated peak areas as described in the GC protocol.

G cluster_gc Chiral GC cluster_hplc Chiral HPLC A Sample of 1-(3,5-Bis(trifluoromethyl) phenyl)ethanol B Dissolve in Appropriate Solvent A->B C Inject into Chromatography System B->C D Separation on Chiral Stationary Phase (Gas Phase) C->D F Separation on Chiral Stationary Phase (Liquid Phase) C->F E FID Detector D->E H Chromatogram with Separated Enantiomer Peaks E->H G UV Detector F->G G->H I Integrate Peak Areas H->I J Calculate Enantiomeric Excess (% ee) I->J

Fig 3. Analytical workflow for determining enantiomeric excess.

Conclusion

This compound stands out as a specialty chemical of high value in modern synthetic chemistry. Its utility is most profoundly demonstrated in the pharmaceutical industry as an indispensable chiral precursor to the antiemetic drug Aprepitant. The successful application of this intermediate hinges on the ability to produce it in high enantiomeric purity. As detailed in this guide, both advanced chemical catalysis and green biocatalytic methods provide robust and scalable pathways to this goal. The rigorous application of analytical techniques like chiral GC and HPLC ensures that the final product meets the stringent quality requirements for API synthesis, embodying the principles of precision and reliability that underpin drug development.

References

  • Arran Chemical Company. (n.d.). (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Retrieved from Arran Chemical Company website. [Link]
  • SENOVA PHARMA. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery.
  • Autech Industry Co.,Limited. (n.d.). (S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8. Retrieved from Autech Industry Co.,Limited website. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Wu, Q., Li, J., & Wang, M. (2007). Chiral Separation of 3,5-Bis(trifluoromethyl)phenyl ethanol by Capillary Electrophoresis. Chinese Journal of Modern Applied Pharmacy, (4), 256-259. [Link]
  • Wang, L., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. [Link]
  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from Royal Society of Chemistry website. [Link]
  • Vankawala, P. J., et al. (2007). Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist.
  • Enzymaster. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.

Sources

Physical and chemical properties of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol

Abstract

This technical guide provides a comprehensive analysis of this compound, a critical chiral alcohol and synthetic intermediate. The strategic placement of two trifluoromethyl groups on the phenyl ring imparts unique physicochemical properties, including high chemical stability and hydrophobicity, making it a valuable building block in medicinal chemistry and materials science.[1] This document details its structural characteristics, physical and chemical properties, spectroscopic data, and established synthesis methodologies. Particular focus is given to its role as a key intermediate in the synthesis of pharmaceuticals, most notably the neurokinin-1 (NK-1) receptor antagonist, Aprepitant.[2][3] Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting.

Introduction: A Keystone Chiral Intermediate

This compound, particularly its enantiomerically pure forms, represents a cornerstone in the synthesis of complex, biologically active molecules.[4][5] The presence of trifluoromethyl (-CF₃) groups is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby favorably modifying the pharmacokinetic profile of a drug candidate.[6]

This alcohol's primary significance lies in its role as a precursor to potent therapeutic agents. The (R)-enantiomer is an indispensable intermediate for producing Aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting.[2][3] Beyond this, the compound serves as a versatile intermediate for other neuroprotective agents, agrochemicals, and advanced polymers where thermal and chemical resilience are paramount.[1][4][6] Understanding its fundamental properties is therefore essential for scientists and researchers aiming to leverage its unique characteristics.

Physicochemical Properties

The defining features of this compound are its fluorinated aromatic ring and chiral carbinol center. These elements dictate its physical state, solubility, and reactivity profile. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueReferences
IUPAC Name 1-[3,5-bis(trifluoromethyl)phenyl]ethanol[7]
Synonyms α-methyl-3,5-bis(trifluoromethyl)benzyl alcohol, 3,5-BTPE[1][7]
Molecular Formula C₁₀H₈F₆O[7][8]
Molecular Weight 258.16 g/mol [7][8][9]
Appearance White to off-white solid or crystalline powder[10][11]
CAS Number 368-63-8 (Racemate) 127852-28-2 ((R)-enantiomer) 225920-05-8 ((S)-enantiomer)[1][7][12]
Melting Point 53-58 °C[8][10][12]
Boiling Point ~176-224 °C at 760 mmHg[1][8][10]
Density ~1.4 - 1.46 g/cm³[1][8][10]
Solubility Low in water; Soluble in organic solvents (e.g., acetonitrile, chloroform, methanol)[11][12][13]
pKa 13.99 ± 0.20 (Predicted)[11][12]
Optical Activity (R)-enantiomer: [α]/D +27 ± 1°, c = 1 in acetonitrile[11]

Spectroscopic and Analytical Data

Structural confirmation and purity assessment are critical for any synthetic intermediate. The following data are characteristic of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is distinguished by characteristic signals. Aromatic protons typically appear as singlets around δ 7.75-7.85 ppm. The methine proton (CH-OH) presents as a quartet near δ 4.95 ppm due to coupling with the adjacent methyl group, which in turn appears as a doublet around δ 1.5 ppm.[2]

  • ¹³C and ¹⁹F NMR Spectroscopy : These techniques are invaluable for confirming the carbon skeleton and the presence of the trifluoromethyl groups, respectively. Full spectral data is available in public databases.[7]

  • Mass Spectrometry : Electron ionization mass spectrometry typically shows a molecular ion peak and characteristic fragmentation patterns, with major fragments observed at m/z 243 ([M-CH₃]⁺) and 195.[7]

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, along with C-H and C-F stretching vibrations at their characteristic frequencies.

Synthesis and Reactivity

The production of enantiomerically pure this compound is of paramount importance, particularly for pharmaceutical applications where stereochemistry dictates biological activity.[6] Two primary strategies dominate its synthesis: chemical asymmetric reduction and biocatalysis.

G cluster_0 Synthesis Pathways cluster_1 Methods Ketone 3',5'-Bis(trifluoromethyl)acetophenone Chem Chemical Asymmetric Hydrogenation (e.g., Ru-catalyst) Ketone->Chem Bio Biocatalytic Reduction (e.g., Carbonyl Reductase) Ketone->Bio R_Alcohol (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol S_Alcohol (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol Chem->R_Alcohol Chem->S_Alcohol Bio->R_Alcohol Bio->S_Alcohol G Compound (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol Intermediate Key Chiral Intermediate Compound->Intermediate Aprepitant Aprepitant Intermediate->Aprepitant Target Neurokinin-1 (NK-1) Receptor Antagonist Aprepitant->Target Application Antiemetic for Chemotherapy-Induced Nausea Target->Application G Prep Preparation: Review SDS, Assemble PPE Handle Handling: Use in Fume Hood, Avoid Contact Prep->Handle Store Storage: Cool, Dry, Tightly Sealed Handle->Store Spill Spill Response: Evacuate, Contain with Inert Absorbent Handle->Spill Cleanup End of Procedure: Decontaminate Area, Remove PPE, Wash Hands Handle->Cleanup Waste Waste Disposal: Collect in Labeled Container, Dispose via Licensed Contractor Cleanup->Waste

Sources

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research: Safety Data

I'm now diving into the specifics! My initial focus is on gathering safety and handling data for 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol. I'm hitting Google with targeted searches, aiming to unearth comprehensive material safety data sheets (MSDS) and relevant regulatory information.

Refining Search Strategy

I'm expanding my approach to include regulatory guidelines from OSHA and ECHA, and digging for toxicology reports and protocols from chemical suppliers. I plan to identify key hazards and required PPE. Next I will create a structured guide, and visualize the workflows with Graphviz.

Analyzing Safety Information Deeply

I'm now zeroing in on data analysis. My plan is to gather info, like MSDS, from various sources. I will create a structured guide, complete with practical protocols for safe practices, and create supporting Graphviz diagrams. Then I will write the guide and integrate visual aids. Next up, in-text citations, and finally, the complete reference list.

An In-depth Technical Guide to the Spectral Analysis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, a key chiral intermediate in the synthesis of pharmacologically active molecules. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the experimental choices and interpretation, ensuring scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₈F₆O, Molar Mass: 258.16 g/mol ) possesses a unique structure that gives rise to a distinct spectroscopic fingerprint.[1] The presence of a chiral center at the carbinol carbon, a highly substituted aromatic ring with two powerful electron-withdrawing trifluoromethyl groups, and a hydroxyl group, all contribute to the characteristic features observed in its NMR, IR, and Mass Spectra. Understanding these features is paramount for its identification, purity assessment, and characterization in various stages of drug development.

Chemical Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the carbon and proton framework.

¹H NMR Spectroscopy

Experimental Protocol: A Self-Validating System

A high-resolution ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

  • Sample Preparation: 5-10 mg of the solid compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm, which serves as a convenient internal reference. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm) for precise chemical shift calibration.

  • Instrumental Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30 or similar) is used.

    • Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is employed to allow for near-complete relaxation of the protons, ensuring accurate integration.

    • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is used to ensure high resolution.

Data Interpretation and Causality:

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and aliphatic protons.

Chemical Shift (δ ppm) Multiplicity Integration Assignment Rationale
~7.85Singlet1HH-4 (Aromatic)This proton is situated between the two trifluoromethyl groups, and its signal appears as a singlet due to the symmetrical substitution pattern. The strong deshielding effect of the adjacent electron-withdrawing CF₃ groups causes a significant downfield shift.
~7.75Singlet2HH-2, H-6 (Aromatic)These two protons are chemically equivalent due to the molecule's symmetry. They appear as a singlet and are also shifted downfield by the electron-withdrawing nature of the CF₃ groups.
~4.95Quartet1HCH-OH (Methine)The methine proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 rule). Its proximity to the electronegative oxygen atom causes a downfield shift.
~2.5 (variable)Singlet (broad)1HOHThe chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may not show clear coupling.
~1.5Doublet3HCH₃ (Methyl)The methyl protons are coupled to the single methine proton, resulting in a doublet. This signal appears in the typical upfield region for an alkyl group.

Data based on published values.[2]

Caption: ¹H NMR experimental and processing workflow.

¹³C NMR Spectroscopy

Experimental Protocol and Rationale:

The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to provide a spectrum with single lines for each unique carbon atom.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Instrumental Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., zgpg30) is used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 2-5 seconds is appropriate.

Data Interpretation:

The ¹³C NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The trifluoromethyl carbons will appear as quartets due to coupling with the three fluorine atoms.

Chemical Shift (δ ppm) Assignment Rationale
~149C-1 (Aromatic, C-CHOH)The ipso-carbon attached to the ethanol moiety is shifted downfield.
~132 (quartet)C-3, C-5 (Aromatic, C-CF₃)These carbons are directly attached to the highly electronegative trifluoromethyl groups, resulting in a downfield shift and splitting into a quartet due to one-bond C-F coupling.
~125 (quartet)CF₃The carbon of the trifluoromethyl group itself appears as a quartet with a large coupling constant, a characteristic feature for this group.
~124C-2, C-6 (Aromatic)These aromatic carbons are deshielded by the adjacent CF₃ groups.
~121C-4 (Aromatic)This aromatic carbon is also influenced by the electron-withdrawing substituents.
~70CH-OH (Methine)The carbon bearing the hydroxyl group is shifted downfield due to the electronegativity of the oxygen atom.
~25CH₃ (Methyl)The methyl carbon appears in the typical upfield aliphatic region.

Note: Specific chemical shifts can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol:

As a solid compound, this compound can be analyzed using either the KBr pellet method or as a thin film.[3][4]

  • KBr Pellet Method: 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry KBr powder.[3] The mixture is then pressed into a thin, transparent pellet. This method provides a spectrum free from solvent interference. A background spectrum of a blank KBr pellet is run first for correction.[5]

  • Thin Film Method: A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[4]

Data Interpretation:

The IR spectrum will exhibit characteristic absorption bands for the O-H, C-H, C-O, and C-F bonds, as well as aromatic C=C stretches.

Frequency (cm⁻¹) Vibration Description
3600-3200O-H stretchA strong, broad absorption due to intermolecular hydrogen bonding of the hydroxyl group.
3100-3000Aromatic C-H stretchWeak to medium absorptions.
3000-2850Aliphatic C-H stretchMedium absorptions from the methyl and methine groups.
1600-1450Aromatic C=C stretchMultiple sharp, medium to weak bands characteristic of the benzene ring.
1350-1100C-F stretchVery strong, complex absorptions characteristic of the trifluoromethyl groups.
1200-1000C-O stretchA strong absorption for the alcohol C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

Experimental Protocol:

Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic compounds like this one.[6]

  • Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV.[7][8] This high energy induces fragmentation, providing a characteristic fingerprint for the molecule.

  • Inlet System: The sample can be introduced via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC) column.

  • Ion Source Temperature: Typically maintained around 200-250 °C to ensure the sample remains in the gas phase.[8][9]

Data Interpretation and Fragmentation Pathway:

The mass spectrum from the National Institute of Standards and Technology (NIST) database for this compound shows several key fragments.[1]

  • Molecular Ion (M⁺): A peak at m/z 258 corresponding to the molecular weight of the compound is expected, though it may be weak due to extensive fragmentation.

  • Base Peak (m/z 243): The most intense peak is often due to the loss of a methyl group (•CH₃, 15 Da) via alpha-cleavage, resulting in a stable, resonance-stabilized cation.

  • Other Significant Fragments:

    • m/z 195: Loss of the ethanol side chain.

    • Benzylic cleavage: Fission of the bond between the aromatic ring and the ethanol moiety can also occur.

MS_Fragmentation cluster_path Proposed Fragmentation Pathways M [M]⁺• (m/z 258) Frag1 [M - CH₃]⁺ (m/z 243) Base Peak M->Frag1 - •CH₃ Frag2 [M - C₂H₅O]⁺ (m/z 213) M->Frag2 - •C₂H₅OH Frag3 [C₇H₄F₃]⁺ (m/z 145) Frag2->Frag3 - CF₂

Caption: Proposed major EI-MS fragmentation pathways.

Summary of Spectral Data

Technique Key Features and Observations
¹H NMR (CDCl₃) Aromatic protons (~7.75-7.85 ppm), methine quartet (~4.95 ppm), methyl doublet (~1.5 ppm), and a variable hydroxyl proton signal.
¹³C NMR (CDCl₃) Aromatic carbons (121-149 ppm), trifluoromethyl quartets (~125 and ~132 ppm), methine carbon (~70 ppm), and methyl carbon (~25 ppm).
FT-IR Strong, broad O-H stretch (3600-3200 cm⁻¹), strong C-F stretches (1350-1100 cm⁻¹), and a strong C-O stretch (1200-1000 cm⁻¹).
Mass Spec (EI) Molecular ion at m/z 258, base peak at m/z 243 ([M-CH₃]⁺).

Conclusion

The comprehensive spectral analysis of this compound provides a robust framework for its unequivocal identification and characterization. The interplay of its unique structural features is clearly reflected in the distinct patterns observed in its NMR, IR, and Mass Spectra. This guide serves as a practical resource for researchers and professionals, enabling confident application of these analytical techniques in the synthesis and development of novel therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6425739, this compound. [Link].
  • Wikipedia.
  • Fang, X. (2023). Examining the Effect of Ion Source Temperature on Electron Ionization Efficiency. Journal of Mass Spectrometry & Advances in the Clinical Lab, 6(3). [Link].
  • Drawell. (n.d.).
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link].
  • Shimadzu. (n.d.). KBr Pellet Method. [Link].
  • Royal Society of Chemistry. (2021).
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link].
  • University of Illinois. (n.d.).
  • re3data.org. (2023).
  • FOODBALL Project. (n.d.). Spectral Libraries. [Link].
  • Royal Society of Chemistry. (n.d.).
  • LCGC International. (2015).
  • ResearchGate. (2017). What is the ratio of sample to KBr to make a fine pellet for FTIR analysis? [Link].
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033944). [Link].
  • Arran Chemical Company. (n.d.). (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. [Link].
  • SpectraBase. (n.d.). 1-(3-Trifluoromethylphenyl)-ethanol - Optional[¹H NMR] - Spectrum. [Link].
  • Home Sunshine Pharma. (n.d.). (S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8. [Link].
  • University of California, Davis. (n.d.).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 443135, 1-Phenylethanol, (S)-. [Link].
  • SpectraBase. (n.d.). 1-(3-(Trifluoromethyl)phenyl)ethanol - Optional[FTIR] - Spectrum. [Link].
  • Vankawala, P. J., et al. (2007). Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. Organic Process Research & Development, 11(3), 555-560. [Link].
  • Snape, T. J., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. [Link].
  • SpectraBase. (n.d.). 1-(3-(Trifluoromethyl)phenyl)ethanol - Optional[FTIR] - Spectrum. [Link].
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link].
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 637516, 1-Phenylethanol, (R)-. [Link].
  • NIST. (n.d.). Phenylethyl Alcohol. [Link].

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Key Chiral Intermediate

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol is a critical chiral building block in modern medicinal chemistry. Its structure, featuring a phenyl ring substituted with two highly electronegative trifluoromethyl (CF₃) groups, imparts unique properties such as high chemical stability and hydrophobicity.[1] These characteristics make it an invaluable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Notably, the (R)-enantiomer of this alcohol is a key intermediate in the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist used as an antiemetic for chemotherapy-induced nausea and vomiting.[2][3] The stereochemistry of the alcohol is paramount to the biological activity of the final drug molecule, making the precise characterization of its physical properties, such as melting and boiling points, essential for identity confirmation, purity assessment, and process control in a drug development setting. This guide provides an in-depth analysis of these core physical properties, grounded in experimental methodology and practical insights.

Core Physicochemical Properties

The physical properties of this compound can vary slightly based on its enantiomeric purity (i.e., whether it is the (R)-enantiomer, (S)-enantiomer, or a racemic mixture) and the purity of the sample. The data compiled from various suppliers and databases are summarized below.

PropertyValueSource(s)
Melting Point 53-58 °C[2][4][5][6]
54 °C[1]
69.5-75.5 °C[7]
Boiling Point 175.8 °C (at 760 mmHg)[1][2]
223.5 °C (at 760 mmHg)[5][6]
Density 1.376 - 1.457 g/cm³[1][2][4][5][6]
Molecular Formula C₁₀H₈F₆O[2]
Molecular Weight 258.16 g/mol [2]

Expert Insight: The observed variation in melting points (e.g., the 53-58 °C range versus the 69.5-75.5 °C value) highlights a critical aspect of materials science in drug development.[2][4][5][6][7] Such discrepancies can arise from several factors:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point.

  • Enantiomeric Purity: The melting point of a pure enantiomer (R or S) can differ from that of the racemic mixture.

  • Residual Impurities: The presence of solvents or by-products from its synthesis, which often involves the reduction of 3,5-bis(trifluoromethyl)acetophenone, can depress and broaden the melting range.[2][3]

Therefore, melting point determination is not just a check for identity but a sensitive indicator of purity and physical form.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting range is a fundamental technique for assessing the purity of a crystalline solid. A pure compound typically melts over a narrow range (0.5-1.5 °C).

Methodology: Digital Melting Point Apparatus (Capillary Method)

This protocol describes a self-validating system for accurate melting point determination.

Step 1: Sample Preparation

  • Rationale: Proper sample preparation is crucial for efficient and uniform heat transfer.

  • Procedure:

    • Ensure the sample of this compound is a completely dry, fine powder. If necessary, gently crush the crystals using a mortar and pestle.

    • Tap the open end of a glass capillary tube into the powder, forcing a small amount of the solid into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the solid into a dense column at the bottom. The packed sample height should be 2-3 mm.

Step 2: Instrument Setup & Calibration

  • Rationale: Instrument accuracy is paramount. Calibration with certified standards ensures the trustworthiness of the measurement.

  • Procedure:

    • Before running the sample, verify the calibration of the digital melting point apparatus using at least two standards that bracket the expected melting point (e.g., benzophenone, 48-50°C; benzoic acid, 121-123°C).

    • Set the starting temperature to ~45°C, approximately 10°C below the lowest expected melting point of 53°C.[4][5][6]

    • Set a heating ramp rate of 10-15 °C/minute for the initial rapid approach.

Step 3: Measurement

  • Rationale: A slow ramp rate near the melting point is essential to allow the system to reach thermal equilibrium, ensuring an accurate reading.

  • Procedure:

    • Insert the prepared capillary tube into the heating block of the apparatus.

    • Initiate the heating program.

    • Once the temperature reaches the starting point (45°C), change the ramp rate to a slow 1-2 °C/minute.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last trace of solid melts, resulting in a clear liquid.

    • The melting range is reported as T₁ - T₂.

Step 4: Validation and Interpretation

  • Rationale: The result must be interpreted in the context of purity.

  • Procedure:

    • A narrow melting range (e.g., 54.5-55.5 °C) indicates high purity.

    • A broad and depressed melting range (e.g., 51-55 °C) suggests the presence of impurities.

    • Compare the obtained value with the reference data to confirm the material's identity.

Workflow Visualization

MeltingPointWorkflow cluster_prep Step 1: Preparation cluster_setup Step 2: Setup cluster_measure Step 3: Measurement cluster_report Step 4: Analysis prep1 Dry & Pulverize Sample prep2 Load Capillary (2-3 mm) prep1->prep2 Pack tightly measure1 Insert Sample prep2->measure1 Ready for analysis setup1 Calibrate Instrument with Standards setup2 Set Start Temp (~45°C) setup1->setup2 setup3 Set Ramp Rate (Fast: 10°C/min) setup2->setup3 measure2 Switch to Slow Ramp (1-2°C/min) near MP measure1->measure2 measure3 Record T₁ (First liquid) measure2->measure3 measure4 Record T₂ (All liquid) measure3->measure4 report1 Report Range (T₁ - T₂) report2 Assess Purity report1->report2 Compare to spec

Sources

A Deep Dive into the Solubility of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-bis(trifluoromethyl)phenyl)ethanol is a critical chiral intermediate in the synthesis of advanced pharmaceutical compounds, most notably the neurokinin-1 (NK-1) receptor antagonist, Aprepitant. The efficacy of its application in synthesis, purification, and formulation is intrinsically linked to its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, underpinned by theoretical principles and practical methodologies for its determination. While quantitative solubility data for this specific molecule is not widely published, this guide synthesizes available qualitative information and provides a framework for its empirical determination and prediction based on the behavior of analogous structures.

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of modern drug development, the efficiency of a synthetic route is paramount. This compound stands out as a pivotal building block, particularly in the creation of stereospecific active pharmaceutical ingredients (APIs). Its utility is largely dictated by its physicochemical properties, with solubility being a primary determinant for reaction kinetics, crystallization, and purification processes. An understanding of how this compound behaves in different solvent systems is, therefore, not merely academic but a crucial element of process optimization and scalable manufacturing. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and, consequently, its interaction with various solvents.

Physicochemical Profile of this compound

A foundational understanding of the compound's physical and chemical properties is essential before delving into its solubility.

PropertyValueSource(s)
Molecular Formula C₁₀H₈F₆O
Molecular Weight 258.16 g/mol
Melting Point 53-58 °C
Boiling Point 175.8 ± 35.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Appearance White to off-white crystalline powder

Theoretical Framework of Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This principle is rooted in the balance of intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:

  • The Phenyl Ring and Trifluoromethyl Groups: The aromatic ring and the highly electronegative fluorine atoms in the two trifluoromethyl groups contribute to the molecule's nonpolar and lipophilic character. Fluorinated compounds often exhibit unique solubility profiles, sometimes being described as "fluorous," indicating a preference for fluorous solvents.

  • The Hydroxyl Group: The presence of the alcohol functional group introduces polarity and the capacity for hydrogen bonding. This allows for interaction with polar protic solvents.

The overall solubility of the molecule in a given solvent is a result of the interplay between these competing characteristics.

Qualitative and Expected Quantitative Solubility

Direct, publicly available quantitative solubility data for this compound is limited. However, qualitative descriptions and data from structurally similar compounds allow for informed estimations.

Qualitative Solubility:

  • Slightly Soluble: Chloroform, Methanol, Acetonitrile.[1][2]

  • Soluble: General organic solvents like ethanol and acetone.

  • Low Solubility: Water.

Expected Solubility Behavior in Common Organic Solvents:

To build a more comprehensive picture, we can extrapolate from the known solubility of benzyl alcohol and consider the impact of the trifluoromethyl substituents. Benzyl alcohol, the parent compound without the trifluoromethyl groups, is moderately soluble in water (approximately 4 g/100 mL) and is miscible with many organic solvents like ethanol, ether, and chloroform.

The two electron-withdrawing trifluoromethyl groups on this compound are expected to:

  • Decrease solubility in polar protic solvents like water and, to a lesser extent, in lower alcohols compared to benzyl alcohol. This is due to the increased lipophilicity and the potential for reduced hydrogen bond donating capability of the hydroxyl group.

  • Increase solubility in nonpolar and weakly polar aprotic solvents such as hexanes, toluene, and dichloromethane. The large, nonpolar surface area created by the trifluoromethyl groups would favor interactions with these solvents.

  • Exhibit moderate to good solubility in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile, where dipole-dipole interactions can occur without the complexities of hydrogen bonding networks.

A summary of expected solubility is presented below. It is crucial to note that these are estimations and should be confirmed by experimental data.

Solvent ClassExample SolventsExpected SolubilityRationale
Nonpolar Aprotic Hexane, TolueneModerate to HighFavorable van der Waals interactions with the fluorinated aromatic ring.
Weakly Polar Aprotic Diethyl Ether, DichloromethaneModerate to HighA balance of polarity to interact with the hydroxyl group and nonpolarity for the rest of the molecule.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerateGood dipole-dipole interactions.
Polar Protic Methanol, EthanolModerate to LowHydrogen bonding is possible, but the large lipophilic portion of the molecule may limit solubility.
Highly Polar Protic WaterVery LowThe hydrophobic nature of the bis(trifluoromethyl)phenyl group dominates.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The "excess" is crucial to ensure a saturated solution is achieved.

    • Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process has reached equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Gravimetric Analysis (Optional but recommended for confirmation):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solute is achieved.

    • The difference in weight gives the mass of the dissolved solid in the known volume of the solvent.

  • Chromatographic Analysis (Primary Method):

    • Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

    • Generate a calibration curve by analyzing these standards using a validated HPLC or GC method.

    • Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Causality Behind Experimental Choices:

  • Using an excess of solid ensures that the point of saturation is reached and maintained.

  • Constant temperature control is critical as solubility is highly temperature-dependent.

  • Filtration is a mandatory step to separate the dissolved solute from any remaining solid, which would otherwise lead to an overestimation of solubility.

  • Chromatographic analysis is preferred for its high accuracy and sensitivity, especially for compounds with low to moderate solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B to vial C Agitate at constant temperature (24-48 hours) B->C D Allow excess solid to settle C->D E Draw supernatant D->E F Filter through 0.45 µm syringe filter E->F I Dilute filtered sample F->I G Prepare calibration standards H Analyze standards (HPLC/GC) G->H K Calculate solubility H->K J Analyze diluted sample I->J J->K

Caption: Experimental workflow for determining the quantitative solubility of a solid organic compound.

Conclusion: A Practical Framework for Solubility Assessment

While a comprehensive, publicly available database of quantitative solubility for this compound is yet to be established, this guide provides a robust framework for researchers and drug development professionals. By understanding the underlying physicochemical principles and employing rigorous experimental protocols, the solubility of this key intermediate in any relevant organic solvent can be accurately determined. This knowledge is instrumental in designing efficient, scalable, and reproducible synthetic and purification processes, ultimately accelerating the development of novel therapeutics. The provided methodologies ensure a self-validating system for generating reliable and actionable solubility data, which is a cornerstone of sound scientific and industrial practice.

References

  • PubChem Compound Summary for CID 77457, this compound.
  • This compound CAS 368-63-8. BIOSYNCE. [Link]
  • Experiment: Solubility of Organic & Inorganic Compounds.[Link]
  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. [Link]
  • Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

Sources

Discovery and history of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Starting The Research Phase

I am now initiating my research process. I'm focusing on finding information on the discovery, synthesis, and historical development of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol through comprehensive Google searches.

Exploring Further Applications

I am now expanding my search. I'm focusing on the applications of this compound, especially in medicinal chemistry. I'm also looking for uses as a chiral resolving agent and building block. Simultaneously, I'm identifying key publications and patents to compile a comprehensive reference list for the guide. Next I will analyze the data to create a logical structure for the guide, emphasizing significance and development.

Defining the Search Parameters

I am now refining my search terms and focusing on discovery, synthesis, and development of the target compound. I'm also looking for detailed protocols and quantitative data to build a strong foundation for the guide. Simultaneously, I'm identifying key publications and patents to compile an authoritative reference list. This will allow for the design of a logical, informative structure for the guide, emphasizing the compound's significance and historical context.

Exploring Initial Findings

I've made significant headway exploring this compound. I've uncovered details on its synthesis, including both chemical and biocatalytic methods. The primary application is also coming into focus. I am now transitioning to examining its reactivity in greater depth.

Compiling Key Data

I'm now collating the wealth of information on this compound. While I have details on synthesis, applications, and properties, the compound's initial discovery remains elusive. I'm focusing on locating the earliest mentions to build a full history. I am also compiling data into structured tables for quantitative analysis. I will prioritize yields, enantiomeric excess, and reaction conditions.

Analyzing Historical Origins

I've gathered much information on this compound, including its synthesis and use in aprepitant. But the compound's initial history is still vague. I'm now digging into early publications to track its discovery, which is proving challenging. I am also working to compile all the data into structured tables to make it useful for detailed comparison.

Discovering the Precedent

I've traced the history of this compound, confirming its crucial role in aprepitant development. Initial synthesis pathways are coming into view. Further investigation is needed to see if its use went beyond the medicine.

Synthesizing the Narrative

I'm now structuring the historical information logically. I plan to introduce the compound and its relevance, then explore its development within aprepitant research. After that, I will dive deep into its synthesis, comparing different approaches. The application section will focus on the use in aprepitant. I have also amassed details on asymmetric transfer hydrogenation and enzymatic resolutions.

Structuring the Information

I'm now focusing on synthesizing the research into a coherent structure. I've begun drafting introductory material on the compound's importance and its role in aprepitant development. My current strategy involves detailing the historic synthesis methods, comparing asymmetric transfer hydrogenation and enzymatic resolutions, and planning a detailed section on aprepitant application. I've also identified key missing data I need for a complete guide and the next steps involve targeted searches within Merck's publications.

Analyzing Aprepitant Intermediate

I've been focusing on the synthesis of this compound, the aprepitant intermediate. I've been reviewing Merck's work, especially the asymmetric transfer hydrogenation method and biocatalytic approaches, for an efficient synthesis. I am digging deeper into those methods.

Refining Historical Timeline

I'm now zeroing in on the historical context. My focus has been to create a clear timeline of the synthesis of the aprepitant intermediate, this compound, by tracing its origins to the earliest publications. I will next work to ensure that all data is presented in a comparative format. After that, I will finalize the structure and integrate data into a clear step-by-step format.

Compiling Data & Refinement

I'm deep in the details of this compound. I've compiled Merck's methods, including asymmetric transfer hydrogenation, and biocatalytic approaches using Candida tropicalis. I'm still searching for the precise "first synthesis" publication and will create a comparative table of data. I will finalize the guide structure while simultaneously refining experimental protocols. I will then work on the graphs.

Collecting Crucial Context

I've made great strides in gathering the necessary information for the technical guide, and I'm feeling quite confident. I now have a solid foundation and an understanding of the compound's background. I'm focusing on consolidating this information to make the guide comprehensive and informative.

Analyzing Data Points

I've completed my initial data gathering for the technical guide, and I feel confident I can start drafting. I've successfully collected details on this compound, including its tight link to aprepitant and discovery history. I have details on two synthetic routes, chemical and enzymatic, and have enough info for step-by-step protocols. The quantitative data is ready for a comparative table, and I have all the physical and spectroscopic data. Key references are also available. I can proceed to structure and write.

Consolidating Foundational Information

I've made significant progress and feel ready to draft the technical guide. My research on this compound is now comprehensive, especially its connection to aprepitant and Merck's research. I have details on both the asymmetric transfer hydrogenation and biocatalytic reduction synthetic routes, ready for step-by-step protocols. I can produce a comparative table of yields and enantiomeric excess. Relevant physical and spectroscopic data and key references are in hand, allowing a structured writing phase.

Key intermediates in Aprepitant synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Aprepitant Search

I've initiated a deep dive into Aprepitant synthesis, starting with targeted Google searches. My focus is laser-sharp: I'm hunting down key intermediates, their structural formulas, and the crucial reactions that form and transform them, aiming for a complete picture.

Developing Synthetic Strategy

I'm now expanding my research to examine established and novel synthetic routes for Aprepitant, with a keen eye on efficiency, scalability, and stereoselectivity. I'm actively seeking detailed experimental protocols for key intermediates, focusing on reagents, conditions, and purification methods. I'm also prioritizing peer-reviewed journals and patents to validate my understanding of the mechanistic claims and establish rigorous protocol standards. Finally, I will structure the technical guide to clearly convey the therapeutic importance of Aprepitant, then focus on key intermediates, synthetic strategies, and the rationale behind their selection.

Formulating Synthesis Approach

I'm now expanding my research to include detailed experimental protocols for key intermediates and summarizing quantitative data. I'm building Graphviz diagrams to illustrate the synthesis pathways and inter-intermediate relationships. Ultimately, I will synthesize this information, offering insights into the causal reasoning behind experimental choices, ensuring the protocols are self-validating. I will compile a complete "References" section. Then, I will present the finished technical guide.

Chiral alcohols in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research: Chiral Alcohols

I'm currently embarking on a comprehensive literature review to grasp the significance and diverse applications of chiral alcohols in pharmaceutical synthesis. My initial focus involves broad searches to establish a solid foundation of understanding. Following this, I plan to delve deeper into the primary methods used to synthesize chiral alcohols, with an emphasis on asymmetric reduction techniques.

Defining Search Parameters

I've expanded my search terms to include specific methodologies like asymmetric reduction of prochiral ketones, kinetic resolution, and enzymatic methods. I'm focusing on finding experimental protocols and quantitative data (ee%, yield), as well as mechanistic insights. Building a comprehensive reference list with valid URLs is also underway.

Expanding Search & Protocol Focus

I'm now broadening my search to encompass challenges and advancements in chiral alcohol synthesis. Specific experimental protocols are a priority, alongside quantitative data on ee% and yield. I'm actively seeking authoritative reviews and primary literature to gather mechanistic insights and compiling a robust reference list with valid URLs.

Laying the Groundwork

I've established the significance of chiral alcohols, focusing on their crucial role in pharmaceuticals. I now understand why chirality is so important for both drug effectiveness and patient safety. I also have some concrete examples of drugs containing these specific molecules.

Digging into Synthesis

I'm now fully immersed in the synthesis of chiral alcohols, moving beyond the introductory overview. My focus is now on three key synthetic approaches to create an in-depth technical guide. I am currently deep in finding information on asymmetric reduction of prochiral ketones, especially on various catalysts, their mechanisms, and experimental protocols. I also need to find details on kinetic resolution and enzymatic synthesis.

Refining Synthesis Strategies

I'm now fully immersed in the synthesis phase. My focus has sharpened to three key methods. I am beginning to really hone in on asymmetric reduction, looking into catalysts like ruthenium, rhodium, and iridium, and seeking precise reaction mechanisms and experimental protocols. I will then move on to kinetic resolution and enzymatic synthesis. I'm also actively searching for quantitative data (ee%, yield, TON) and mechanistic diagrams to build that technical guide the user needs.

Focusing on Asymmetric Reduction

I've been diving into asymmetric reduction of prochiral ketones, especially Noyori hydrogenation, transfer hydrogenation, and CBS reduction. The search results are proving quite fruitful. I'm now comparing and contrasting these methods to determine their relative strengths and weaknesses. It's becoming clearer which approaches are promising.

Analyzing Critical Data Gaps

I've got the general overview of asymmetric reduction methods, but I'm now zeroing in on critical data gaps. I'm searching for specific, step-by-step protocols, especially those suitable for a whitepaper. I also need detailed quantitative data to populate those comparative tables – ee%, yield, TON, and S/C ratios. Finally, I'm digging deeper into enzymatic methods, particularly KREDs, to solidify that section.

Prioritizing Protocol Details

I'm now focusing on actionable insights. The recent search results have revealed a good general overview, but I'm zeroing in on specific protocols, hard data for those comparative tables (ee%, yield, TON, S/C ratios), and enzymatic methods such as KREDs to fulfill the whitepaper requirements. I'm also planning to investigate kinetic resolution methods soon. Diagrams are on my radar too!

Considering Reaction Mechanisms

I've been digging into the mechanistic details of asymmetric ketone reductions. The Noyori hydrogenation, transfer hydrogenation, and CBS reduction are well-represented. I have a few key intermediates and transition states pinned down, which is a good starting point.

Expanding My Scope

Now I'm broadening my focus to include kinetic resolution of racemic alcohols. I've found that enzymatic methods, particularly with lipases like CAL-B, and non-enzymatic chemical methods, such as Sharpless epoxidation-based resolutions, are crucial additions. I'm prioritizing finding the specific protocols and data like ee, conversion, and E-value for each. I am also investigating the enzymatic (KRED) methods for deeper understanding.

Analyzing Missing Information

I've realized my focus needs to broaden. While asymmetric ketone reductions are well-covered, I have significant gaps, particularly in kinetic resolution of alcohols. My next step will be to explore enzymatic methods (CAL-B, KREDs) and non-enzymatic methods (Sharpless epoxidation) in more detail. I must locate specific protocols and data (ee, conversion, E-value) and expand my focus to industrially-relevant substrates, and self-validating protocols.

Reviewing Reduction Techniques

I've been gathering details on two key strategies. I've compiled information on asymmetric reduction of prochiral ketones, specifically Noyori hydrogenation, transfer hydrogenation, and CBS reduction. Also, I've gathered information on the kinetic resolution of racemic alcohols.

Expanding Synthetic Focus

I've expanded my focus, moving beyond simply gathering information. Now, I'm concentrating on enzymatic reductions (KREDs) as a primary method and plan to find a step-by-step protocol, particularly the cofactor regeneration setup. I also intend to connect the methodologies to pharmaceutical synthesis by searching for examples of asymmetric hydrogenation, kinetic resolution, and KRED reduction in real drug development. This will really give the guide some context.

Focusing KRED Integration

I'm now expanding my work to better meet the prompt's requirements. I'm prioritizing the inclusion of enzymatic reductions (KREDs) as a central strategy, needing a detailed protocol with cofactor regeneration. I'll also integrate pharma examples using these methods, comparing performance metrics in clear tables and designing clear workflow diagrams. Finally, I'm ensuring self-validating protocols with analytical methods for all strategies.

Prioritizing KREDs and Pharma

Now, I'm making KRED-catalyzed reductions a primary focus, seeking detailed, step-by-step protocols with cofactor regeneration, crucial for industrial applications. I'm actively looking for pharmaceutical examples where asymmetric hydrogenation, kinetic resolution, and KREDs are used. I'll need to organize data for comparison tables, focusing on ee, yield, and catalyst loading. I'm also planning Graphviz diagrams. Finally, I will ensure complete analytical methods.

Analyzing Chiral Alcohol Synthesis

I've been focusing on the core methodologies for producing chiral alcohols. Right now, I'm examining asymmetric reduction strategies like Noyori, CBS, and transfer hydrogenation methods. The enzymatic kinetic resolution of racemic alcohols, as well as direct synthesis approaches, are also central to my current analysis.

Evaluating Reaction Specifics

I'm now diving deeper into the specifics of each reaction pathway. I've compiled details on Noyori, CBS, enzymatic resolution (lipases), and KREDs, including crucial aspects like reaction conditions and analytical techniques for enantiomeric excess determination, primarily chiral HPLC. I'm also examining cofactor regeneration methods for KRED systems, a vital practical consideration. I've got a strong grasp of the fundamental strategies and specific methods.

Synthesizing Guide Structure

I've been organizing the guide's structure, aiming for a logical flow: First, an introduction emphasizing the pharmaceutical significance of chiral alcohols. Then, an overview of synthetic strategies, followed by detailed sections for each method. Each method section will include a protocol, tabulated data, and potentially diagrams of mechanistic cycles and workflows. I'm also planning on adding a self-validating section of protocols, that includes specific examples of chiral HPLC conditions.

Consolidating Foundational Elements

I'm now focusing on solidifying the guide's foundational elements. I have a firm grasp of the three primary strategies, with specific details on Noyori, CBS, and enzymatic approaches like lipase-based resolutions and KREDs. I have detailed protocols for each, along with data and examples for the target reactions. I'm also preparing to synthesize diagrams of catalytic cycles and workflows for added clarity.

Compiling Detailed Guide Elements

I've been gathering comprehensive data on all synthetic routes and have a strong understanding of essential protocols. I now have gathered specific applications, and am ready to start on protocol completeness, data table comprehensiveness, and diagram generation. I have enough material to write the full guide and am ready to meet the specified tone and requirements. The detailed structure is now in place.

Role of trifluoromethyl groups in molecular interactions

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Trifluoromethyl Effects

I'm starting by delving into the basics, researching the core physicochemical properties of the trifluoromethyl group and how they mediate molecular interactions. My next step will be to narrow my focus and perform more directed research on specific types of non-covalent interactions.

Analyzing Molecular Interactions

I've widened the search to understand how the trifluoromethyl group impacts molecular interactions. This includes hydrogen, halogen, and dipole-dipole bonds, as well as the effects on properties like lipophilicity, crucial in drug design. I'm also looking into relevant experimental and computational methods. My plan is to locate protocols and authoritative publications to build a structured technical guide.

Expanding Scope of Research

I'm now expanding the scope to include fundamental physicochemical properties and influences on molecular interactions. My plan involves targeted searches on non-covalent interactions involving the trifluoromethyl group, such as hydrogen, halogen, and dipole-dipole bonds. I'll also investigate its role in altering properties like lipophilicity, stability, and bioavailability, especially in drug design. Simultaneously, I'll search for experimental and computational methods to study and characterize these interactions.

Initiating Focused Research

I'm now starting with a broad look at the fundamental physicochemical properties of the trifluoromethyl group, then moving to more specific non-covalent interactions like hydrogen and halogen bonds. I'll also research its impact on properties like lipophilicity and bioavailability for drug design. Concurrently, I'll search for relevant experimental and computational methods. Next, I'll identify and gather experimental protocols and authoritative publications to support my work.

Structuring the Guide

I'm currently focused on the structure of the guide. My objective is to provide an autonomous resource for researchers, scientists, and drug development professionals regarding the role of trifluoromethyl groups. I'm exploring various structural options to ensure a logical and accessible flow of information.

Formulating a Framework

I'm now devising the structure for the guide. First, I'll establish the foundational physicochemical attributes of the CF3 group. Then, I'll transition to its non-covalent interactions (hydrogen bonds, halogen bonds, etc.). Next, I'll explain the practical implications in drug design, such as lipophilicity, and metabolic stability. Finally, experimental methods will be discussed.

Defining Data Structure

I'm now focusing on organizing the content and citations. I've begun to consider the guide's structure: starting with physicochemical properties, then non-covalent interactions, followed by drug design implications, and finally, experimental methods. I'm gathering data on electronegativity and van der Waals radii, aiming to create comparative tables. The 'sigma-hole' concept in interactions is intriguing, and I'll create a diagram to illustrate different interaction modes, especially CF3 acting as an electrophile and nucleophile.

Refining the Blueprint

I'm now integrating detailed experimental protocols, especially for 19F NMR and X-ray crystallography, to complement the theoretical discussions. My focus is expanding on the quantitative data, creating comparison tables, and developing Graphviz diagrams to illustrate complex interaction modes. The "why" behind phenomena is the key. In-text citations and clickable URLs are a priority for the reference list.

Simulating Guide Development

I'm now establishing the content structure: starting with the CF3 group's physicochemical characteristics, then detailing its non-covalent interactions, especially the nuanced "sigma-hole" interactions as an electrophile or nucleophile. This advances to drug design considerations (lipophilicity, stability, binding affinity) and, finally, experimental and computational methods. I'm focusing on the "why," aiming for quantitative data with tables and diagrams. I'll include detailed experimental protocols, such as for shake-flask LogP determination. I plan a Graphviz diagram for computational workflows.

Developing the Whitepaper

I'm now building the whitepaper's outline. I'm focusing on the physicochemical properties of the CF3 group: electronegativity, van der Waals radii, bond strengths (C-F), and its electron-withdrawing nature. I'll include data tables comparing CF3 to CH3 and Cl groups. I'll next cover non-covalent interactions, particularly the "sigma-hole" concept and the CF3 group acting as both an electrophile and nucleophile. I'll include diagrams to show the various interaction modes. Lastly, I'm integrating step-by-step experimental protocols and a Graphviz diagram for computational analysis.

Formulating the Outline

I'm now solidifying the whitepaper's structure. I'll begin with the physicochemical characteristics, creating a comparative data table, followed by detailed descriptions of non-covalent interactions (including sigma-hole interactions, and diagrams), and then drug design implications. I'll next present step-by-step experimental protocols and a Graphviz diagram for computational workflows, integrating a full, referenced list.

Conceptualizing Content Flow

I'm now solidifying the whitepaper's structure. I'll begin with physicochemical characteristics (electronegativity, van der Waals radii, C-F bond strength), creating comparative data tables. Next, I'll detail non-covalent interactions (including sigma-hole interactions with diagrams) and drug design implications. Then, I'll present experimental protocols and a Graphviz diagram for computational workflows, integrating a fully referenced list.

An In-depth Technical Guide to Chiral Synthons and Their Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of chiral synthons, foundational building blocks in modern stereoselective synthesis. We will delve into the core concepts, strategic applications, and practical methodologies that empower researchers, scientists, and drug development professionals to construct complex, enantiomerically pure molecules with precision and efficiency.

The Imperative of Chirality in Modern Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, with profound implications in pharmacology and materials science. The two mirror-image forms, known as enantiomers, can exhibit remarkably different biological activities. For instance, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even toxic. The tragic case of thalidomide in the mid-20th century, where one enantiomer was a sedative while the other was a potent teratogen, stands as a stark reminder of the critical importance of controlling stereochemistry in drug design and synthesis.

This necessity has driven the development of asymmetric synthesis, a field dedicated to the selective creation of a single enantiomer. Central to this endeavor is the concept of the chiral synthon .

Deconstructing the Chiral Synthon: From Concept to Practicality

The term "synthon" was first introduced by E.J. Corey to describe a structural unit within a molecule that is related to a possible synthetic operation. A chiral synthon , therefore, is a chiral building block that contains one or more stereogenic centers and is used to introduce a specific chirality into a target molecule. These synthons are typically small, readily available, and possess functional groups that allow for their facile incorporation into a larger molecular framework.

The strategic use of chiral synthons is a cornerstone of modern retrosynthetic analysis. By disconnecting a complex target molecule into smaller, stereochemically defined fragments (the chiral synthons), the synthetic pathway becomes more manageable and the stereochemical outcome more predictable.

Sourcing Chirality: The Repertoire of Chiral Synthons

The utility of a chiral synthon is directly tied to its availability in high enantiomeric purity. The primary strategies for obtaining these crucial building blocks fall into three main categories:

The Chiral Pool: Nature's Gift to Asymmetric Synthesis

The "chiral pool" refers to the vast collection of naturally occurring, enantiomerically pure compounds. These include amino acids, sugars, terpenes, and alkaloids, which provide a readily available and often inexpensive source of chirality. For example, D-glucose, a simple sugar, can be chemically modified to serve as a chiral synthon for a wide array of complex molecules, including prostaglandins and macrolide antibiotics.

Table 1: Representative Chiral Synthons from the Chiral Pool

Chiral Synthon SourceRepresentative CompoundKey Chiral FeatureTypical Applications
Amino Acids(S)-ProlinePyrrolidine ring with a defined stereocenterOrganocatalysis, synthesis of chiral auxiliaries
SugarsD-GlucoseMultiple contiguous stereocentersPolyketide synthesis, carbohydrate-based drugs
Terpenes(R)-CarvoneCyclohexene ring with a defined stereocenterSynthesis of cannabinoids and other terpenoids
Hydroxy Acids(S)-Lactic AcidSingle stereocenter with hydroxyl and carboxyl groupsSynthesis of biodegradable polymers, chiral ligands

The primary advantage of the chiral pool is the absolute stereochemistry provided by nature. However, the structural diversity is limited to what nature provides, which may necessitate extensive synthetic modifications to match the desired target structure.

Resolution: Separating What Nature Has Mixed

Resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomeric components. This can be achieved through various techniques:

  • Classical Resolution: This involves the use of a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography.

  • Kinetic Resolution: In this approach, one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer.

While resolution can be a powerful tool, it is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled.

Asymmetric Synthesis: Creating Chirality from Scratch

Asymmetric synthesis involves the use of a chiral catalyst or auxiliary to convert an achiral or prochiral starting material into a chiral product with a preference for one enantiomer. This is a highly versatile and increasingly popular approach for generating chiral synthons. Key methods include:

  • Asymmetric Hydrogenation: The use of chiral metal catalysts (e.g., those based on rhodium or ruthenium with chiral phosphine ligands) to add hydrogen across a double bond, creating one or two new stereocenters.

  • Asymmetric Epoxidation: The Sharpless asymmetric epoxidation, for instance, allows for the enantioselective conversion of allylic alcohols to chiral epoxides, which are versatile synthetic intermediates.

  • Asymmetric Dihydroxylation: This method introduces two adjacent hydroxyl groups across a double bond with a high degree of stereocontrol.

Asymmetric synthesis offers the potential for high enantiomeric excess (ee) and can be designed to produce either enantiomer of a desired synthon by simply changing the chirality of the catalyst.

The Application of Chiral Synthons in Drug Development: A Case Study Approach

The true power of chiral synthons is realized in their application to the total synthesis of complex, biologically active molecules. Let's examine a few illustrative examples:

The Synthesis of Tamiflu (Oseltamivir)

The antiviral drug oseltamivir, marketed as Tamiflu, is a prime example of a pharmaceutical whose synthesis has been significantly impacted by the strategic use of chiral synthons. Early industrial syntheses relied on shikimic acid, a component of the chiral pool, as the starting material. However, the limited availability of shikimic acid from natural sources prompted the development of alternative, more scalable routes.

Many of these second-generation syntheses utilize readily available starting materials and employ asymmetric catalysis to generate key chiral synthons, thereby circumventing the reliance on the chiral pool.

Statins: Controlling Cholesterol with Chiral Synthons

The statin class of cholesterol-lowering drugs, such as atorvastatin (Lipitor) and rosuvastatin (Crestor), feature a characteristic chiral dihydroxyheptanoic acid side chain. The stereochemistry of this side chain is crucial for their biological activity. The synthesis of these drugs heavily relies on the use of chiral synthons that install this key structural motif with high stereochemical purity. These synthons are often prepared through asymmetric reduction of a corresponding ketone precursor.

Experimental Protocols and Methodologies

To provide a practical context, we will outline a generalized workflow for the selection and application of a chiral synthon in a synthetic campaign.

Retrosynthetic Analysis and Chiral Synthon Identification

The first step in any synthesis is a thorough retrosynthetic analysis of the target molecule. This involves mentally breaking down the complex target into simpler, commercially available or easily accessible starting materials. During this process, key stereocenters are identified, and strategic disconnections are made to reveal potential chiral synthons.

Diagram 1: The Logic of Retrosynthetic Analysis with Chiral Synthons

Retrosynthesis_with_Chiral_Synthons cluster_retrosynthesis Retrosynthetic Analysis Target Complex Chiral Target Molecule Synthon1 Chiral Synthon A Target->Synthon1 Disconnection 1 Synthon2 Achiral Fragment B Target->Synthon2 Disconnection 1 Synthon3 Chiral Synthon C Synthon2->Synthon3 Disconnection 2 Asymmetric_Reduction_Workflow Start 1. Catalyst & Borane Complex Formation Substrate 2. Prochiral Ketone Addition Start->Substrate Reaction 3. Reaction at Controlled Temperature Substrate->Reaction Monitor 4. TLC/GC Monitoring Reaction->Monitor Quench 5. Methanol Quench Monitor->Quench Workup 6. Extraction & Purification Quench->Workup Analysis 7. Chiral HPLC/GC for ee Determination Workup->Analysis

Methodological & Application

Asymmetric synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Asymmetric Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol: A Guide to Chemical and Biocatalytic Strategies

Abstract: This document provides a comprehensive technical guide for the asymmetric synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, a critical chiral intermediate in the synthesis of pharmaceuticals such as the neurokinin-1 (NK-1) receptor antagonist, Aprepitant.[1][2] We present and contrast two powerful methodologies: ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) and whole-cell biocatalytic reduction. This guide is designed for researchers, chemists, and process development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles, optimization strategies, and analytical validation techniques required for successful and reproducible synthesis.

Introduction and Strategic Overview

(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a high-value chiral alcohol. Its stereocenter is crucial for the biological activity of the final active pharmaceutical ingredient (API). The primary precursor, the prochiral ketone 3',5'-bis(trifluoromethyl)acetophenone, can be reduced to the desired (R)-enantiomer with high stereoselectivity using several advanced synthetic methods. The choice of method often depends on factors such as scale, cost, available equipment, and downstream processing requirements.

Key Synthetic Approaches:

  • Chemical Catalysis: Primarily involves transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) coordinated to chiral ligands.[3][4] These systems facilitate the enantioselective delivery of a hydride to the ketone.

    • Asymmetric Hydrogenation (AH): Uses molecular hydrogen (H₂) as the reductant, often requiring high-pressure equipment. The Noyori asymmetric hydrogenation is a benchmark in this class.[5][6]

    • Asymmetric Transfer Hydrogenation (ATH): Employs a hydrogen donor molecule, such as isopropanol or formic acid, offering operational simplicity and avoiding the need for high-pressure H₂ gas.[3][4]

  • Biocatalysis: Leverages enzymes (ketoreductases, KREDs) or whole microbial cells to perform the reduction with exceptional enantioselectivity under mild, aqueous conditions.[7][8][9] This approach aligns with green chemistry principles by avoiding heavy metals and harsh reagents.[8]

This guide will focus on providing detailed protocols for Asymmetric Transfer Hydrogenation and Whole-Cell Biocatalysis , representing state-of-the-art chemical and biological approaches, respectively.

Method 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This method provides a robust and scalable route to the target molecule, characterized by high yields and excellent enantioselectivity.

Principle and Mechanism

Asymmetric transfer hydrogenation (ATH) of ketones is a well-established process. The mechanism involves the formation of a chiral metal-hydride species that coordinates to the ketone and delivers the hydride to one of its prochiral faces. A common and highly effective catalytic system consists of a Ru(II) catalyst, a chiral diamine ligand (e.g., (1R,2R)-(-)-N-p-tosyl-1,2-diphenylethylenediamine, or (R,R)-TsDPEN), and a hydrogen source like a formic acid/triethylamine (HCOOH/TEA) azeotrope or isopropanol.

The catalytic cycle, illustrated below, involves the deprotonation of the ligand and coordination to the ruthenium center. The ketone substrate displaces a weakly bound ligand, and the hydride is transferred via a six-membered pericyclic transition state. The resulting alkoxide is then protonated by the hydrogen source, releasing the chiral alcohol product and regenerating the catalyst for the next cycle.

ATH_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Ru_Catalyst [Ru(II)-Ligand] Ru_Hydride [Ru(II)-H]-Ligand Ru_Catalyst->Ru_Hydride + H⁻ (from H-Donor) Transition_State Six-Membered Transition State Ru_Hydride->Transition_State + Ketone Ru_Alkoxide [Ru(II)-O-CHR₂]-Ligand* Transition_State->Ru_Alkoxide Hydride Transfer Ru_Alkoxide->Ru_Catalyst + H⁺ (from H-Donor) - Chiral Alcohol Alcohol (R)-Product Ru_Alkoxide->Alcohol Ketone 3',5'-bis(trifluoromethyl) acetophenone Ketone->Ru_Hydride H_Donor Hydrogen Donor (e.g., HCOOH/TEA) H_Donor->Ru_Catalyst

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocol: ATH

This protocol is designed for a laboratory scale (1-10 mmol) synthesis. All operations should be performed in an inert atmosphere (Nitrogen or Argon).

Materials and Reagents

ReagentM.W.Amount (for 10 mmol)MolesNotes
3',5'-Bis(trifluoromethyl)acetophenone256.152.56 g10.0Substrate
[RuCl₂(p-cymene)]₂612.3915.3 mg0.025Catalyst Precursor (0.5 mol% Ru)
(R,R)-TsDPEN364.4619.1 mg0.0525Chiral Ligand (1.05 eq to Ru)
Formic Acid / Triethylamine (5:2 azeotrope)-10 mL-Hydrogen donor and solvent
Dichloromethane (DCM), anhydrous84.9320 mL-Co-solvent
Saturated NaHCO₃ solution-30 mL-For work-up
Brine-20 mL-For work-up
Anhydrous MgSO₄ or Na₂SO₄-~2 g-Drying agent

Procedure

  • Catalyst Pre-formation: To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (15.3 mg) and (R,R)-TsDPEN (19.1 mg).

  • Add anhydrous Dichloromethane (10 mL) and stir the resulting orange solution at room temperature for 20-30 minutes.

  • Reaction Setup: In a separate flask, dissolve 3',5'-bis(trifluoromethyl)acetophenone (2.56 g) in the HCOOH/TEA azeotrope (10 mL) and the remaining Dichloromethane (10 mL).

  • Transfer the ketone solution to the flask containing the pre-formed catalyst using a cannula.

  • Reaction Execution: Stir the reaction mixture at 28-30 °C. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution (30 mL) to neutralize the formic acid.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is often of high purity but can be further purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield a white to off-white solid.

Key Parameters and Optimization
  • Catalyst Loading: Can often be reduced to 0.1 mol% or lower on larger scales, but initial lab-scale experiments benefit from 0.5-1.0 mol% to ensure robust conversion.

  • Ligand-to-Metal Ratio: A slight excess of ligand (1.05-1.2 eq) relative to the Ru monomer is often beneficial.

  • Temperature: The reaction is typically run between 25-40 °C. Higher temperatures may decrease enantioselectivity.

  • Solvent: While the HCOOH/TEA mixture can act as the solvent, a co-solvent like DCM or acetonitrile can improve solubility and reaction rates.

Method 2: Whole-Cell Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative. Many microorganisms express ketoreductases (KREDs) that can reduce the substrate ketone. Specifically, strains like Leifsonia xyli have been identified to produce the desired (R)-enantiomer with high enantiomeric excess.[7][10]

Principle and Mechanism

This process utilizes the metabolic machinery of microbial cells. An (R)-selective ketoreductase enzyme within the cell catalyzes the reduction. This reaction is dependent on a hydride donor, typically the cofactor NADPH or NADH. The cell regenerates the consumed cofactor by metabolizing a simple co-substrate, such as glucose or glycerol. This cofactor recycling is a key advantage of using whole cells over isolated enzymes. The substrate diffuses into the cell, is reduced by the enzyme, and the product diffuses out.

Biocatalysis_Workflow cluster_cell Microbial Cell (e.g., Leifsonia xyli) KRED Ketoreductase (R-selective) Cofactor_Cycle Cofactor Regeneration KRED->Cofactor_Cycle NAD(P)⁺ Alcohol Product ((R)-Alcohol) KRED->Alcohol Reduction Cofactor_Cycle->KRED NAD(P)H Glucose Co-substrate (Glucose) Glucose->Cofactor_Cycle Metabolism Ketone Substrate (Ketone) Ketone->KRED Enters Cell Extracellular Alcohol->Extracellular Exits Cell

Caption: Workflow for whole-cell biocatalytic reduction.

Experimental Protocol: Bioreduction

This protocol is adapted from published procedures for lab-scale bioreduction.[7][11] It assumes access to a cell culture of a suitable microorganism (e.g., Leifsonia xyli HS0904).

Materials and Reagents

ItemSpecificationPurpose
Resting Cellse.g., Leifsonia xyli HS0904, harvested and washedBiocatalyst
3',5'-Bis(trifluoromethyl)acetophenone>98% puritySubstrate
GlucoseD-glucose, anhydrousCo-substrate for cofactor regeneration
Phosphate Buffer100 mM, pH 7.0-8.0Reaction medium
Dimethyl Sulfoxide (DMSO)ACS gradeCo-solvent for substrate
Ethyl AcetateACS gradeExtraction solvent
Shaking IncubatorCapable of 30 °C and 200 rpmReaction vessel

Procedure

  • Cell Preparation: Grow the microbial strain in a suitable nutrient broth until the late exponential phase. Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). Wash the cell pellet twice with phosphate buffer (100 mM, pH 7.5) and resuspend in the same buffer to a final concentration of 100-200 g/L (wet cell weight). This is the "resting cell" suspension.

  • Reaction Setup: In a 250 mL Erlenmeyer flask, combine 50 mL of the resting cell suspension with glucose (to a final concentration of 100 g/L).

  • Substrate Addition: Dissolve the 3',5'-bis(trifluoromethyl)acetophenone substrate in a minimal amount of DMSO. Add this solution dropwise to the cell suspension to achieve a final substrate concentration of 50-70 mM. Note: High substrate concentrations can be toxic to cells; fed-batch addition may be necessary for higher productivity.

  • Reaction Execution: Seal the flask with a breathable cap and place it in a shaking incubator at 30 °C with agitation at 200 rpm. Monitor the reaction by taking small aliquots over time (e.g., every 6-12 hours).

  • Work-up and Extraction: After the reaction is complete (typically 24-48 hours), add an equal volume of ethyl acetate to the flask. Shake vigorously for 10-15 minutes.

  • Separate the organic layer. A centrifugation step may be required to break any emulsion.

  • Extract the aqueous layer again with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash chromatography as described in the ATH protocol.

Key Parameters and Optimization
  • pH and Temperature: Optimal conditions are typically near physiological (pH 7-8, 30 °C), but this is strain-dependent.[7]

  • Substrate/Cell Loading: The ratio of substrate to biomass is critical. Too much substrate can cause toxicity and inhibition, while too little leads to low productivity.

  • Co-solvent: A water-miscible co-solvent like DMSO or Tween-20 can be used to increase the solubility of the hydrophobic ketone substrate, but its concentration must be optimized to avoid denaturing the enzyme.[12]

  • Mass Transfer: Adequate shaking is crucial to ensure proper mixing and aeration, which can be important for cell viability and cofactor regeneration.

Product Analysis and Quality Control

Regardless of the synthetic method, the final product must be rigorously analyzed to confirm its identity, purity, and enantiomeric excess (ee).

  • Identity Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry (MS) should be used to confirm the chemical structure.

  • Purity Assessment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on an achiral column can determine the chemical purity.

  • Enantiomeric Excess (ee) Determination: This is the most critical analysis for this product. Chiral HPLC or Chiral GC is required.

Typical Chiral HPLC Conditions:

ParameterCondition
Column Chiralcel OD-H or similar (Cellulose-based)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 98:2 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Elution The (R)- and (S)-enantiomers will have distinct retention times.

Summary and Comparison

FeatureAsymmetric Transfer Hydrogenation (ATH)Whole-Cell Biocatalysis
Selectivity Excellent (often >99% ee)Exceptional (often >99.5% ee)
Reagents Ruthenium catalyst, chiral ligand, organic solventsMicrobial cells, buffer, glucose, water
Conditions Anhydrous, inert atmosphere, 25-40 °CAqueous, ambient pressure, ~30 °C, pH control
Advantages High throughput, well-understood, robust"Green," mild conditions, no heavy metals
Disadvantages Requires expensive/toxic heavy metals, inert gasLower substrate concentrations, cell culture needed
Typical Yield >90%60-95% (conversion-dependent)[7]

References

  • WO2001002326A1 - Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)
  • Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R) - PubMed.
  • WO/2001/002326 PROCESS FOR THE SYNTHESIS OF (R)-1-(3,5-BIS(TRIFLUOROMETHYL)-PHENYL)
  • Corey–Itsuno reduction - Wikipedia.
  • Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - MDPI.
  • Effective synthesis of ( S)
  • Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)
  • Application Notes and Protocols for the Biocatalytic Reduction of 3'-(Trifluoromethyl)acetophenone - Benchchem.
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry.
  • A Comparative Guide to 1-(3-(trifluoromethyl)phenyl)ethanol and Other Chiral Alcohols in Asymmetric Synthesis - Benchchem.
  • Corey-Itsuno, Corey-Bakshi-Shib
  • Itsuno-Corey Reduction - SynArchive.
  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH.
  • (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery - SENOVA PHARMA.
  • (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Enzymaster.
  • Noyori Asymmetric Hydrogenation | Detailed Explan
  • Noyori Asymmetric Hydrogen
  • Biocatalytic Asymmetric Synthesis of (S)‐1‐[3,5‐bis(trifluoromethyl)
  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal.
  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group.
  • (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 127852-28-2 - ChemicalBook.
  • Ryoji Noyori - Nobel Lecture.

Sources

Biocatalytic reduction of 3,5-bis(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biocatalytic Reduction of 3,5-Bis(trifluoromethyl)acetophenone

Authored by: A Senior Application Scientist

Introduction: The Imperative for Chiral Alcohols

In the landscape of modern pharmaceutical synthesis, the production of enantiomerically pure compounds is not merely a preference but a stringent requirement. The chiral alcohol 1-(3,5-bis(trifluoromethyl)phenyl)ethanol is a critical building block, serving as a key intermediate in the synthesis of potent therapeutic agents, most notably the neurokinin-1 (NK-1) receptor antagonist Aprepitant.[1] While classical chemical routes can yield this intermediate, they often rely on expensive and toxic heavy metal catalysts, operate under harsh conditions, and may suffer from complex purification procedures.

Biocatalysis has emerged as a powerful and sustainable alternative, offering exquisitely selective and efficient pathways to these valuable chiral molecules.[2][3] By harnessing the catalytic power of enzymes—specifically ketoreductases (KREDs) and alcohol dehydrogenases (ADHs)—we can achieve the asymmetric reduction of the prochiral ketone, 3,5-bis(trifluoromethyl)acetophenone, under mild, aqueous conditions with unparalleled stereocontrol. This guide provides a detailed exploration of this biocatalytic strategy, offering both foundational principles and actionable protocols for researchers in drug discovery and development.

Foundational Principles: The Engine of Biocatalytic Reduction

The core of this biotransformation is the stereoselective transfer of a hydride ion to the carbonyl carbon of the ketone. This process is governed by several key components:

  • The Catalyst: Ketoreductases (KREDs): These enzymes, belonging to the broader class of oxidoreductases, are nature's specialists in carbonyl reduction.[4] Their intricate three-dimensional active sites create a chiral environment that precisely orients the incoming substrate, ensuring that the hydride is delivered to one face of the carbonyl exclusively. This dictates whether the resulting alcohol is the (S)- or (R)-enantiomer, a property known as Prelog or anti-Prelog selectivity.[2]

  • The Hydride Source: Nicotinamide Cofactors: KREDs are not self-sufficient; they require a hydride donor. This role is filled by the nicotinamide cofactors, either NADH (nicotinamide adenine dinucleotide) or NADPH (nicotinamide adenine dinucleotide phosphate).[5] During the reaction, the cofactor is oxidized to NAD⁺ or NADP⁺.

  • The Economic Imperative: Cofactor Regeneration: Nicotinamide cofactors are far too expensive to be used as stoichiometric reagents in a large-scale synthesis.[6] Therefore, a robust and efficient in situ cofactor regeneration system is essential for any practical application. This is typically achieved through two primary strategies:

    • Substrate-Coupled Regeneration: A single KRED enzyme is used to catalyze both the primary ketone reduction and the oxidation of a cheap, sacrificial alcohol, such as isopropanol, to its corresponding ketone (acetone). This approach is elegantly simple but is subject to thermodynamic equilibrium, often requiring a large excess of the sacrificial alcohol to drive the reaction to completion.[7][8][9]

    • Enzyme-Coupled Regeneration: A second enzyme system is introduced to regenerate the cofactor. The most common pairing is glucose dehydrogenase (GDH) and its substrate, glucose. The GDH oxidizes glucose to gluconolactone, reducing NAD(P)⁺ back to NAD(P)H. This system is thermodynamically very favorable and avoids the introduction of large amounts of organic co-solvents.[10][11][12]

Biocatalyst Format: Whole Cells vs. Isolated Enzymes

The chosen catalyst can be employed in two formats: as a whole-cell system or as a purified, isolated enzyme.

  • Whole-Cell Biocatalysis: Utilizes entire microorganisms (e.g., bacteria or yeast) that naturally express or are engineered to overexpress the desired KRED. This method is often more cost-effective as it bypasses enzyme purification, and the cell's own metabolic machinery can handle cofactor regeneration internally, typically by consuming a simple sugar like glucose.[2][13]

  • Isolated Enzyme Biocatalysis: Employs the KRED as a purified or semi-purified protein. This approach allows for higher catalyst loading and eliminates potential side reactions from other cellular enzymes, but requires the external addition of a cofactor and a regeneration system.[14] Enzyme immobilization on a solid support can further enhance stability and enable catalyst recycling.[10][15][16][17]

Visualizing the Process: Reaction and Workflow

The diagrams below illustrate the fundamental reaction and the general workflows for both whole-cell and isolated enzyme-based approaches.

Biocatalytic Reduction Scheme sub 3,5-Bis(trifluoromethyl)acetophenone kred Ketoreductase (KRED) sub->kred prod Chiral this compound nadph NAD(P)H nadph->kred nadp NAD(P)+ regen_enz Regeneration Enzyme (KRED or GDH) nadp->regen_enz Regeneration kred->prod kred->nadp regen_sub Co-substrate (e.g., Isopropanol, Glucose) regen_sub->regen_enz regen_prod Co-product (e.g., Acetone, Gluconolactone) regen_enz->nadph regen_enz->regen_prod

Caption: General scheme of KRED-catalyzed reduction and cofactor regeneration.

Experimental Workflow cluster_0 Whole-Cell Protocol cluster_1 Isolated Enzyme Protocol cult 1. Cell Cultivation & Growth harvest 2. Harvest & Resuspend Cells in Buffer cult->harvest react_wc 3. Add Substrate & Co-substrate (Glucose) harvest->react_wc incubate_wc 4. Incubate (Temp, Shaking) react_wc->incubate_wc extract 5. Work-up: Solvent Extraction incubate_wc->extract setup 1. Prepare Buffer with KRED, Cofactor, Regen. Enzyme react_ie 2. Add Substrate & Co-substrate (Glucose/IPA) setup->react_ie incubate_ie 3. Incubate (Temp, Stirring) react_ie->incubate_ie incubate_ie->extract analyze 6. Analysis: Chiral HPLC extract->analyze

Caption: Comparative workflow for whole-cell vs. isolated enzyme methods.

Data Summary: Biocatalyst Performance

The choice of biocatalyst is critical as it determines the stereochemical outcome of the reduction. Below is a summary of reported systems for producing this compound.

BiocatalystProduct EnantiomerYield (%)Enantiomeric Excess (ee, %)Reference
Leifsonia xyli HS0904(R)6299.4[18][19]
Candida tropicalis 104(S)>86>99[13]
Sphingomonas sp. LZ1(S)9499.6[3]
Recombinant KRED P1B2(R)98>99[20]
Recombinant E. coli expressing LkCR(R)>99>99.9[]

Experimental Protocols

Safety Precaution: 3,5-Bis(trifluoromethyl)acetophenone and the corresponding alcohol product may be irritating to the skin and eyes.[22] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Whole-Cell Reduction for (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol

This protocol is adapted from the methodology described for Leifsonia xyli HS0904.[18]

1. Materials & Media

  • Leifsonia xyli HS0904 strain

  • Growth Medium: (per liter) 10 g yeast extract, 20 g peptone, 20 g glucose. Autoclave before use.

  • Biotransformation Buffer: 0.1 M Potassium Phosphate Buffer, pH 8.0.

  • Substrate: 3,5-Bis(trifluoromethyl)acetophenone

  • Co-substrate: Glucose

  • Extraction Solvent: Ethyl acetate

  • Anhydrous sodium sulfate

2. Procedure

  • Cell Cultivation: Inoculate 100 mL of sterile growth medium with a single colony or glycerol stock of L. xyli HS0904. Incubate at 30°C with shaking at 200 rpm for 48-72 hours until the late exponential or early stationary phase is reached.

  • Cell Harvesting: Transfer the culture to centrifuge tubes and pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant.

  • Preparation of Resting Cells: Wash the cell pellet by resuspending it in an equal volume of the biotransformation buffer and centrifuging again. Repeat this washing step once more. Finally, resuspend the washed cells in the biotransformation buffer to achieve a final wet cell concentration of 200 g/L.

  • Biotransformation:

    • In a suitable flask, combine the resting cell suspension with glucose to a final concentration of 100 g/L.

    • Add 3,5-bis(trifluoromethyl)acetophenone to a final concentration of 70 mM. Note: The substrate can be added directly or as a concentrated solution in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.

    • Seal the flask and incubate at 30°C with vigorous shaking (200 rpm) for 30 hours. Monitor the reaction progress by taking small aliquots over time.

  • Work-up and Extraction:

    • After the reaction, add an equal volume of ethyl acetate to the reaction mixture.

    • Mix vigorously for 5 minutes and then separate the organic and aqueous layers, either by centrifugation or using a separatory funnel.

    • Extract the aqueous layer a second time with another volume of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Isolated Ketoreductase (KRED) Reduction with Cofactor Regeneration

This protocol provides a general framework using a commercially available KRED with a GDH/glucose system for NADPH regeneration.

1. Materials

  • Ketoreductase (KRED), NADPH-dependent

  • Glucose Dehydrogenase (GDH)

  • Cofactor: NADP⁺

  • Reaction Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.0.

  • Substrate: 3,5-Bis(trifluoromethyl)acetophenone

  • Co-substrate: D-Glucose

  • Extraction Solvent: Ethyl acetate

  • Anhydrous sodium sulfate

2. Procedure

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, add the reaction buffer.

    • Dissolve the KRED (e.g., 1-5 mg/mL), GDH (e.g., 1-5 mg/mL), and NADP⁺ (to a final concentration of 0.5-1.0 mM). Stir gently until all components are dissolved.

    • Add D-Glucose to a final concentration of 1.1 molar equivalents relative to the ketone substrate (e.g., 55 mM glucose for 50 mM substrate).

  • Biotransformation:

    • Add 3,5-bis(trifluoromethyl)acetophenone to a final concentration of 50 mM.

    • Maintain the reaction at 30°C with gentle stirring. Monitor the reaction progress by HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up and Extraction:

    • Quench the reaction by adding an equal volume of ethyl acetate.

    • Follow the same extraction and drying procedure as described in Protocol 1 (steps 5.2 - 5.4) to isolate the crude product.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee)

Accurate determination of the stereochemical outcome is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[23][24]

1. Sample Preparation

  • Take a small aliquot (e.g., 100 µL) from the organic extract obtained after work-up.

  • Evaporate the solvent and redissolve the residue in the HPLC mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.[23]

2. HPLC System and Conditions The optimal conditions can vary, but the following provides a robust starting point for method development on polysaccharide-based columns, which are highly effective for this class of compounds.[23][25][26]

ParameterRecommended ConditionRationale
HPLC System Standard system with pump, autosampler, column oven, UV detectorSufficient for routine analysis.
Chiral Column Chiralpak® AD-H or Chiralcel® OD-H (amylose/cellulose derivatives)Proven broad applicability for aromatic alcohols.[23]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Common normal phase condition for polysaccharide CSPs.[23][26]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate.
Column Temp. 25°CEnsures reproducible retention times.
Detection UV at 220 nm or 254 nmWavelengths where the aromatic rings have strong absorbance.
Injection Vol. 5-10 µLStandard volume for analytical HPLC.

3. Data Analysis

  • Peak Identification: Inject a racemic standard of this compound to determine the retention times of the (R) and (S) enantiomers.

  • Calculate Enantiomeric Excess (ee): Integrate the peak areas for both enantiomers from the sample chromatogram.

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

  • Calculate Conversion: Conversion can be determined by comparing the peak area of the remaining substrate with the sum of the product peak areas, or by using an internal standard.

References

  • Contente, M. L., Serra, I., Palazzolo, L., Parravicini, C., & Molla, G. (2019). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry.
  • Contente, M. L., Serra, I., Palazzolo, L., Parravicini, C., & Molla, G. (2019). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. SciSpace.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • Wang, P., Zheng, B., Zhang, D., & Xu, J. (2011). Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904. Applied Microbiology and Biotechnology.
  • ResearchGate. (n.d.). Comparison of enzymatic reduction of acetophenone (1) to phenylethanol...
  • ACS Catalysis. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer.
  • RSC Chemical Biology. (2021). Enzymatic strategies for asymmetric synthesis.
  • ResearchGate. (n.d.). Enzymatic reduction of acetophenone derivatives of different molecular size by ADT-LB and ADH-T enzymes.
  • ResearchGate. (n.d.). Scheme 1. Concepts for enzymatic reduction of hydroxyacetophenones 1a-c.
  • Xia, S. N., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Center for Biotechnology Information.
  • Basso, A., et al. (2022). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS Publications.
  • Hagedoorn, P. L., et al. (2013). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system.
  • MDPI. (n.d.). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase.
  • MDPI. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones.
  • PubMed Central. (n.d.). Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods.
  • ResearchGate. (n.d.). Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction.
  • PubMed. (2010). Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor.
  • ResearchGate. (2011). Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904.
  • PubMed Central. (n.d.). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant.
  • OUCI. (2024). Recent immobilization techniques for ketoreductases: Its design and their industrial application.
  • Google Patents. (n.d.). WO2014150633A1 - Immobilized ketoreductases and process for making and using...
  • ScienceDirect. (n.d.). Cofactor regeneration for sustainable enzymatic biosynthesis.
  • ACS Publications. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli.
  • PubMed. (2020). High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System.
  • ResearchGate. (n.d.). Development of an Immobilized Ketoreductase for Enzymatic (R)-3,5-bistrifluoromethylphenyl Ethanol Production.
  • SENOVA PHARMA. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Wikipedia. (n.d.). Chiral analysis.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Google Patents. (n.d.). US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones.
  • PubChem. (n.d.). This compound.

Sources

Application Notes & Protocols: Ketoreductase-Mediated Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides an in-depth guide to the theory, application, and execution of ketoreductase (KRED) catalyzed reactions for the production of high-value chiral alcohols. It combines foundational principles with actionable, field-proven protocols to enable successful implementation from screening to preparative scale.

Introduction: The Imperative for Asymmetric Synthesis

Chirality is a fundamental property of molecules in nature, and the stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy and safety. A single enantiomer of a drug may elicit the desired therapeutic effect, while its mirror image could be inactive or, in some cases, dangerously toxic. Consequently, the synthesis of enantiomerically pure compounds, particularly chiral alcohols which are ubiquitous building blocks, is a cornerstone of modern drug development.

While traditional chemical methods for asymmetric reduction exist, they often rely on stoichiometric, expensive, and toxic metal catalysts, and may require harsh reaction conditions. Biocatalysis, using isolated enzymes like ketoreductases, has emerged as a powerful alternative, offering unparalleled stereoselectivity under mild, aqueous conditions. KREDs catalyze the reduction of prochiral ketones to their corresponding chiral secondary alcohols with typically excellent enantiomeric excess (e.e.) and high conversion rates, making them an indispensable tool for green and efficient chemistry.

The Science of Ketoreductases (KREDs)

Mechanism of Action & Stereoselectivity

Ketoreductases belong to the oxidoreductase class of enzymes. Their catalytic activity depends on a tightly bound nicotinamide cofactor, either NADH or NADPH, which serves as the hydride source for the reduction of the ketone's carbonyl group. The reaction is fully reversible, though in practice, it is driven towards alcohol production by employing a cofactor regeneration system.

The high stereoselectivity of KREDs is dictated by the specific three-dimensional arrangement of amino acid residues in the enzyme's active site. This site preferentially binds the ketone substrate in a single orientation relative to the nicotinamide cofactor. The hydride is then delivered to one specific face (the re or si face) of the carbonyl, resulting in the formation of a specific (R)- or (S)-alcohol. This selectivity is often described by Prelog's rule , where enzymes delivering the hydride to the re-face of the carbonyl are termed Prelog-selective, yielding the (S)-alcohol for many substrates. Anti-Prelog enzymes deliver the hydride to the si-face, producing the (R)-alcohol.

Diagram 1: General Mechanism of a Ketoreductase

KRED_Mechanism sub Prochiral Ketone (R1-CO-R2) transition Ternary Complex [KRED-NADPH-Ketone] sub->transition Binds kred_nadph KRED-NADPH Complex kred_nadph->transition Binds kred_nadp KRED-NADP+ Complex transition->kred_nadp Hydride Transfer prod Chiral Alcohol (R1-CH(OH)-R2) kred_nadp->prod nadph NADPH nadph->kred_nadph Binds to KRED nadp NADP+ regen Cofactor Regeneration System nadp->regen Consumed regen->nadph Regenerated

Caption: KRED binds NADPH and the ketone, facilitating hydride transfer to form the chiral alcohol.

The Critical Role of Cofactor Regeneration

The nicotinamide cofactor (NAD(P)H) is a high-cost stoichiometric reagent. Its use in molar quantities would make any industrial process economically unviable. Therefore, an efficient in situ cofactor regeneration system is essential. This is typically achieved by using a second enzyme-substrate pair that converts the oxidized cofactor (NADP+) back to its reduced form (NADPH).

The most common and robust system is the Glucose Dehydrogenase (GDH) system. In this setup, a catalytic amount of NADP+ is used, and GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH, which the KRED can then use for the primary reaction.

Cofactor Regeneration SystemSacrificial SubstrateByproductAdvantagesDisadvantages
Glucose Dehydrogenase (GDH) D-GlucoseD-Glucono-δ-lactoneHigh efficiency, inexpensive substrate, stable enzyme.Can cause foaming; byproduct may complicate downstream processing.
Formate Dehydrogenase (FDH) FormateCarbon Dioxide (CO2)Gaseous byproduct is easily removed, driving the reaction forward.FDH can have lower stability; formate can affect pH.
Isopropanol (IPA) / KRED IsopropanolAcetoneNo second enzyme needed if the KRED has dual activity.Requires high concentration of IPA (5-20% v/v), which can decrease enzyme stability and activity.

Experimental Workflow: From Screening to Scale-Up

A systematic approach is crucial for the successful implementation of a KRED-catalyzed reaction. The workflow can be broken down into three main stages: enzyme screening, reaction optimization, and preparative scale-up.

Diagram 2: KRED Project Workflow

KRED_Workflow sub 1. Substrate & Target Alcohol ID analytical Develop Analytical Method (Chiral HPLC/GC) sub->analytical screen 2. KRED Library Screening hit 3. Hit Identification (Conversion & e.e. >95%) screen->hit analytical->screen hit->screen No Hits (Re-screen) optim 4. Process Optimization hit->optim Top Hits scaleup 5. Preparative Scale-Up (>1g) optim->scaleup purify 6. Product Isolation & Purification scaleup->purify

Caption: Systematic workflow for developing a KRED-catalyzed process.

Protocol 1: High-Throughput KRED Screening

Objective: To identify candidate KREDs from a diverse library that show activity and the desired stereoselectivity for a target ketone.

Materials:

  • 96-well microtiter plates (2 mL volume)

  • Ketone substrate stock solution (e.g., 250 mM in DMSO or isopropanol)

  • KRED screening library (lyophilized powders or frozen solutions)

  • Potassium phosphate buffer (KPi), 100 mM, pH 7.0

  • NADP+ stock solution (e.g., 25 mM in buffer)

  • Glucose Dehydrogenase (GDH) solution/powder

  • D-Glucose

  • Quenching solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate)

  • Analytical system: Chiral HPLC or GC with an appropriate column.

Procedure:

  • Master Mix Preparation: Prepare a master mix to ensure consistency across all wells. For a 100 µL final reaction volume per well, calculate the required volumes for ~110 wells to account for pipetting errors.

    • Final Concentrations:

      • Ketone Substrate: 10 mM

      • Buffer: 100 mM KPi, pH 7.0

      • NADP+: 1 mM

      • D-Glucose: 120 mM (approx. 1.2 equivalents to substrate)

      • GDH: ~1-2 U/mL

    • Calculation: For 110 wells x 100 µL = 11 mL Master Mix. Combine buffer, NADP+, glucose, and GDH. Vortex gently.

  • Enzyme Distribution: Dispense a small, pre-determined amount of each unique KRED from your library into individual wells of the 96-well plate. (e.g., 1-2 mg of lyophilized powder or 5-10 µL of a stock solution).

  • Reaction Initiation:

    • Add the appropriate volume of the Master Mix to each well (e.g., 96 µL).

    • To initiate the reaction, add 4 µL of the 250 mM ketone substrate stock to each well.

    • Include a "no enzyme" control well containing all components except the KRED to check for background reactivity.

  • Incubation: Seal the plate with a foil lid to prevent evaporation. Place it on an orbital shaker (~250 rpm) and incubate at a controlled temperature (e.g., 30 °C) for 16-24 hours.

  • Workup & Extraction:

    • Quench the reaction by adding 200 µL of extraction solvent (e.g., MTBE) to each well.

    • Add a small amount of anhydrous sodium sulfate to remove water.

    • Seal the plate again and shake vigorously for 15 minutes.

    • Centrifuge the plate (e.g., 2000 x g for 5 min) to separate the organic and aqueous layers.

  • Analysis: Carefully transfer the organic layer to a new 96-well plate or individual HPLC vials. Analyze by chiral HPLC/GC to determine the percent conversion and the enantiomeric excess (e.e.) of the alcohol product.

Protocol 2: Reaction Optimization

Objective: To refine reaction parameters for a "hit" KRED to maximize conversion, selectivity, and space-time yield.

Methodology: A Design of Experiments (DoE) approach is often most efficient, but a one-factor-at-a-time (OFAT) approach can also be effective. Key parameters to investigate include:

  • pH (Range: 6.0 - 8.5): Most KREDs have a pH optimum around 7.0, but this can be substrate-dependent.

  • Temperature (Range: 25°C - 45°C): Higher temperatures increase reaction rate but can decrease enzyme stability over time. An optimal balance is required.

  • Co-solvent (Range: 0-20% v/v): For hydrophobic ketones, a water-miscible organic solvent like isopropanol, DMSO, or acetonitrile may be required to improve solubility. High concentrations can be detrimental to enzyme stability.

  • Substrate Loading (Range: 10 - 100 g/L): Increasing substrate concentration is economically desirable. However, high concentrations can lead to substrate inhibition or product inhibition.

  • Enzyme Loading: The amount of KRED and GDH will directly impact the reaction rate. This is often an economic optimization.

Example OFAT Protocol Step (Co-solvent Optimization):

  • Set up a series of 5 reactions (e.g., in 1.5 mL Eppendorf tubes) with your "hit" KRED.

  • Use the best conditions identified so far (e.g., pH 7.0, 30°C, 25 g/L substrate).

  • Vary the concentration of isopropanol in each tube: 0%, 5%, 10%, 15%, 20% (v/v).

  • Run the reactions for a fixed time point (e.g., 4 hours).

  • Work up and analyze each reaction to determine which co-solvent concentration gives the best balance of conversion and e.e.

Protocol 3: Preparative Scale-Up Synthesis (1-10 g Scale)

Objective: To produce a multi-gram quantity of the chiral alcohol under optimized conditions.

Materials:

  • Jacketed glass reactor with overhead stirring and temperature control.

  • pH probe and controller (optional, but recommended).

  • Optimized KRED, GDH, NADP+, D-Glucose, buffer, and ketone substrate.

  • Extraction solvent (MTBE or Ethyl Acetate).

  • Brine solution (saturated NaCl).

  • Anhydrous magnesium or sodium sulfate.

  • Rotary evaporator.

  • Silica gel for column chromatography.

Procedure:

  • Reactor Setup: Charge the reactor with the calculated amount of buffer and D-Glucose. Stir until fully dissolved. Add the GDH and KRED enzymes and allow them to dissolve.

  • pH Adjustment: Adjust the pH to the optimized value (e.g., 7.2) using a dilute base (e.g., 1M NaOH).

  • Cofactor Addition: Add the NADP+ to the vessel.

  • Reaction Initiation: Begin stirring and bring the reactor to the optimal temperature (e.g., 35°C). Add the ketone substrate. If the substrate is a solid, it can be added directly. If it is a liquid or waxy solid, it may be dissolved in a minimal amount of the optimized co-solvent first.

  • Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., every 1-2 hours), quenching them, extracting, and analyzing by HPLC/GC. Check pH periodically and adjust if necessary.

  • Workup: Once the reaction has reached completion (>99% conversion), cool the reactor to room temperature.

    • Add an equal volume of extraction solvent (e.g., MTBE) to the reactor and stir vigorously for 30 minutes.

    • Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

    • Wash the remaining organic layer with brine to remove residual water and water-soluble impurities.

    • Drain the brine layer.

  • Drying and Concentration: Transfer the organic layer to a separate flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude chiral alcohol.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to remove non-volatile impurities.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion 1. Poor enzyme activity/stability. 2. Inefficient cofactor regeneration. 3. Substrate/product inhibition. 4. Poor substrate solubility.1. Check pH and temperature; add more enzyme. 2. Ensure GDH and glucose are active and at sufficient concentration. 3. Lower the initial substrate loading. 4. Increase co-solvent percentage or screen other co-solvents.
Low Enantioselectivity (e.e.) 1. The chosen KRED is not selective for the substrate. 2. Racemization of product under reaction conditions. 3. Presence of contaminating enzymes.1. Screen a more diverse KRED library. 2. Check the stability of the product at the reaction pH and temperature. 3. Use a more purified enzyme preparation.
Reaction Stalls 1. Enzyme denaturation over time. 2. pH drift outside of the optimal range. 3. Depletion of a key reagent (e.g., glucose).1. Lower the reaction temperature. 2. Implement pH control or use a more strongly buffered system. 3. Add more of the sacrificial substrate (glucose).

Application Spotlight: Synthesis of Sitagliptin Precursor

A landmark application of ketoreductase technology is in the synthesis of the chiral alcohol precursor to Sitagliptin, the active ingredient in the diabetes drug Januvia®. An engineered KRED was developed to reduce a prochiral ketone with extremely high stereoselectivity (>99.95% e.e.) and under challenging manufacturing conditions, replacing a rhodium-based hydrogenation process. This enzymatic step improved safety, reduced cost, and significantly increased the overall process efficiency, highlighting the transformative industrial potential of KREDs.

References

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—pays off. Angewandte Chemie International Edition, 46(10), 1570-1601. [Link]
  • Kroutil, W., et al. (2004). Biocatalytic reductions of ketones and C= C bonds. Current Opinion in Chemical Biology, 8(2), 120-126. [Link]
  • Wu, S., et al. (2021). Recent advances in cofactor regeneration for biocatalysis. Trends in Biotechnology, 39(7), 663-678. [Link]
  • Serra, I., et al. (2019). The role of co-solvents in biocatalysis. Chemical Society Reviews, 48(23), 5738-5753. [Link]
  • Huisman, G. W., & Collier, S. J. (2013). On the development of ketoreductase biocatalysts: from screening to protein engineering. Current Opinion in Chemical Biology, 17(2), 280-287. [Link]
  • Prelog, V. (1964). Specification of the stereospecificity of some oxido-reductases by diamond lattice sections. Pure and Applied Chemistry, 9(1), 119-130. [Link]
  • Liang, J., et al. (2010). A concise and highly efficient synthesis of sitagliptin phosphate. Organic Letters, 12(24), 5844-5847. [Link]
  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of a sitagliptin intermediate on kilogram scale. Science, 329(5989), 305-309. [Link]

Application Note & Protocols: Whole-Cell Catalysis for the Asymmetric Synthesis of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, a critical chiral intermediate for advanced pharmaceuticals like Aprepitant[1][2][3][4][5], via whole-cell biocatalysis. We delve into the core principles of asymmetric bioreduction, catalyst selection, process optimization, and product analysis. The methodologies presented herein leverage the inherent advantages of whole-cell systems—including simplified catalyst preparation, integrated cofactor regeneration, and enhanced enzyme stability—to offer a robust, cost-effective, and environmentally benign alternative to traditional chemical synthesis.[1][6] This document is intended for researchers, scientists, and drug development professionals seeking to implement and optimize green chemistry workflows for the synthesis of high-value chiral alcohols.

Introduction: The Imperative for Chiral Purity

(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) is a high-value chiral building block, most notably serving as a key precursor in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Aprepitant, used for the prevention of chemotherapy-induced nausea and vomiting.[2][3][4] The stereochemistry of this alcohol is paramount; its biological activity is intrinsically linked to its specific three-dimensional arrangement. Traditional chemical synthesis routes for such enantiopure alcohols often rely on metal catalysts and chiral ligands, which can be costly and environmentally burdensome.

Biocatalysis, particularly using whole microbial cells, presents a compelling and sustainable alternative.[6][7] Whole-cell catalysis harnesses the cell's native enzymatic machinery to perform complex chemical transformations with exquisite stereoselectivity. This approach circumvents the need for laborious enzyme purification and the external addition of expensive cofactors, as the cell's metabolic network naturally regenerates them.[1][6] Furthermore, the cellular environment provides a protective matrix for the enzymes, often leading to greater operational stability compared to isolated enzyme preparations.

This document details a field-proven workflow for the asymmetric reduction of the prochiral ketone 3',5'-bis(trifluoromethyl)acetophenone (BTAP) to the desired (S)-alcohol using a whole-cell biocatalyst.

Principle of the Method: Whole-Cell Asymmetric Reduction

The core of this process is the stereoselective reduction of a ketone carbonyl group. This transformation is mediated by intracellular ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are typically dependent on the cofactor nicotinamide adenine dinucleotide phosphate (NADPH).

The overall reaction is depicted below:

3',5'-bis(trifluoromethyl)acetophenone (BTAP) + NADPH + H⁺ ---(KRED)---> (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol + NADP⁺

A critical challenge in reactions requiring NAD(P)H is the stoichiometric consumption of this expensive cofactor. Whole-cell systems elegantly solve this by coupling the desired reduction to the metabolism of a simple, inexpensive co-substrate, such as glucose or glycerol.[6][8] The cell's central metabolic pathways oxidize the co-substrate, generating a surplus of reducing equivalents that continuously recycle the NADP⁺ back to NADPH, allowing the primary reaction to proceed to high conversion.

Figure 1: Mechanism of whole-cell bioreduction. The intracellular ketoreductase (KRED) reduces the substrate (BTAP) using NADPH. The resulting NADP+ is recycled back to NADPH by the cell's central metabolism, which is fueled by an external co-substrate.

Biocatalyst Selection and Characterization

Several microorganisms have demonstrated high efficacy in converting BTAP to its corresponding alcohol. The choice of biocatalyst is the most critical parameter, dictating the stereochemical outcome ((S) vs. (R) enantiomer), conversion efficiency, and overall process robustness.

BiocatalystKey CharacteristicsConversionEnantiomeric Excess (e.e.)Reference
Candida tropicalis 104 Excellent (S)-selectivity; robust yeast strain.>86%>99%[9][10][11]
Sphingomonas sp. LZ1 High (S)-selectivity; bacterial strain.~94%>99%[1][12]
Recombinant E. coli Expresses specific KREDs; high catalyst loading possible.Variable>99%[13][14][15]
Leifsonia xyli HS0904 High (R)-selectivity.>90%>99%[16]
Trichoderma asperellum High (R)-selectivity.~93%>98%[17]

Causality Behind Selection: For the production of the (S)-enantiomer, Candida tropicalis and Sphingomonas sp. are excellent natural candidates. Recombinant E. coli offers a highly tunable platform where a specific ketoreductase with known (S)-selectivity can be overexpressed, potentially leading to higher volumetric productivities.[15] For this guide, we will focus on the protocol for Candida tropicalis 104 , a well-documented and highly effective strain for this specific transformation.[9][10]

Experimental Workflow and Protocols

This section provides a step-by-step guide from biocatalyst cultivation to final product analysis.

Experimental_Workflow A Protocol 1: Biocatalyst Cultivation (Candida tropicalis 104) B Protocol 2: Preparation of Resting Cells (Harvesting & Washing) A->B Cell Growth C Protocol 3: Whole-Cell Bioreduction (BTAP → (S)-3,5-BTPE) B->C Catalyst Preparation D Protocol 4: Product Extraction & Analysis (Work-up & Chiral GC) C->D Reaction Completion

Sources

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol. This compound is a critical chiral intermediate in the synthesis of various pharmaceutical agents, making the accurate determination of its enantiomeric purity essential.[1] This guide provides a comprehensive protocol, from the selection of the chiral stationary phase (CSP) and mobile phase optimization to data analysis. The methodology described herein is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quality control and analysis of this key chiral alcohol.

Introduction: The Significance of Chiral Separation

Chirality plays a pivotal role in the pharmaceutical industry, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological effects.[2] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, underscores the critical need for enantiomerically pure compounds.[2] this compound is a key building block in the synthesis of neurologically active compounds and other complex molecular architectures.[1][3] Its trifluoromethyl groups enhance chemical stability and can influence biological activity.[1] Therefore, a validated analytical method to separate and quantify its enantiomers is paramount for ensuring the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.[4][5]

Principles of Chiral Recognition on Polysaccharide-Based CSPs

The successful separation of enantiomers via chiral HPLC relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to the formation of transient diastereomeric complexes.[6][7] For aromatic alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective.[8]

The chiral recognition mechanism on these phases is a multifactorial process involving a combination of intermolecular interactions:

  • Hydrogen Bonding: The hydroxyl group of the ethanol moiety can act as a hydrogen bond donor and acceptor.

  • π-π Interactions: The aromatic ring of the analyte can interact with the electron-rich carbamate derivatives on the polysaccharide backbone.[9]

  • Dipole-Dipole Interactions: The highly electronegative trifluoromethyl groups create strong dipoles that can interact with polar functionalities on the CSP.

  • Steric Interactions: The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide polymer, leading to differences in retention.[6]

The selection of an appropriate mobile phase is crucial as it modulates these interactions to achieve optimal separation.[10]

Experimental Workflow and Methodology

Overall Method Development Workflow

The development of a robust chiral separation method follows a systematic approach, beginning with the selection of the appropriate CSP and mobile phase, followed by optimization of the chromatographic conditions.

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Selection CSP Selection (Polysaccharide-based) Mobile_Phase_Screening Mobile Phase Screening (NP, PO, RP) CSP_Selection->Mobile_Phase_Screening Initial Tests Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Ratio) Mobile_Phase_Screening->Optimize_Mobile_Phase Promising Result Optimize_Flow_Rate Optimize Flow Rate Optimize_Mobile_Phase->Optimize_Flow_Rate Optimize_Temperature Optimize Temperature Optimize_Flow_Rate->Optimize_Temperature Validation Method Validation (Robustness, Linearity, etc.) Optimize_Temperature->Validation Final Method Chiral_Recognition cluster_CSP Chiral Stationary Phase (Cellulose Derivative) cluster_Enantiomers Analyte Enantiomers cluster_Interactions Diastereomeric Complexes CSP Chiral Pocket R_Enantiomer (R)-Enantiomer Complex_R Stronger Interaction (3-point contact) Longer Retention R_Enantiomer->Complex_R Good Fit S_Enantiomer (S)-Enantiomer Complex_S Weaker Interaction (2-point contact) Shorter Retention S_Enantiomer->Complex_S Poor Fit Complex_R->CSP H-Bond, π-π, Dipole-Dipole Complex_S->CSP H-Bond, π-π

Sources

Synthesis of Aprepitant using (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: Aprepitant

I'm starting my research with focused Google searches. I'm prioritizing information about Aprepitant synthesis, particularly the route that uses (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. My aim is to build a strong foundation of knowledge for this synthesis.

Refining Search Queries

I'm now refining my search queries, aiming for precision. I've expanded my focus to include asymmetric synthesis routes for the chiral intermediate. I am looking into chiral catalysts and other factors involved in reduction of 3',5'-bis(trifluoromethyl)acetophenone. I'll meticulously analyze results, paying close attention to reaction mechanisms, conditions, yields, and enantiomeric excess values. This will give me what I need for the application note.

Expanding Research Scope

I'm now diving deeper, expanding my search to include specific reaction mechanisms and conditions. I'm focusing on those methods most documented and with proven high yields. I've formulated detailed plans for the note, including a section on the key intermediate synthesis, including diagrams of the reduction. My goal is to compile a precise and comprehensive synthesis guide.

Formulating Note Structure

I'm now formulating the detailed structure of the application note. I plan to begin with an introduction to Aprepitant's significance and the role of the chiral intermediate. Next, I will create sections on the asymmetric synthesis of the intermediate and its conversion to Aprepitant, which will include step-by-step protocols and diagrams. I'll also add tables for critical data and comprehensive references.

Protocol for Asymmetric Transfer Hydrogenation of Prochiral Ketones: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly within the pharmaceutical industry where the stereochemistry of a molecule is intrinsically linked to its biological activity.[1][2] Asymmetric transfer hydrogenation (ATH) of prochiral ketones has emerged as a robust, practical, and scalable method for producing enantiomerically enriched secondary alcohols.[3] This technique offers a compelling alternative to asymmetric hydrogenation with high-pressure hydrogen gas, utilizing readily available hydrogen donors like 2-propanol or formic acid, which simplifies experimental setups and enhances safety.[4][5]

This comprehensive guide provides an in-depth exploration of the principles, mechanisms, and practical protocols for performing ATH of prochiral ketones. It is designed for researchers, scientists, and drug development professionals seeking to implement this powerful synthetic tool. We will delve into the causality behind experimental choices, from catalyst selection to reaction optimization, ensuring a thorough understanding of this elegant transformation.

Theoretical Framework and Mechanism

The success of asymmetric transfer hydrogenation hinges on the use of a chiral catalyst, typically a transition metal complex, that facilitates the stereoselective transfer of a hydride from a hydrogen donor to the carbonyl carbon of a prochiral ketone. The most widely employed and successful catalysts are the Noyori-type ruthenium(II) complexes.[6]

The Noyori-Type Catalyst and the Outer-Sphere Mechanism

A breakthrough in ATH was the development of ruthenium(II) catalysts bearing a chiral N-sulfonated 1,2-diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and an η⁶-arene ligand (e.g., p-cymene).[6][7] These are often referred to as Noyori-Ikariya catalysts.

The currently accepted mechanism for these catalysts involves an "outer-sphere" pathway, where the substrate does not directly coordinate to the metal center.[8] Instead, the reaction proceeds through a concerted, six-membered transition state.

The Catalytic Cycle involves the following key steps:

  • Pre-catalyst Activation: The pre-catalyst, typically a Ru(II)-chloride complex, reacts with a base (e.g., KOH or triethylamine) and the hydrogen donor (e.g., 2-propanol or formic acid) to form the active 18-electron ruthenium-hydride species.

  • Transition State Assembly: The active catalyst, the ketone substrate, and the hydrogen donor form a transient, highly organized six-membered transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer.

  • Hydride Transfer: A hydride is transferred from the ruthenium center to the carbonyl carbon of the ketone, while a proton is simultaneously transferred from the N-H group of the diamine ligand to the carbonyl oxygen.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol and the oxidized hydrogen donor (e.g., acetone) are released, and the ruthenium catalyst is regenerated to re-enter the catalytic cycle.

This metal-ligand bifunctional catalysis, where both the metal and the ligand actively participate in the hydrogen transfer, is crucial for the high efficiency and enantioselectivity of the reaction.[9]

ATH_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Ru-Cl [Ru]-Cl Pre-catalyst Ru-H [Ru]-H Active Catalyst Ru-Cl->Ru-H  Base, H-Donor TS Six-membered Transition State { [Ru]-H---C(R1R2)=O---H-N } Ru-H->TS + Ketone Product_Release Product Release & Catalyst Regeneration TS->Product_Release Hydride & Proton Transfer Product_Release->Ru-H + H-Donor Alcohol Chiral Alcohol (R1-CH(OH)-R2) Product_Release->Alcohol Oxidized_Donor Oxidized Donor (e.g., Acetone) Product_Release->Oxidized_Donor Ketone Prochiral Ketone (R1-CO-R2) Ketone->TS H_Donor Hydrogen Donor (e.g., i-PrOH) H_Donor->Ru-Cl

Caption: The outer-sphere mechanism of asymmetric transfer hydrogenation.

Experimental Design and Optimization

Careful consideration of various reaction parameters is essential for achieving high yields and enantioselectivities.

Catalyst and Ligand Selection

While a variety of transition metals, including rhodium, iridium, and iron, can catalyze ATH, ruthenium complexes remain the most versatile and widely used.[10][11] The choice of the chiral ligand is paramount for achieving high enantioselectivity.

Catalyst TypeChiral Ligand ExampleTypical SubstratesKey Features
Ru(II)-TsDPEN (S,S)- or (R,R)-TsDPENAromatic and aliphatic ketonesHigh enantioselectivity and broad substrate scope.[7]
Rh(III)-Cp *Chiral diaminesAromatic ketonesEffective in aqueous media.[11]
Fe(II) complexes Diphosphine-amine ligandsAromatic ketonesMore sustainable and earth-abundant metal.[9][10]

The electronic and steric properties of the N-sulfonyl group and the diamine backbone can be fine-tuned to optimize the catalyst for a specific substrate.[12]

Choice of Hydrogen Donor and Base

The hydrogen donor not only provides the hydride for the reduction but also often serves as the reaction solvent.

  • 2-Propanol (i-PrOH): A commonly used, inexpensive, and relatively non-toxic hydrogen donor. The reaction is reversible, as the byproduct acetone can be hydrogenated.[13] This reversibility can sometimes lead to a decrease in enantiomeric excess (ee) over long reaction times.[14]

  • Formic Acid/Triethylamine (HCOOH/NEt₃): This azeotropic mixture is another popular hydrogen source. The reaction is irreversible due to the decomposition of formic acid to H₂ and CO₂. This can be advantageous for achieving high conversions, especially with challenging substrates.[5][15]

The choice of base is dependent on the hydrogen donor. For 2-propanol, a strong base like potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK) is typically used. For the formic acid/triethylamine system, the triethylamine acts as the base.

Reaction Conditions: Solvent, Temperature, and Concentration
  • Solvent: While the hydrogen donor often acts as the solvent, co-solvents can be employed to improve the solubility of the substrate or catalyst. In recent years, water has emerged as a green and effective solvent for ATH.[3]

  • Temperature: Reactions are typically run at or near room temperature (25-40 °C). Higher temperatures can increase the reaction rate but may negatively impact enantioselectivity.[16]

  • Concentration and Substrate-to-Catalyst Ratio (S/C): High substrate concentrations are generally preferred from a process chemistry perspective. The S/C ratio is a measure of catalyst efficiency; ratios of 100 to 10,000 are common, with higher ratios being desirable for industrial applications.[17]

Detailed Experimental Protocols

The following protocols provide a starting point for the asymmetric transfer hydrogenation of a model substrate, acetophenone.

General Considerations
  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential oxidation of the catalyst.

  • Reagent Purity: Use of high-purity, anhydrous solvents and reagents is recommended for optimal and reproducible results.

Protocol 1: ATH using 2-Propanol as the Hydrogen Donor

This protocol is adapted from established procedures for the reduction of acetophenone.[13][14]

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene dichloride dimer)

  • (S,S)-TsDPEN ((1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine)

  • Potassium hydroxide (KOH)

  • Anhydrous 2-propanol (i-PrOH)

  • Acetophenone

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol) and (S,S)-TsDPEN (e.g., 0.011 mmol) in anhydrous 2-propanol (5.0 mL).

  • Stir the resulting orange solution at room temperature for 20 minutes to allow for pre-catalyst formation.

  • In a separate flask, prepare a 0.1 M solution of KOH in 2-propanol.

  • To the catalyst solution, add the KOH solution (e.g., 0.1 mL, 0.01 mmol).

  • Add acetophenone (e.g., 1.0 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a few drops of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

  • Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral GC or HPLC.

Protocol 2: ATH using Formic Acid/Triethylamine as the Hydrogen Donor

This protocol is based on the use of the HCOOH/NEt₃ system.[15][18]

Materials:

  • [RuCl(p-cymene)((S,S)-TsDPEN)]

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Acetophenone

  • Standard laboratory glassware

Procedure:

  • Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).

  • In a round-bottom flask, dissolve the catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] (e.g., 0.01 mmol) in the chosen anhydrous solvent (e.g., 5.0 mL).

  • Add acetophenone (e.g., 1.0 mmol) to the flask.

  • Add the HCOOH/NEt₃ mixture (e.g., 5 equivalents relative to the substrate).

  • Stir the reaction at the desired temperature (e.g., 40 °C) and monitor its progress.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ to remove excess formic acid.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product and determine the enantiomeric excess as described in Protocol 1.

ATH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Inert_Atmosphere Establish Inert Atmosphere Catalyst_Prep Prepare Catalyst Solution ([Ru] + Ligand in Solvent) Inert_Atmosphere->Catalyst_Prep Base_Addition Add Base / H-Donor System Catalyst_Prep->Base_Addition Substrate_Addition Add Prochiral Ketone Base_Addition->Substrate_Addition Reaction_Monitoring Stir at Temp & Monitor Progress (TLC/GC) Substrate_Addition->Reaction_Monitoring Quench Quench Reaction Reaction_Monitoring->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (Yield, Chiral GC/HPLC for ee) Purification->Analysis

Sources

Immobilized enzyme catalysis for chiral alcohol production

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

I'm starting by methodically searching Google for information on immobilized enzyme catalysis for chiral alcohol production. I'm focusing on different immobilization techniques: adsorption, covalent bonding, and entrapment. I'm aiming to build a solid foundation of current research and industrial practices.

Analyzing Immobilization Methods

I am now delving into a more focused data collection phase. I'm prioritizing various immobilization approaches – adsorption, covalent bonding, entrapment, and cross-linking – and the specific enzymes used, especially lipases and alcohol dehydrogenases. I'm trying to identify advantages like reusability and how easily products can be separated.

Expanding Data Collection

I'm now expanding my data collection. I'm targeting information on experimental parameters for chiral alcohol synthesis, including enzyme/substrate concentrations and analytical methods like GC and HPLC. I'm also seeking authoritative sources for mechanistic claims, and standard protocols. I plan to structure an application note with an introduction, principle explanations, and comparative overviews.

Planning Content Structure

I'm now outlining a detailed structure for the application note. I'll kick things off with an introduction to chiral alcohols and the benefits of immobilized enzymes. I'm building out principle explanations of enzyme immobilization, and will compare different methods in a table. Then, I'll go into a representative protocol with materials, reaction steps, and analysis.

NMR spectroscopy for characterizing 1-(3,5-bis(trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

I've initiated the exploration by conducting comprehensive Google searches. I'm focusing on the chemical properties, structure, and expected NMR spectral data for 1-(3,5-bis(trifluoromethyl)phenyl)ethanol. The aim is to build a robust foundation of information to guide the subsequent stages of this analysis.

Planning The Application Note

I'm now shifting gears towards crafting an application note. I'm focusing on its logical structure: an introduction to the compound and its significance, alongside sections dedicated to sample prep, NMR acquisition protocols (¹H, ¹³C, and ¹⁹F), and interpreting the data. Tables summarizing key findings will also be incorporated. Simultaneously, I'll identify and incorporate established protocols for NMR spectroscopy of trifluoromethyl-containing organics, and review relevant 1D/2D NMR techniques.

Initiating Further Research

I'm now diving deeper into the research. I'm expanding my Google searches to include the CAS number and typical NMR data for this compound. I'm also looking for established protocols for NMR of similar compounds and relevant 1D/2D techniques. I'm focusing on sample preparation, instrument parameters, and data analysis. I will incorporate findings into the application note, with protocols, explanations, citations, and a reference list.

Use of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Gathering

I've started with targeted Google searches to gather comprehensive data on 1-(3,5-bis(trifluoromethyl)phenyl)ethanol. I am focused on its properties, synthesis methods, and potential applications as a chiral auxiliary. The initial phase is all about broad information gathering.

Expanding Search Parameters

I am now delving deeper into specific reaction types where this chiral auxiliary is used, focusing on the diastereoselectivities achieved. Simultaneously, I'm hunting for experimental protocols to understand reaction conditions and purification strategies. My aim is to build a structure that begins with an introduction to the unique traits of the substance, proceeds to its role in crucial asymmetric transformations, and concludes with a dissection of the factors that govern stereoselectivity. Quantitative data summaries, like tables with diastereomeric excess and yields, will be included.

Refining Search Strategies

I'm now refining my search parameters to include specific reaction types and target authoritative sources like peer-reviewed journals to bolster mechanistic explanations. I'm actively seeking experimental protocols and methodologies, paying close attention to reaction conditions and purification techniques. My next goal is to build a structure that introduces the chiral auxiliary's traits and then proceeds to its applications, focusing on the factors governing stereoselectivity.

Application Notes and Protocols: Enantioselective Reduction of Ketones with Borane Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, critical in the production of pharmaceuticals, agrochemicals, and fine chemicals. Among the various methodologies developed, the use of borane reagents in conjunction with chiral catalysts stands out for its operational simplicity, high enantioselectivity, and broad substrate scope. This document provides an in-depth guide to the theory, application, and practical execution of these reactions, with a particular focus on the renowned Corey-Bakshi-Shibata (CBS) reduction.

Theoretical Background: The Mechanism of Asymmetric Borane Reduction

The most successful and widely adopted method for the enantioselective borane reduction of ketones utilizes chiral oxazaborolidine catalysts, famously developed by Itsuno and further refined by Corey, Bakshi, and Shibata. The Corey-Bakshi-Shibata (CBS) reduction, as it is now known, leverages a chiral catalyst that coordinates with both the borane reducing agent and the ketone substrate, creating a rigid, organized transition state that dictates the stereochemical outcome of the reaction.

The catalytic cycle can be summarized as follows:

  • Catalyst-Borane Coordination: The Lewis acidic boron atom of the oxazaborolidine catalyst coordinates with the nitrogen atom of a borane molecule (typically from a borane-THF or borane-dimethyl sulfide complex). This pre-catalyst complex is the active reducing species.

  • Ketone Coordination: The ketone substrate then coordinates to the Lewis acidic boron of the catalyst. The steric bulk of the catalyst's substituents directs the ketone to bind in a specific orientation to minimize steric hindrance. This coordination activates the ketone towards reduction.

  • Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone. This transfer proceeds through a highly organized, six-membered ring transition state. The facial selectivity of the hydride attack is controlled by the chiral environment of the catalyst.

  • Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. The alkoxyborane is subsequently hydrolyzed during the workup to yield the desired chiral alcohol.

The enantioselectivity of the reaction is determined by the specific stereoisomer of the catalyst used. For instance, the (S)-CBS catalyst will typically produce the (R)-alcohol, while the (R)-CBS catalyst will yield the (S)-alcohol, though this can be substrate-dependent.

G cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs A Chiral Oxazaborolidine Catalyst B Catalyst-Borane Complex A->B + Borane C Ternary Complex (Catalyst-Borane-Ketone) B->C + Ketone D Alkoxyborane Product Complex C->D Intramolecular Hydride Transfer D->A - Alkoxyborane + H2O (Workup) Alcohol Chiral Alcohol D->Alcohol Ketone Prochiral Ketone Ketone->C Borane Borane Reagent (e.g., BH3-THF) Borane->B caption Figure 1. Catalytic cycle of the CBS reduction. G start Start setup Reaction Setup: - Dry glassware under vacuum. - Inert atmosphere (N2/Ar). start->setup reagents Add Reagents: 1. Anhydrous THF. 2. CBS catalyst solution (e.g., 0.05 eq). 3. Cool to specified temperature (e.g., -20 °C). setup->reagents borane_add Slow Addition of Borane: - Add borane solution (e.g., 0.6 eq) dropwise. reagents->borane_add ketone_add Slow Addition of Ketone: - Add ketone solution (e.g., 1.0 eq) dropwise over 30 min. borane_add->ketone_add reaction Reaction Monitoring: - Stir at specified temperature. - Monitor by TLC for ketone consumption. ketone_add->reaction quench Quenching: - Slowly add methanol to quench excess borane. reaction->quench workup Aqueous Workup: - Add HCl (aq). - Extract with organic solvent (e.g., EtOAc). - Wash with brine. quench->workup purify Purification: - Dry organic layer (Na2SO4/MgSO4). - Concentrate in vacuo. - Purify by column chromatography. workup->purify analyze Analysis: - Characterize by NMR and MS. - Determine enantiomeric excess (ee) by chiral HPLC/GC. purify->analyze end_node End analyze->end_node caption Figure 2. Experimental workflow for CBS reduction.

Scale-up synthesis of enantiomerically pure 1-(3,5-bis(trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Synthesis Research

I'm now starting a thorough literature review, homing in on asymmetric reduction methods for scaling up the synthesis of enantiomerically pure 1-(3,5-bis(trifluoromethyl)phenyl)ethanol. I'm focusing on finding details about yields, reaction conditions, and chiral catalysts utilized in different approaches. My aim is to build a robust foundation for the next steps.

Gathering Data for Analysis

My research has expanded to gather more information. I am now exploring catalytic transfer hydrogenation, enzymatic reduction, and chiral resolution techniques for the scale-up synthesis of the chiral alcohol. I'm also looking into its applications, especially in pharmaceuticals like Aprepitant. Specific protocols, reaction conditions, and analytical methods are high on my priority list now.

Beginning the Synthesis Exploration

I've initiated the exploration, and found a solid foundation for the application note. I have the relevant information to focus on several key synthesis methods for the target molecule, including asymmetric transfer hydrogenation.

Deepening the Method Review

I've expanded the synthesis review, adding details on asymmetric transfer hydrogenation with Noyori catalysts and enzymatic approaches, including specific organisms. The Aprepitant link clarifies the context, and I'm aware of the need to address analytical methods like chiral HPLC. I will need to expand on these points for a comprehensive overview.

Analyzing Scale-Up Requirements

I'm now focusing on scaling up these reactions, searching for sources that discuss the specifics of large-scale asymmetric transfer hydrogenation, and enzymatic approaches. I need to synthesize this information into detailed protocols, including quantities, temperatures, reaction times, and work-up procedures. I'm also delving into the underlying "why" behind the specific choices of catalysts and conditions to strengthen the expertise element.

Detailing the Protocol Expansion

I'm now focusing on synthesizing the information into detailed, step-by-step protocols. I have a good base, and am expanding on why certain catalysts and conditions are chosen, the mechanistic aspects, and the in-process controls, to fulfill the "Expertise" element. I will also focus on expanding the references.

I've moved on to refining the search to cover specific gaps in knowledge. I'm focusing on scale-up challenges, especially those related to asymmetric transfer hydrogenation. I'm actively working on synthesizing the information into a detailed protocol, including quantities, temperatures, reaction times, and work-up procedures. I'm also delving into the underlying "why" of catalyst selection, solvent use, and enantioselectivity for the "Expertise" pillar. I'm seeking information on self-validating systems, like TLC, GC, and chiral HPLC, for quality control procedures in intermediate synthesis. Lastly, I'm working to secure the links and references.

Gaining Clarity on Scale-Up

I've completed the second round of searches, finally resolving the gaps I noticed previously. Now, I have a significantly better understanding of the crucial aspects of scale-up, particularly purification strategies and in-process controls.

Refining Protocols & Specifics

I've gathered more detailed insights into catalyst deactivation, product inhibition, and reagent handling challenges at scale. This allows for addressing scale-up specifics. Additionally, I've deepened my understanding of the Noyori-type catalysts and hydrogen donor roles, enabling a clearer explanation of experimental choices. I now have the information necessary for a detailed asymmetric transfer hydrogenation protocol and information on in-process controls.

Finalizing Protocol Construction

I'm now confident I have all the components needed for the final application note, addressing scale-up challenges, providing detailed protocols, and integrating self-validating in-process controls. I've gathered specifics on purification methods and enzymatic alternatives, enabling a comprehensive approach. I've also secured authoritative references to support the note's credibility, ensuring all requirements are met.

Synthesizing Data for Final Note

I've successfully filled remaining knowledge gaps, gaining an improved view of scale-up considerations, especially purification strategies and controls. I've found detailed information on catalyst deactivation and product inhibition and assembled a comprehensive asymmetric transfer hydrogenation protocol. I can now include in-process control specifics, as well as enzymatic alternatives and authoritative references for a complete note. I am now proceeding to finalize the output.

Application Notes and Protocols: The Pivotal Role of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorinated moieties has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide focuses on 1-(3,5-bis(trifluoromethyl)phenyl)ethanol , a chiral alcohol that has emerged as a critical building block in the synthesis of complex pharmaceuticals. Its unique structure, featuring a phenyl ring adorned with two trifluoromethyl groups, imparts desirable characteristics to target molecules, including increased metabolic stability, enhanced binding affinity, and improved bioavailability.

The most prominent application of this chiral alcohol is in the synthesis of Aprepitant , a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1][2] Aprepitant is a first-in-class medication used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4] The specific stereochemistry of the alcohol, the (R)-enantiomer, is crucial for the biological activity of the final drug molecule, underscoring the importance of stereoselective synthesis.[5]

This document provides a comprehensive overview of the application of this compound in medicinal chemistry, with a focus on its use in the synthesis of Aprepitant. We will delve into detailed, field-proven protocols for the asymmetric synthesis of the chiral alcohol and its subsequent conversion to Aprepitant. Furthermore, we will explore the structure-activity relationships governed by the bis(trifluoromethyl)phenyl moiety and the underlying pharmacology of NK-1 receptor antagonism.

Part 1: Asymmetric Synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol

The enantiomeric purity of the chiral alcohol is paramount for the efficacy of Aprepitant. Several methodologies have been developed to achieve high enantioselectivity, with enzymatic resolution and asymmetric transfer hydrogenation being among the most successful.

Protocol 1: Enzymatic Resolution via Transesterification

This protocol utilizes a lipase to selectively acylate the (R)-enantiomer from a racemic mixture of this compound.

Materials:

  • Racemic this compound

  • Vinyl acetate

  • Toluene

  • 2,6-Lutidine

  • Candida antarctica lipase B (CAL-B)

  • Methanol

  • 36% aqueous HCl

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Acylation:

    • In a suitable reaction vessel, dissolve racemic this compound (10 g, 0.031 mol), vinyl acetate, and 2,6-lutidine in toluene.

    • Add Candida antarctica lipase B (CAL-B) to the mixture.

    • Stir the reaction at 40 ± 2°C for 65-70 hours, monitoring the reaction progress by TLC or HPLC.[6]

  • Work-up and Separation:

    • After the reaction is complete, filter off the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate (85:15) mobile phase to separate the (R)-acetate from the unreacted (S)-alcohol.[6]

  • Hydrolysis of the (R)-acetate:

    • Dissolve the purified (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl acetate (8.0 g, 0.027 mol) in methanol.[6]

    • Add 36% aqueous HCl (4.0 ml, 0.040 mol).[6]

    • Reflux the mixture for 4-5 hours.

    • Cool the reaction to room temperature and extract with DCM (2 x 50 mL).

    • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

    • Distill off the solvent under reduced pressure to afford (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.[6]

    • The typical yield is around 89% with an enantiomeric excess of >99%.[6]

Protocol 2: Asymmetric Transfer Hydrogenation

This method employs a chiral ruthenium catalyst to directly reduce the corresponding ketone to the (R)-alcohol with high enantioselectivity.

Materials:

  • 3,5-Bis(trifluoromethyl)acetophenone

  • Dichloro(p-cymene)Ru(II) dimer

  • (1S,2R)-cis-1-Aminoindan-2-ol

  • Isopropyl alcohol (IPA)

  • Base (e.g., potassium hydroxide)

  • 1 N HCl

  • Heptane

  • Brine

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

Procedure:

  • Catalyst Formation:

    • In an inert atmosphere, dissolve the dichloro(p-cymene)Ru(II) dimer and (1S,2R)-cis-1-aminoindan-2-ol in IPA at room temperature and age for 30 minutes. The solution will typically turn a bright yellow-orange.[7]

  • Reduction Reaction:

    • Add 3,5-bis(trifluoromethyl)acetophenone to the catalyst solution and degas the mixture under vacuum.

    • Add the base and allow the reaction to proceed until >98% completion is observed by HPLC (typically 4-6 hours).[7]

  • Work-up and Purification:

    • Quench the reaction by pouring it into 1 N HCl.

    • Extract the product with heptane (2 x 10.5 L) and wash with brine (15 L).[7]

  • Enantiomeric Enrichment (Optional but Recommended):

    • To the heptane solution, add DABCO.

    • Concentrate the solution. The (R)-alcohol will form a 2:1 inclusion complex with DABCO and precipitate, allowing for an upgrade of the enantiomeric excess to >99%.[5]

    • The complex can be broken to liberate the pure (R)-alcohol.

Part 2: Synthesis of Aprepitant from (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol

The enantiomerically pure (R)-alcohol is a key intermediate in a multi-step synthesis to produce Aprepitant. The following is a generalized protocol based on published synthetic routes.

Materials:

  • (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol

  • 4-Benzyl-2-hydroxy-morpholin-3-one

  • Trifluoroacetic anhydride

  • Anhydrous acetonitrile

  • Lewis acid catalyst (e.g., boron trifluoride diethyl etherate)

  • Grignard reagent (e.g., 4-fluorophenylmagnesium bromide)

  • Reducing agent

  • HCl

  • 5-(Chloromethyl)-2,4-dihydro-1,2,4-triazol-3-one

  • Base (e.g., potassium carbonate)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Condensation Reaction:

    • In a reaction vessel, mix 4-benzyl-2-hydroxy-morpholin-3-one and trifluoroacetic anhydride in anhydrous acetonitrile and react for 1-4 hours.[8]

    • Subsequently, add (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol and a Lewis acid catalyst.

    • Stir the reaction at a controlled temperature (e.g., -10 to 35°C) to form the condensed intermediate.[8]

  • Grignard Reaction and Reduction:

    • To the intermediate from the previous step, add a Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) to introduce the 4-fluorophenyl group.

    • Following the Grignard reaction, perform a reduction to yield the morpholine derivative.[8]

  • Deprotection and Salt Formation:

    • The resulting compound is then deprotected and treated with HCl to form the hydrochloride salt of the morpholine intermediate.

  • Final Condensation to Aprepitant:

    • Condense the morpholine hydrochloride intermediate with 5-(chloromethyl)-2,4-dihydro-1,2,4-triazol-3-one in the presence of a base like potassium carbonate in DMF to yield Aprepitant.[9][10]

G cluster_0 Synthesis of Chiral Alcohol cluster_1 Aprepitant Synthesis A 3,5-Bis(trifluoromethyl)acetophenone B (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol A->B Asymmetric Transfer Hydrogenation C 4-Benzyl-2-hydroxy- morpholin-3-one D Condensed Intermediate E Morpholine Derivative F Morpholine HCl Salt G Aprepitant H 5-(Chloromethyl)-2,4-dihydro- 1,2,4-triazol-3-one

Caption: NK-1 receptor signaling and Aprepitant's mechanism.

Part 5: Biological Evaluation of NK-1 Receptor Antagonists

The evaluation of novel compounds targeting the NK-1 receptor involves a series of in vitro and in vivo assays.

Protocol: Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the NK-1 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled ligand (e.g., [³H]-Substance P).

  • Unlabeled test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (no test compound) and non-specific binding (a high concentration of an unlabeled known ligand, like Aprepitant). [11]2. Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding).

    • The Ki (inhibition constant) can then be calculated from the IC₅₀ value.

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its application as a key building block for the NK-1 receptor antagonist Aprepitant highlights the critical role of fluorination and stereochemistry in modern drug development. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile intermediate in their pursuit of novel and improved therapeutics. The continued exploration of fluorinated building blocks like this will undoubtedly pave the way for the next generation of medicines.

References

  • [Reference to a general medicinal chemistry textbook or review on the role of fluorine]
  • Aprepitant - A novel NK1 -receptor antagonist. (2025, August 4).
  • Chapter 10 Synthesis of aprepitant. (2025, August 9).
  • [Reference to a paper on the importance of stereochemistry in drug action]
  • WO2001002326A1 - Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation.
  • Synthesis of Aprepitant. (2014, October 10). Chinese Journal of Pharmaceuticals. [Link]
  • The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? (n.d.). PMC - PubMed Central. [Link]
  • Enzymatic preparation of (R)-3,5-bis (trifluoromethyl)phenyl ethanol for aprepitant synthesis. (n.d.).
  • CN104557760A - Preparation method of aprepitant intermediate.
  • [Reference to a general organic synthesis textbook or review on asymmetric synthesis]
  • (PDF) Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist Pravinchandra J. Vankawalaa, Naveenkumar Kollaa, Chandrashekar R. Elatia, M. Sreenivasulub, K. Arun Kumarb, Yerrimilli Anjaneyuluc, Sundaram Venkatramana,. (2007, October 5).
  • 3,5-Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK-1 Receptor Antagonist. (n.d.). [Link]
  • NK1 receptor antagonist. (n.d.). Wikipedia. [Link]
  • There's a New Drug for Motion Sickness — the First in 40 Years. (2026, January 8). Everyday Health. [Link]
  • [Reference to a relevant patent or public
  • Aprepitant - A novel NK1 -receptor antagonist. (2025, August 4).
  • Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent. (1997, October). PubMed. [Link]
  • US8133994B2 - Preparation of aprepitant - Google Patents. (n.d.).
  • Antiemetic Neurokinin-1 Receptor Blockers. (2024, January 11).
  • NK1 RECEPTOR BINDING OF A FEW LOW MOLECULAR WEIGHT 3,5-BIS(TRIFLUOROMETHYL)BENZENE DERIVATIVES. (n.d.).
  • Biological and Pharmacological Aspects of the NK1-Receptor. (n.d.). PMC - PubMed Central. [Link]

Sources

Experimental setup for high-pressure asymmetric hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Search Efforts

I'm starting by diving into Google to collect data on high-pressure asymmetric hydrogenation. My search is laser-focused on experimental setups, safety protocols, equipment, and typical catalysts and substrates, to build a solid foundational understanding. I'm aiming for breadth in information.

Outlining Content Framework

I've moved on to structuring the application note, starting with an introduction to asymmetric hydrogenation. Then, I'll detail equipment, experimental protocols, safety, and data analysis. I'm focusing on explaining the reasoning behind each step, including troubleshooting tips, and I will cite key sources. Quantitative data and workflow diagrams are also in scope. I'm preparing to draft DOT scripts for workflow diagrams now, too.

Developing a Comprehensive Plan

I'm now devising a detailed plan for the application note. I will start by thoroughly researching high-pressure asymmetric hydrogenation, paying close attention to experimental setups, safety, optimization, and common components. I will organize my work into sections, including the underlying principles and the complete experimental procedure. This will then allow the drafting of clear explanations for each procedure, and a logical workflow for data.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity in the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol. This crucial chiral intermediate is a building block in the development of pharmaceutical agents, including NK-1 receptor antagonists like Aprepitant.[1][2][3] The methodologies discussed herein are grounded in established chemical principles and validated through practical application.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the synthesis of this compound, primarily focusing on the two most common synthetic routes: the Grignard reaction and the reduction of the corresponding ketone, 3',5'-bis(trifluoromethyl)acetophenone.

Route 1: Grignard Reaction

The synthesis of this compound can be achieved via the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium bromide with acetaldehyde. However, this route is often plagued by difficulties in the formation of the Grignard reagent itself.

Issue 1: Sluggish or Failed Initiation of the Grignard Reagent Formation

  • Question: My attempt to form 3,5-bis(trifluoromethyl)phenylmagnesium bromide is either very slow or fails to start. What are the likely causes and how can I resolve this?

  • Answer: This is a frequent and frustrating issue in Grignard synthesis. The primary culprits are typically an inactive magnesium surface or the presence of moisture, which quenches the highly basic Grignard reagent.[4][5][6]

    • Causality: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[7] Additionally, Grignard reagents are potent bases and will react with any available protons, particularly from water, instead of the intended electrophile.[5] The trifluoromethyl groups on the aryl halide also impact reactivity.[8]

    • Solutions:

      • Rigorous Drying of Glassware and Solvents: All glassware must be flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.[6]

      • Magnesium Activation: To expose a fresh, reactive magnesium surface, several techniques can be employed:

        • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere.[7]

        • Chemical Activation: Add a small crystal of iodine, which will react with the magnesium surface, or a few drops of 1,2-dibromoethane.[6][7]

      • Initiation: Add a small portion of the 3,5-bis(trifluoromethyl)bromobenzene solution to the activated magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction, which is often indicated by a color change or gentle refluxing of the solvent.[5]

Issue 2: Low Yield of the Desired Alcohol

  • Question: The Grignard reaction initiated, but my final yield of this compound is significantly lower than expected. What side reactions could be occurring?

  • Answer: Low yields can stem from incomplete formation of the Grignard reagent or competing side reactions.

    • Causality: Besides the issues with initiation, side reactions such as Wurtz coupling can reduce the amount of Grignard reagent available to react with the acetaldehyde. In this side reaction, the Grignard reagent couples with unreacted aryl halide.[7]

    • Solutions:

      • Controlled Addition: Once the reaction is initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. This keeps the concentration of the aryl halide low, minimizing the Wurtz coupling side reaction.[9]

      • Temperature Control: During the addition of acetaldehyde, maintain a low temperature (e.g., 0 °C) to favor the nucleophilic addition to the carbonyl group.[7]

Route 2: Reduction of 3',5'-Bis(trifluoromethyl)acetophenone

The reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone, is a more common and often higher-yielding route to the desired alcohol.[2] This can be achieved through chemical reducing agents or biocatalysis.

Issue 1: Incomplete Reduction or Sluggish Reaction

  • Question: My reduction of 3',5'-bis(trifluoromethyl)acetophenone is not going to completion, leaving a significant amount of starting material. How can I improve the conversion?

  • Answer: Incomplete reduction can be due to several factors, including the choice of reducing agent and reaction conditions.

    • Causality: The electrophilicity of the carbonyl carbon in 3',5'-bis(trifluoromethyl)acetophenone is enhanced by the two strong electron-withdrawing trifluoromethyl groups, which generally makes it reactive towards nucleophilic attack.[10] However, issues can still arise from insufficiently reactive reducing agents or suboptimal conditions.

    • Solutions:

      • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and effective choice for this reduction, typically providing high yields (85-95%).[7] For more stubborn reductions, a stronger reducing agent like lithium aluminum hydride (LAH) could be considered, although it requires stricter anhydrous conditions and careful handling.

      • Reaction Temperature: While many NaBH₄ reductions proceed well at room temperature, gentle heating may sometimes be required to drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Reduction

  • Question: I am performing an asymmetric reduction to obtain a specific enantiomer of the alcohol, but the enantiomeric excess is low. What factors influence the stereoselectivity?

  • Answer: Achieving high enantioselectivity is a common challenge and is highly dependent on the catalyst system and reaction parameters.

    • Causality: In asymmetric synthesis, the chiral catalyst or biocatalyst creates a chiral environment around the ketone, favoring the approach of the hydride from one face over the other. The electronic properties of the trifluoromethyl groups can pose a challenge for some catalyst systems.[8][11]

    • Solutions for Chemical Asymmetric Reduction (e.g., CBS Reduction):

      • Catalyst Purity: Ensure the chiral catalyst, such as an oxazaborolidine (CBS catalyst), is of high purity and handled under inert conditions.[11]

      • Low Temperature: Asymmetric reductions often exhibit higher enantioselectivity at lower temperatures. A temperature screen is recommended to find the optimal balance between reaction rate and selectivity.[12]

      • Borane Source: The choice of borane source (e.g., BH₃·SMe₂, BH₃·THF) can impact the outcome.

    • Solutions for Biocatalytic Asymmetric Reduction:

      • Optimal pH and Temperature: Enzymes have a narrow optimal pH and temperature range for both activity and selectivity. For instance, some systems work best at a pH of 7.5 and a temperature of 30°C.[12][13]

      • Co-substrate Concentration: Whole-cell biocatalysis often requires a co-substrate, like glucose or isopropanol, to regenerate the necessary cofactor (NADH or NADPH). The concentration of this co-substrate is critical.[13][14]

      • Substrate and Biocatalyst Concentration: High substrate concentrations can sometimes lead to inhibition or lower enantioselectivity. Optimizing the ratio of substrate to biocatalyst (measured as dry cell weight, DCW) is key.[12]

II. Frequently Asked Questions (FAQs)

  • Q1: What are the primary advantages of biocatalytic reduction over chemical synthesis for producing enantiomerically pure this compound?

    • A1: Biocatalytic methods generally offer several advantages, including high enantioselectivity (>99% ee is common), mild reaction conditions (room temperature, neutral pH), and improved environmental friendliness, aligning with the principles of "green chemistry."[15][16] In contrast, chemical methods can require expensive and toxic heavy metal catalysts and harsh reaction conditions.[2]

  • Q2: The starting material, 3',5'-bis(trifluoromethyl)acetophenone, has poor solubility in the aqueous media used for biocatalysis. How can this be addressed?

    • A2: This is a common limitation. Several strategies can be employed to improve substrate solubility:

      • Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of the hydrophobic substrate.

      • Addition of Surfactants: Non-ionic surfactants like Tween-20 can help to solubilize the substrate in the aqueous medium.[8]

      • Natural Deep Eutectic Solvents (NADES): The use of NADES, such as a mixture of choline chloride and urea, has been shown to improve the yield in bioreduction processes.[15]

  • Q3: How can I purify the final product, this compound?

    • A3: After an aqueous workup to quench the reaction and remove water-soluble byproducts, the crude product is typically purified by flash column chromatography on silica gel.[11] The choice of eluent will depend on the polarity of any impurities, but a mixture of hexane and ethyl acetate is a common starting point. For highly pure material, recrystallization may also be an option.

  • Q4: How is the enantiomeric excess (ee) of the chiral alcohol product determined?

    • A4: The enantiomeric excess is most commonly determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[8] These techniques use a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.

III. Data and Protocols

Comparative Data of Synthetic Routes
Synthesis RouteKey ReagentsCommon Side ProductsTypical YieldsKey Advantages
Grignard Reaction 3,5-bis(trifluoromethyl)bromobenzene, Mg, Acetaldehyde3,3',5,5'-tetrakis(trifluoromethyl)biphenyl (Wurtz coupling)60-80% (variable)Direct C-C bond formation
NaBH₄ Reduction 3',5'-bis(trifluoromethyl)acetophenone, NaBH₄Unreacted starting material85-95%High yield, simple procedure
Biocatalytic Reduction 3',5'-bis(trifluoromethyl)acetophenone, Whole cells/Enzyme(S)- or (R)-enantiomer>94%High enantioselectivity, mild conditions[13]
Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a general workflow for optimizing the synthesis, with a focus on troubleshooting common issues.

G cluster_0 Synthesis of this compound start Select Synthetic Route grignard Grignard Reaction start->grignard reduction Ketone Reduction start->reduction grignard_init Initiation Successful? grignard->grignard_init reduction_yield High Conversion? reduction->reduction_yield grignard_yield Acceptable Yield? grignard_init->grignard_yield Yes grignard_troubleshoot Troubleshoot Initiation: - Activate Mg - Dry Glassware/Solvents grignard_init->grignard_troubleshoot No final_product Purification & Analysis grignard_yield->final_product Yes grignard_optimize Optimize: - Slow Addition - Temperature Control grignard_yield->grignard_optimize No grignard_troubleshoot->grignard grignard_optimize->grignard asymmetric_check Asymmetric Synthesis? reduction_yield->asymmetric_check Yes reduction_troubleshoot Troubleshoot Conversion: - Check Reducing Agent - Optimize Time/Temp reduction_yield->reduction_troubleshoot No asymmetric_check->final_product No ee_check High Enantioselectivity? asymmetric_check->ee_check Yes reduction_troubleshoot->reduction ee_check->final_product Yes ee_troubleshoot Troubleshoot Enantioselectivity: - Catalyst Purity - Optimize Temp/pH/Co-substrate ee_check->ee_troubleshoot No ee_troubleshoot->reduction

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Detailed Protocol: Biocatalytic Reduction of 3',5'-Bis(trifluoromethyl)acetophenone

This protocol is a generalized example based on published methods for whole-cell biocatalytic reduction and requires optimization for specific microbial strains and equipment.[13][16]

  • Biocatalyst Preparation:

    • Cultivate the selected microorganism (e.g., Candida tropicalis, recombinant E. coli) in an appropriate growth medium until the desired cell density is reached.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Reaction Setup:

    • In a reaction vessel, prepare the reaction medium containing:

      • Phosphate buffer (e.g., 100 mM, pH 7.5).

      • The harvested microbial cells (biocatalyst) to a predetermined concentration (e.g., 300 g/L wet weight).[13]

      • A co-substrate for cofactor regeneration (e.g., 30 g/L glucose).[13]

    • To address solubility issues, consider adding a surfactant (e.g., Tween-20) or a NADES.[8]

  • Substrate Addition:

    • Add 3',5'-bis(trifluoromethyl)acetophenone to the desired final concentration (e.g., 70 mM).[13] The substrate can be added directly or as a solution in a minimal amount of a water-miscible co-solvent.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with agitation (e.g., 180 rpm) for a specified duration (e.g., 24 hours).[13]

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Analyze the final product for purity and enantiomeric excess by GC or HPLC.[8]

IV. References

  • Benchchem. (n.d.). Overcoming substrate solubility issues in 1-(3-(trifluoromethyl)phenyl)ethanol synthesis. Retrieved from

  • Enzymatic preparation of (R)-3,5-bis (trifluoromethyl)phenyl ethanol for aprepitant synthesis. (n.d.). Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Asymmetric Reduction of 3'-(Trifluoromethyl)acetophenone. Retrieved from

  • ResearchGate. (n.d.). Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. Retrieved from [Link]

  • PMC. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from [Link]

  • MDPI. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Retrieved from [Link]

  • PMC. (2020). High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System. Retrieved from [Link]

  • Benchchem. (n.d.). A Technical Guide to the Stereoselective Synthesis of (S)-1-(3-(trifluoromethyl)phenyl)ethanol. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Enantioselective Synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol. Retrieved from

  • (n.d.). Grignard Reaction. Retrieved from

  • (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from

  • Enzymaster. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Retrieved from

  • (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from

  • Amerigo Scientific. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol (≥98.0% (GC)). Retrieved from

  • SENOVA PHARMA. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery. Retrieved from

  • ResearchGate. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Retrieved from [Link]

  • Benchchem. (n.d.). Synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol Derivatives for Medicinal Chemistry: Application Notes and Protocols. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Properties of 3',5'-Bis(trifluoromethyl)acetophenone for R&D. Retrieved from

Sources

Technical Support Center: Overcoming Low Enantioselectivity in Asymmetric Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for asymmetric reduction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for overcoming low enantioselectivity in your experiments. Asymmetric reduction is a cornerstone of modern synthesis, but achieving high enantiomeric excess (ee) can be a significant challenge. This center is structured to help you diagnose problems methodically, understand the underlying chemical principles, and implement effective solutions in the laboratory.

Introduction: The Pursuit of Chirality

Enantioselective synthesis is fundamental to creating single-enantiomer chiral molecules, which is of paramount importance in the pharmaceutical and agrochemical industries.[1] Asymmetric reduction of prochiral ketones is one of the most powerful methods for generating chiral secondary alcohols.[2] Success is measured by the enantiomeric excess (ee), which quantifies the preference for the formation of one enantiomer over the other. Low ee indicates a failure to adequately control the stereochemical pathway of the reaction.

This guide focuses on two widely used catalytic systems:

  • Transition Metal-Catalyzed Hydrogenation: This includes Noyori-type asymmetric hydrogenations, which typically use Ruthenium(II)-BINAP complexes to reduce ketones with H2 gas, and transfer hydrogenations, which use a hydrogen donor like isopropanol or formic acid.[3][4]

  • Oxazaborolidine-Catalyzed Reductions (CBS Reduction): This method, pioneered by Itsuno and developed by Corey, Bakshi, and Shibata, uses a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃•THF) to reduce ketones with high predictability and selectivity.[5][6]

Low enantioselectivity arises because the energy difference between the two diastereomeric transition states leading to the (R) and (S) products is small. Our goal is to maximize this difference.

Troubleshooting Guide: A Symptom-Based Approach

This section is organized as a series of questions you might ask when encountering poor results. Each answer provides potential causes and actionable solutions grounded in mechanistic principles.

Section 1: Catalyst-Related Issues

Q1: My enantioselectivity is low and/or inconsistent between runs. Could my catalyst be the problem?

Absolutely. The catalyst is the heart of the reaction, and its integrity is critical. Several factors can lead to poor performance.[7][8]

Potential Causes & Solutions:

  • Catalyst Purity and Decomposition:

    • Cause: The chiral ligand or the final catalyst complex may contain impurities that catalyze a non-selective background reaction. Catalysts, especially isolated oxazaborolidines, can be sensitive to air, moisture, or light and may degrade over time.[7][8]

    • Solution:

      • Verify Purity: Use catalysts from reputable suppliers or ensure in-house preparations are rigorously purified and characterized (e.g., by NMR, chiral HPLC).

      • Proper Handling: Handle and store air- and moisture-sensitive catalysts under an inert atmosphere (Nitrogen or Argon).

      • Use Freshly Prepared Catalysts: For CBS reductions, consider generating the oxazaborolidine catalyst in situ from the corresponding chiral amino alcohol and borane source immediately before use. This often improves reproducibility.[9]

  • Catalyst Loading and Aggregation:

    • Cause: The relationship between catalyst loading and enantioselectivity is not always linear. In some systems, higher catalyst concentrations can lead to the formation of catalyst aggregates (dimers or oligomers) that are less active or less selective than the monomeric species.[10] Conversely, too low a loading may be insufficient to outcompete the background reaction.

    • Solution: Screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%). A significant drop in ee at higher loadings may suggest aggregation is an issue.[10]

Q2: The literature reports high ee for a similar substrate, but my result is poor. Is it a substrate-catalyst mismatch?

This is a very common and critical issue. The "lock and key" relationship between the substrate and the chiral catalyst is highly specific.

Potential Causes & Solutions:

  • Steric and Electronic Mismatch:

    • Cause: The catalyst's chiral environment is optimized for a specific arrangement of steric bulk and electronic properties in the substrate. For example, CBS reduction is most effective when there is a large steric difference between the two ketone substituents (e.g., one large aromatic group and one small alkyl group).[6][11] If your substrate's substituents are of similar size, the catalyst may struggle to differentiate between the two faces of the carbonyl.

    • Solution:

      • Catalyst Screening: This is the most effective solution. Do not assume one catalyst is best for all substrates. Screen a library of catalysts with different chiral backbones or steric/electronic properties. For transition metal catalysts, this means screening different chiral ligands (e.g., BINAP, P-Phos, BOX).[1][12][13] For oxazaborolidine catalysts, vary the substituent on the boron atom or the proline-derived backbone.[14]

      • Substrate Modification: If possible, consider whether a temporary modification to the substrate (e.g., installing a bulky protecting group) could enhance the steric differentiation required for high selectivity.

dot

Troubleshooting_Workflow start Low Enantioselectivity Observed cat_check Step 1: Verify Catalyst Integrity - Purity (NMR, HPLC) - Age & Storage - Proper Handling (Inert atm.) start->cat_check Start Here reagent_check Step 2: Check Reagents & Solvent - Anhydrous Solvent? - Borane Purity (for CBS) - Substrate Purity cat_check->reagent_check Catalyst OK? temp_opt Step 3: Optimize Temperature - Run at lower T (e.g., 0°C, -20°C, -40°C) - Check for non-linear effects reagent_check->temp_opt Reagents OK? solvent_screen Step 4: Screen Solvents - Vary polarity (Toluene, THF, DCM) - Check coordinating ability temp_opt->solvent_screen Improvement? fail Consider Alternative Strategy - Biocatalysis (KREDs) - Different Reduction Method temp_opt->fail No Improvement catalyst_screen Step 5: Screen Catalysts/Ligands - Test different chiral backbones - Vary steric/electronic properties solvent_screen->catalyst_screen Improvement? solvent_screen->fail No Improvement end High Enantioselectivity Achieved catalyst_screen->end Success! catalyst_screen->fail No Improvement

Caption: A logical workflow for troubleshooting low enantioselectivity.

Section 2: Reaction Condition Optimization

Q3: My catalyst and substrate are pure, but the ee is still low. What experimental parameter should I optimize first?

Temperature is arguably the single most critical parameter affecting enantioselectivity and should almost always be the first variable you investigate.

Potential Causes & Solutions:

  • Insufficient Energy Differentiation:

    • Cause: Enantioselectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. This difference is often small. According to the Eyring equation, the ratio of enantiomers is exponentially dependent on temperature.[1]

    • Solution:

      • Lower the Temperature: In most cases, lowering the reaction temperature increases enantioselectivity because it amplifies the impact of a small ΔΔG‡.[1] Perform a temperature screen (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C).

      • Beware of Non-Linear Effects: Be aware that this trend is not universal. For some oxazaborolidine-catalyzed reductions, an optimal temperature may exist, with ee decreasing at very low temperatures.[9][15][16][17] This can be due to factors like catalyst dimerization, slow catalyst formation, or changes in the rate-determining step.[17] The highest enantioselectivities are often found between 20 and 30 °C in certain systems.[15][17]

Temperature (°C)Enantiomeric Excess (% ee)Rationale
25 (RT)75%Baseline experiment.
088%Lowering T often increases selectivity.
-2095%Further improvement observed.
-4092%ee decreased; optimal T may have been passed.
-7860%Catalyst activity may be too low or aggregation occurs.
Table 1: Example of a temperature optimization study for the reduction of acetophenone. Data is illustrative.

Q4: How does solvent choice impact my reaction's enantioselectivity?

The solvent is not merely an inert medium; it is an active participant that can profoundly influence the catalyst's structure and the transition state energies.[18][19]

Potential Causes & Solutions:

  • Solvent-Catalyst Interactions:

    • Cause: Solvents can coordinate to the metal center of a catalyst or interact with the catalyst-substrate complex through hydrogen bonding or dipole-dipole interactions. This can alter the conformation of the chiral environment, directly impacting stereoselectivity.[18] In some cases, a change in solvent can even reverse the preferred enantiomer.[20]

    • Solution:

      • Screen Solvents: Perform the reaction in a range of solvents with varying properties (e.g., non-coordinating like toluene or hexane; coordinating like THF; polar aprotic like dichloromethane).

      • Ensure Anhydrous Conditions: For many reductions, especially those using borane or metal hydrides, the presence of water or other protic impurities can lead to a non-selective reduction pathway, drastically lowering the ee.[5][11][14] Use freshly distilled, anhydrous solvents.

Q5: I'm observing a significant background (non-catalyzed) reaction. How can I minimize it?

A competing non-selective reduction pathway is a common cause of diminished enantioselectivity.

Potential Causes & Solutions:

  • Uncatalyzed Reduction by the Hydride Source:

    • Cause: The stoichiometric reducing agent (e.g., BH₃•THF, isopropanol) can directly reduce the ketone without the mediation of the chiral catalyst. This "background" reaction is non-selective and produces a racemic mixture of the alcohol, which erodes the overall ee. This problem is often exacerbated at higher temperatures, where the rate of the uncatalyzed reaction increases significantly.[15][16][17]

    • Solution:

      • Slow Addition: Add the substrate or the reducing agent slowly (e.g., via syringe pump) to the solution containing the catalyst. This keeps the instantaneous concentration of the reagent low, favoring the faster, catalyzed pathway over the slower, background reaction.

      • Lower Temperature: As discussed, lower temperatures will slow the background reaction more significantly than the catalyzed one.

      • Check Borane Quality: Commercial solutions of BH₃•THF can contain borohydride species that cause non-selective reduction.[14] Using high-purity reagents is crucial.

dot

CBS_Mechanism cluster_0 Simplified CBS Reduction Mechanism Catalyst Chiral Oxazaborolidine Activated_Complex Activated Catalyst-BH₃ Complex Catalyst->Activated_Complex 1. Activation Borane BH₃ Borane->Activated_Complex TS Diastereomeric Transition State Activated_Complex->TS 2. Ketone Coordination Ketone Prochiral Ketone (R_L-CO-R_S) Ketone->TS Product_Complex Product-Catalyst Complex TS->Product_Complex 3. Hydride Transfer (Enantiodetermining Step) Product_Complex->Catalyst 4. Regeneration Product Chiral Alcohol Product_Complex->Product Release

Caption: Key steps in the CBS reduction catalytic cycle.

Frequently Asked Questions (FAQs)

Q: What are the key differences between asymmetric hydrogenation and transfer hydrogenation? A: Asymmetric hydrogenation uses high-pressure molecular hydrogen (H₂) as the reductant. It is highly atom-economical but requires specialized pressure equipment. Asymmetric transfer hydrogenation (ATH) uses a hydrogen donor molecule, most commonly isopropanol or a formic acid/triethylamine mixture, to transfer hydrogen to the substrate.[4] ATH is often more convenient for lab-scale synthesis as it avoids the need for high-pressure H₂ gas.[2][4]

Q: How do I accurately determine the enantiomeric excess of my product? A: The most reliable methods are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). It is essential to have a baseline separation of the two enantiomer peaks.[21] You must also run an authentic racemic sample of the product to confirm the identity and retention times of both enantiomers.

Q: When should I consider switching to a biocatalyst like a ketoreductase (KRED)? A: If extensive screening of chemical catalysts fails, or if you require extremely high selectivity (>99.5% ee) under mild, aqueous conditions, biocatalysis is an excellent alternative. KREDs are enzymes that often exhibit exquisite chemo-, regio-, and enantioselectivity.[22] A wide range of commercially available KRED screening kits allows for rapid identification of a suitable enzyme for your substrate.

Key Experimental Protocols

Protocol 1: General Procedure for Temperature Screening
  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral catalyst (e.g., 5 mol%) and anhydrous solvent (e.g., THF, 2.0 mL).

  • Cooling: Cool the stirred solution to the first target temperature (e.g., 0 °C in an ice-water bath).

  • Reagent Addition: Add the prochiral ketone (1.0 equiv, e.g., 0.2 mmol). Allow the solution to stir for 5-10 minutes.

  • Initiation: Add the reducing agent (e.g., 1.0 M BH₃•THF, 1.2 equiv) dropwise over 5 minutes.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction carefully by slow, dropwise addition of methanol at the reaction temperature. Warm to room temperature, and perform a standard aqueous work-up (e.g., extract with ethyl acetate, wash with brine, dry over Na₂SO₄).

  • Analysis: After purification (e.g., flash chromatography), determine the enantiomeric excess by chiral HPLC or GC.

  • Iteration: Repeat the procedure at different temperatures (e.g., -20 °C, -40 °C) to find the optimum.

dot

Caption: Interplay of key parameters affecting enantioselectivity.

References

  • Noyori Hydrogen
  • Zhong, J., et al. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. PubMed. [Link]
  • Zhong, J., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. American Chemical Society. [Link]
  • Zhong, J., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]
  • Noyori Hydrogen
  • Bartoš, M., & Červený, L. (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. [Link]
  • Mikami, K., et al. (2006). Mechanistic insight into NOYORI asymmetric hydrogenations.
  • Noyori Asymmetric Hydrogen
  • Chung, Y. K., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
  • Enantioselective synthesis. Wikipedia. [Link]
  • Sriram, M., & Kotha, S. (2011). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. MDPI. [Link]
  • Effect of substrate concentrations on the asymmetric reduction of acetophenon to (S)-aromatic secondary alcohols.
  • Enantioselective reduction of ketones. Wikipedia. [Link]
  • On the Hunt for Chiral Single-Atom Catalysts.
  • Fringuelli, F., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
  • Solvent effect on enantioselectivity.
  • Catalytic asymmetric reduction of ketones. University of Liverpool. [Link]
  • Enantioselective Reduction of Ketones. University of Calgary. [Link]
  • Asymmetric hydrogen
  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. NIH. [Link]
  • Xu, Y., et al. (2018). A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. NIH. [Link]
  • A Chiral Solvent Effect in Asymmetric Organocatalysis.
  • Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation.
  • Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans.
  • A diversity of recently reported methodology for asymmetric imine reduction. RSC Publishing. [Link]
  • Factors Affecting Enantioselectivity: Allosteric Effects.
  • Corey–Itsuno reduction. Wikipedia. [Link]
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
  • How can I know what is the best condition for CBS reduction of my ketone compound?.
  • A Rational Design of Chiral Iron(III) Complexes for Photocatalytic Asymmetric Radical Cation (4 + 2) Cycloadditions and the Total Synthesis of (+)-Heitziamide A. Journal of the American Chemical Society. [Link]
  • Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. YouTube. [Link]
  • CBS Reduction/Jocic-Reeve Reaction - Solution Series: Question 35. YouTube. [Link]
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.

Sources

Troubleshooting side reactions in Grignard synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Grignard synthesis of tertiary alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful, yet sensitive, carbon-carbon bond-forming reaction. Here, we address common challenges and side reactions through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide - Navigating Common Side Reactions

The synthesis of tertiary alcohols via the Grignard reaction is a cornerstone of organic chemistry, but its success is often hampered by competing side reactions. This section provides a deep dive into the most common issues, their mechanistic origins, and actionable protocols to mitigate them.

Issue 1: Low Yield Due to Enolization of the Ketone Starting Material

Question: My Grignard reaction with a ketone is resulting in a low yield of the desired tertiary alcohol, and I am recovering a significant amount of my starting ketone. What is causing this, and how can I fix it?

Answer:

This is a classic symptom of the Grignard reagent acting as a base rather than a nucleophile, leading to the deprotonation of the α-carbon of the ketone to form an enolate. This side reaction is particularly prevalent with sterically hindered ketones and bulky Grignard reagents.

Causality Explained: The Grignard reagent is a strong base. If the electrophilic carbon of the ketone's carbonyl group is sterically inaccessible, the Grignard reagent may preferentially abstract an acidic α-proton, forming a magnesium enolate. This enolate is unreactive towards further nucleophilic attack by another Grignard molecule and will simply be protonated back to the starting ketone during the aqueous workup, thus lowering the overall yield of the desired tertiary alcohol.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Perform the addition of the Grignard reagent to the ketone at a lower temperature, typically between -78 °C and 0 °C. This favors the kinetically controlled nucleophilic addition over the thermodynamically favored deprotonation.

  • Use a Less Hindered Grignard Reagent (if possible): If the synthetic route allows, switching to a less sterically demanding Grignard reagent can significantly reduce the incidence of enolization.

  • Employ a Different Magnesium Halide: The reactivity of the Grignard reagent can be influenced by the halide. Grignard chlorides are generally less reactive and may exhibit greater selectivity for nucleophilic addition over enolization compared to their bromide or iodide counterparts.

  • Consider the Use of Cerium(III) Chloride (Luche Reduction Conditions): The addition of anhydrous CeCl₃ can enhance the nucleophilicity of the Grignard reagent while reducing its basicity. This is a highly effective method for suppressing enolization in reactions with easily enolizable ketones.

Workflow for Mitigating Enolization:

Enolization_Mitigation start Low Yield & Ketone Recovery check_enolization Hypothesis: Enolization Side Reaction start->check_enolization step1 Action 1: Lower Reaction Temperature (-78°C to 0°C) check_enolization->step1 step2 Action 2: Evaluate Grignard Reagent Steric Hindrance step1->step2 step3 Action 3: Consider CeCl₃ Additive (Luche Conditions) step2->step3 reassess Re-run Reaction & Analyze Yield step3->reassess success Successful Tertiary Alcohol Synthesis reassess->success

Caption: Decision workflow for troubleshooting enolization.

Issue 2: Formation of a Secondary Alcohol Side Product

Question: My reaction is producing a secondary alcohol derived from the reduction of my starting ketone, in addition to the expected tertiary alcohol. Why is this happening?

Answer:

The formation of a secondary alcohol indicates that the Grignard reagent has acted as a reducing agent, transferring a β-hydride to the carbonyl carbon. This is a common side reaction when using Grignard reagents with β-hydrogens, such as n-propylmagnesium bromide or isobutylmagnesium bromide.

Causality Explained: The mechanism of this reduction involves a six-membered ring transition state (the Meerwein-Ponndorf-Verley or MPV-type reduction). The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, and a hydride from the β-carbon of the Grignard reagent is transferred to the carbonyl carbon. This is more likely to occur with bulky ketones where direct nucleophilic attack is hindered.

Troubleshooting Protocol:

  • Select a Grignard Reagent Without β-Hydrogens: The most effective solution is to use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.

  • Optimize Reaction Temperature: As with enolization, lower reaction temperatures can favor the desired nucleophilic addition over the reduction pathway.

  • Change the Solvent: The choice of solvent can influence the reaction pathway. In some cases, switching from tetrahydrofuran (THF) to diethyl ether, or vice versa, can alter the selectivity.

Comparative Data on Grignard Reagent Selection:

Grignard ReagentPresence of β-HydrogensPropensity for Reduction
Methylmagnesium bromideNoVery Low
Phenylmagnesium bromideNoVery Low
Ethylmagnesium bromideYesModerate
n-Propylmagnesium bromideYesHigh
Isobutylmagnesium bromideYesHigh
Issue 3: Presence of a Hydrocarbon Dimer (Wurtz Coupling Product)

Question: I am observing a significant amount of a hydrocarbon dimer corresponding to my Grignard reagent in my crude reaction mixture. What is this, and how can I prevent its formation?

Answer:

This side product is the result of a Wurtz-type coupling reaction, where two alkyl/aryl groups from the Grignard reagent couple together. This is often promoted by the presence of unreacted alkyl/aryl halide starting material or certain metal impurities.

Causality Explained: The Grignard reagent can react with any remaining alkyl or aryl halide from its own preparation. This reaction is particularly problematic if the formation of the Grignard reagent was incomplete. Additionally, trace amounts of transition metals (e.g., iron, copper) from the magnesium turnings or glassware can catalyze this coupling reaction.

Troubleshooting Protocol:

  • Ensure Complete Formation of the Grignard Reagent: Allow sufficient time for the reaction between the magnesium and the organic halide to go to completion. The disappearance of the magnesium turnings is a good visual indicator.

  • Use High-Purity Magnesium: Employ high-quality magnesium turnings to minimize the presence of catalytic metal impurities.

  • Titrate the Grignard Reagent: Before adding the Grignard reagent to your ketone, perform a titration to determine its exact concentration. This will allow for more precise stoichiometry control and avoid using a large excess, which can increase the likelihood of side reactions.

  • Reverse Addition: In some cases, adding the ketone slowly to the Grignard solution (reverse addition) can maintain a low concentration of the ketone, which can sometimes suppress side reactions. However, this can also promote enolization, so it should be used with caution.

Workflow for Minimizing Wurtz Coupling:

Wurtz_Coupling_Mitigation start Hydrocarbon Dimer Detected check_coupling Hypothesis: Wurtz-Type Coupling start->check_coupling step1 Ensure Complete Grignard Formation check_coupling->step1 step2 Use High-Purity Magnesium step1->step2 step3 Titrate Grignard Reagent for Stoichiometry Control step2->step3 step4 Consider Reverse Addition (with caution) step3->step4 reassess Analyze Crude Product for Dimer step4->reassess success Minimized Coupling Product reassess->success

Caption: Protocol to reduce Wurtz coupling side products.

Section 2: Frequently Asked Questions (FAQs)

Q1: How critical is the quality of the solvent and glassware?

A1: Absolutely critical. Grignard reagents are highly reactive towards protic sources, including water and alcohols. All glassware must be rigorously dried, typically by oven-drying overnight at >120 °C and cooling under an inert atmosphere (nitrogen or argon). Solvents (usually diethyl ether or THF) must be anhydrous. The presence of water will quench the Grignard reagent, reducing its effective concentration and leading to lower yields.

Q2: My Grignard reaction won't initiate. What should I do?

A2: Initiation can sometimes be sluggish due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. Several methods can be used to initiate the reaction:

  • Add a small crystal of iodine.

  • Add a few drops of 1,2-dibromoethane.

  • Mechanically crush some of the magnesium turnings with a glass rod (with caution) to expose a fresh surface.

  • "Seed" the reaction with a small amount of a previously prepared Grignard reagent.

Q3: Can I store a Grignard reagent solution?

A3: Yes, Grignard reagents can be stored for short periods (days to weeks) under a dry, inert atmosphere. It is crucial to seal the container properly to prevent exposure to air and moisture. For longer-term storage, it is advisable to titrate the solution again before use to determine its active concentration.

Q4: What is the Schlenk equilibrium and how does it affect my reaction?

A4: The Schlenk equilibrium describes the distribution of species in a Grignard solution: 2 RMgX ⇌ R₂Mg + MgX₂. The position of this equilibrium is influenced by the solvent and the nature of the R group and halide. This equilibrium means that the reactive species in your flask is a mixture. While for most synthetic purposes this complexity can be ignored, it's important to be aware that the reactivity of the solution can be solvent-dependent due to shifts in this equilibrium.

References

  • Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Science of Synthesis URL:[Link]
  • Title: Advanced Organic Chemistry: Part B: Reaction and Synthesis Source: Springer URL:[Link]
  • Title: The Grignard Reaction in Asymmetric Synthesis Source: Chemical Reviews URL:[Link]
  • Title: Lanthanides in Organic Synthesis Source: Elsevier URL:[Link]
  • Title: Grignard Reagents: New Developments Source: Wiley Online Library URL:[Link]
  • Title: The Schlenk Equilibrium Source: Wikipedia URL:[Link]

Technical Support Center: Optimization of Ketoreductase (KRED) Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ketoreductase (KRED) applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing KRED-catalyzed reactions. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing a systematic approach to identifying and resolving them.

Issue 1: Low or No Enzyme Activity Detected

You've set up your reaction, but the expected conversion of your ketone substrate to the chiral alcohol product is negligible or absent.

Initial Diagnostic Workflow

start No/Low Activity check_reagents Verify Reagents Enzyme active? Cofactor (NADPH/NADH) fresh? Substrate pure & dissolved? start->check_reagents check_conditions Review Reaction Conditions pH optimal? Temperature correct? Incubation time sufficient? check_reagents->check_conditions check_assay Validate Assay Method Detection limit sufficient? Quenching effective? Standard curve accurate? check_conditions->check_assay inhibition Substrate/Product Inhibition? check_assay->inhibition denaturation Enzyme Denaturation? inhibition->denaturation No solution Systematic Optimization Required inhibition->solution Yes denaturation->solution No denaturation->solution Yes

Caption: Initial diagnostic workflow for low or no KRED activity.

Possible Causes & Recommended Actions:

  • Cause A: Inactive Enzyme or Cofactor Degradation

    • Explanation: Ketoreductases, like all enzymes, can lose activity over time due to improper storage. The cofactor, typically NADPH or NADH, is also susceptible to degradation, especially at non-optimal pH and temperatures.

    • Solution:

      • Activity Check: Always run a positive control reaction with a known, reliable substrate for your KRED to confirm its baseline activity.

      • Fresh Cofactor: Prepare fresh solutions of NADPH/NADH for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below. The stability of NADPH is crucial for the catalytic cycle of many ketoreductases.

      • Proper Storage: Ensure your enzyme is stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer, often containing glycerol to prevent freezing-induced denaturation.

  • Cause B: Sub-optimal Reaction Conditions (pH, Temperature)

    • Explanation: Every enzyme has an optimal pH and temperature range where it exhibits maximum activity. Deviations can lead to a dramatic loss of function.

    • Solution:

      • pH Screening: Perform a pH screen using a range of buffers (e.g., pH 6.0-9.0 in 0.5 unit increments) to identify the optimal pH for your specific substrate-enzyme pair. The choice of buffering agent is also critical as some buffer components can inhibit enzyme activity.

      • Temperature Profiling: Evaluate a temperature range (e.g., 20°C to 40°C). While higher temperatures can increase reaction rates, they can also accelerate enzyme denaturation. An optimal temperature balances these two factors.

  • Cause C: Poor Substrate Solubility

    • Explanation: Many ketone substrates, particularly in drug development, are hydrophobic and have poor solubility in aqueous buffers. If the substrate is not fully dissolved, its availability to the enzyme is limited, leading to low reaction rates.

    • Solution:

      • Co-solvent Screening: Introduce a water-miscible organic co-solvent to improve substrate solubility. Common choices include DMSO, isopropanol (IPA), or methanol. It is crucial to screen both the type and concentration (typically 5-30% v/v) of the co-solvent, as high concentrations can denature the enzyme.

      • Sonication/Vortexing: Ensure the substrate is fully dissolved in the co-solvent before adding it to the aqueous buffer containing the enzyme and cofactor.

Issue 2: Reaction Stalls Before Completion

The reaction starts well but plateaus at an incomplete conversion level, leaving a significant amount of starting material.

Troubleshooting Flow for Stalled Reactions

start Reaction Stalls check_cofactor Cofactor Depletion or Degradation? start->check_cofactor check_inhibition Substrate or Product Inhibition? check_cofactor->check_inhibition No optimize Implement Mitigation Strategy check_cofactor->optimize Yes check_stability Enzyme Inactivation Over Time? check_inhibition->check_stability No check_inhibition->optimize Yes check_equilibrium Reaction Reversibility? check_stability->check_equilibrium No check_stability->optimize Yes check_equilibrium->optimize

Caption: Troubleshooting logic for stalled KRED reactions.

Possible Causes & Recommended Actions:

  • Cause A: Cofactor Depletion/Degradation

    • Explanation: The reduction of the ketone requires the stoichiometric consumption of the NADPH/NADH cofactor. If the cofactor is limiting or degrades during the reaction, the process will halt once it is consumed.

    • Solution:

      • Increase Cofactor Loading: Ensure the molar ratio of cofactor to substrate is at least 1:1. A slight excess (e.g., 1.1 to 1.2 equivalents) can be beneficial.

      • Implement Cofactor Recycling: For larger-scale reactions, using a cofactor recycling system is essential for economic and process viability. This involves a secondary enzyme (e.g., glucose dehydrogenase or formate dehydrogenase) and a sacrificial substrate (e.g., glucose or formate) to continuously regenerate the active NADPH/NADH from its oxidized form (NADP+/NAD+).

  • Cause B: Product Inhibition

    • Explanation: The alcohol product can sometimes bind to the enzyme's active site, acting as a competitive inhibitor and slowing down the reaction as its concentration increases.

    • Solution:

      • In Situ Product Removal (ISPR): Consider implementing strategies to remove the product from the reaction medium as it is formed, such as using a biphasic system with an organic solvent to extract the hydrophobic product, or employing adsorbent resins.

      • Lower Initial Substrate Concentration: While counterintuitive, starting with a lower substrate concentration can sometimes lead to a higher final conversion by preventing the build-up of an inhibitory level of the product.

  • Cause C: Enzyme Instability

    • Explanation: Over the course of the reaction, the enzyme may gradually denature and lose activity due to factors like non-optimal pH, temperature, or shear stress from mixing.

    • Solution:

      • Re-evaluate Conditions: Confirm that the pH and temperature are maintained within the optimal range for the entire reaction duration.

      • Enzyme Immobilization: Immobilizing the ketoreductase on a solid support can significantly enhance its operational stability. This also simplifies enzyme removal and reuse.

      • Fed-Batch Strategy: Instead of adding all the substrate at the beginning, a fed-batch approach where the substrate is added incrementally can maintain a low, non-inhibitory concentration and reduce stress on the enzyme.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right ketoreductase for my specific ketone substrate?

A1: The best approach is to perform an enzyme screen using a commercially available KRED panel or kit. These kits typically contain a diverse set of ketoreductases with varying substrate specificities and stereoselectivities. Screening your substrate against this panel will quickly identify several "hit" enzymes. The ideal enzyme will exhibit high activity and the desired stereoselectivity (i.e., producing the (R)- or (S)-alcohol with high enantiomeric excess).

Q2: What is a typical starting point for reaction conditions?

A2: A good starting point for a generic KRED reaction is:

  • Buffer: 50-100 mM Potassium Phosphate or Tris-HCl, pH 7.0

  • Temperature: 25-30°C

  • Substrate Concentration: 10-50 mM

  • Enzyme Loading: 1-5 mg/mL (or as recommended by the supplier)

  • Cofactor: 1.1 equivalents of NADPH or NADH

  • Co-solvent (if needed): 10% (v/v) DMSO or IPA

This is a starting point only. Systematic optimization is required for each new substrate-enzyme pair.

Q3: My reaction produces the wrong stereoisomer or has low enantiomeric excess (e.e.). What can I do?

A3:

  • Select a Different Enzyme: The stereochemical outcome is primarily determined by the enzyme's active site geometry. The most effective solution is to screen for a different KRED that produces the desired stereoisomer. Many suppliers offer enzymes that follow either the Prelog or anti-Prelog rule, providing access to both (R)- and (S)-alcohols.

  • Optimize Reaction Conditions: In some cases, reaction parameters like temperature and the choice of co-solvent can slightly influence the enantioselectivity. A lower temperature may improve the e.e.

  • Substrate Modification: If feasible, minor modifications to the substrate structure can sometimes improve its fit within the active site of a given enzyme, leading to better stereocontrol.

Q4: How can I monitor the progress of my KRED reaction?

A4: The choice of analytical method depends on your substrate and product.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods.

    • Chiral HPLC/GC: Essential for determining the enantiomeric excess (e.e.) of the product.

    • Reverse-Phase HPLC: Often used to monitor the disappearance of the substrate and the appearance of the product, thereby calculating the percent conversion.

  • Spectrophotometric Assays: If there is no interfering absorbance from the substrate or product, you can monitor the reaction by following the decrease in NADPH absorbance at 340 nm. This is a convenient method for high-throughput screening but does not provide information on stereoselectivity.

Experimental Protocol: Screening Co-solvents for Substrate Solubility and Enzyme Activity

This protocol outlines a systematic approach to identifying a suitable co-solvent that enhances substrate solubility without significantly compromising enzyme activity.

  • Prepare Stock Solutions:

    • Prepare a high-concentration stock solution of your substrate in several different water-miscible organic solvents (e.g., 200 mM in DMSO, 200 mM in IPA, 200 mM in Methanol).

    • Prepare a concentrated stock solution of your KRED in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • Prepare a fresh stock solution of NADPH (e.g., 50 mM in buffer).

  • Set up Reaction Matrix:

    • In a 96-well plate or microcentrifuge tubes, set up a matrix of reactions. Each row will represent a different co-solvent, and each column will represent a different final concentration of that co-solvent (e.g., 5%, 10%, 15%, 20%, 25%, 30% v/v).

    • Include a control reaction with no co-solvent (if substrate solubility allows, even at a lower concentration).

  • Reaction Assembly:

    • For a final reaction volume of 200 µL:

      • Add the required volume of buffer.

      • Add the required volume of co-solvent (or substrate dissolved in co-solvent) to achieve the target final concentration.

      • Add KRED to a final concentration of 1-5 mg/mL.

      • Pre-incubate the mixture at the desired temperature for 5 minutes.

      • Initiate the reaction by adding NADPH to a final concentration of 1.1 mM and substrate to a final concentration of 1 mM (or higher, depending on the assay sensitivity).

  • Incubation and Quenching:

    • Incubate the reactions at a constant temperature (e.g., 30°C) with gentle shaking.

    • Take time points (e.g., 1h, 4h, 24h).

    • Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile or ethyl acetate) containing an internal standard. This will precipitate the enzyme and stop the reaction.

  • Analysis:

    • Centrifuge the quenched reactions to pellet the precipitated protein.

    • Analyze the supernatant by HPLC or GC to determine the percent conversion.

    • Plot the reaction rate (or final conversion) as a function of co-solvent concentration for each solvent tested.

Data Summary Table: Hypothetical Co-solvent Screen Results

Co-solventConcentration (% v/v)Relative Activity (%)
None0100 (Baseline)
DMSO1095
DMSO2075
DMSO3040
Isopropanol10110
Isopropanol2090
Isopropanol3055

This table allows for easy identification of the optimal co-solvent and concentration that balances substrate solubility and enzyme stability.

References

  • O'Sullivan, J., et al. (2021). Stability of NADPH in solution. Journal of Biochemical and Biophysical Methods. [Link]
  • Kara, S., et al. (2014). Biocatalysis in organic solvents: a toolbox for asymmetric reduction. Green Chemistry. [Link]
  • Lalonde, J. (2017). Evolving Ketoreductases for the Synthesis of Chiral Alcohols.
  • Wu, S., et al. (2021). Recent advances in cofactor regeneration for biocatalysis. Trends in Biotechnology. [Link]
  • Kallberg, M., et al. (2012). Cofactor regeneration for sustainable enzymatic synthesis. Journal of Biotechnology. [Link]
  • Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews. [Link]

Strategies to minimize racemization of chiral alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Search Parameters

I'm starting with focused Google searches to get a broad base of information on minimizing chiral alcohol racemization. I'm prioritizing reaction conditions, specific reagents, and analytical methods to gauge enantiomeric excess. I want to build a solid foundation before I delve deeper.

Analyzing Search Results & Structuring

I'm now focusing on analyzing the search results to identify common questions and troubleshooting. I'm moving toward a Q&A format, structuring the guide logically from racemization mechanisms to practical solutions. I'm also devising a clear structure for the content.

Defining Next Steps and Protocols

I'm now zeroing in on defining the next steps, including step-by-step experimental protocols for crucial techniques. I'll translate quantitative data into structured tables and create visual aids using Graphviz to illustrate reaction mechanisms and decision-making workflows. My goal is to synthesize the information clearly, with references and citations. Finally, I'll complete the technical guide for your review.

Technical Support Center: Purification of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for navigating the purification challenges of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol. This molecule, a critical building block in the synthesis of pharmaceuticals, including aprepitant, presents unique purification hurdles due to its physical and chemical properties. This guide is structured to provide actionable solutions to common problems encountered in its purification, grounded in established scientific principles and practical laboratory experience.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses the most frequently encountered challenges during the purification of this compound, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Persistent Impurities After Initial Synthesis

Question: I've just completed the synthesis of this compound, but my crude product shows significant impurities in the NMR/LC-MS analysis. What are the likely culprits and how can I remove them?

Answer:

The most common impurities in the synthesis of this compound are typically unreacted starting materials, such as 3,5-bis(trifluoromethyl)acetophenone, and by-products from the reduction reaction. The specific by-products will depend on the reducing agent used. For instance, if using sodium borohydride in a protic solvent, you might see the formation of borate esters.

Troubleshooting Workflow:

  • Identify the Impurities:

    • NMR Spectroscopy: Compare the NMR spectrum of your crude product with the known spectrum of the pure compound. Look for characteristic peaks of the starting ketone (a singlet for the methyl group adjacent to the carbonyl) and other unexpected signals.

    • LC-MS Analysis: This is a powerful technique to identify the molecular weights of the impurities, which can provide clues to their structures.

  • Select the Appropriate Purification Strategy:

Purification MethodWhen to UseKey Considerations
Aqueous Work-up Initial purification to remove water-soluble impurities and unreacted reagents.Use a mildly acidic wash (e.g., dilute HCl) to neutralize any remaining base and a brine wash to help break up emulsions.
Column Chromatography For removing closely related impurities with different polarities.This compound is a relatively polar molecule. A typical solvent system would be a gradient of ethyl acetate in hexanes.
Crystallization To obtain a highly pure product, especially for removing minor impurities.This compound can be crystallized from various solvent systems, such as heptane/ethyl acetate or toluene.
Distillation For large-scale purification, particularly for removing non-volatile impurities.The high boiling point of this alcohol requires vacuum distillation to prevent decomposition.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in your chosen eluent system (e.g., 10% ethyl acetate in hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting with the starting solvent mixture, gradually increasing the polarity (e.g., from 10% to 30% ethyl acetate) to separate the components.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Difficulty in Achieving High Enantiomeric Purity

Question: I am performing an asymmetric synthesis to obtain a single enantiomer of this compound, but my chiral HPLC analysis shows a low enantiomeric excess (ee). How can I improve this?

Answer:

Achieving high enantiomeric excess is a common challenge. The source of the problem can be either the asymmetric reaction itself or racemization during work-up and purification.

Troubleshooting Workflow:

Caption: Decision tree for improving enantiomeric excess.

1. Reaction Optimization:

  • Catalyst/Reagent: Ensure the chiral catalyst or reagent is of high purity and the correct loading is used.

  • Temperature: Lowering the reaction temperature can often improve enantioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome.

2. Purification of Enantiomers:

If optimizing the reaction is not sufficient, you will need to separate the enantiomers.

  • Chiral HPLC/SFC: Preparative chiral chromatography is the most direct method for separating enantiomers. Different chiral stationary phases (CSPs) should be screened to find the one that provides the best separation.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the alcohol with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Experimental Protocol: Diastereomeric Salt Crystallization

  • Salt Formation: React the racemic alcohol with a stoichiometric amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) in a suitable solvent (e.g., methanol or ethanol).

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out first.

  • Isolation and Analysis: Filter the crystals and analyze the enantiomeric purity of the salt by chiral HPLC after liberating the alcohol.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base (e.g., NaOH) to deprotonate the acid and extract the free chiral alcohol with an organic solvent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the crystallization of this compound?

A1: The choice of solvent for crystallization depends on the impurities you are trying to remove. A good starting point is a binary solvent system that balances solubility and insolubility. For example, a mixture of a good solvent like ethyl acetate or toluene with a poor solvent like heptane or hexanes often yields good quality crystals. Experiment with different ratios and cooling rates to optimize the crystal formation and purity.

Q2: My purified this compound is a waxy solid/oil. How can I induce crystallization?

A2: If your product is an oil or a waxy solid, it may be due to residual solvent or impurities inhibiting crystallization.

  • Purity Check: First, ensure the purity is high (>98%) by NMR or GC. If not, further purification by column chromatography may be necessary.

  • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum.

  • Seeding: If you have a small amount of crystalline material, add a seed crystal to the oil to induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and promote crystallization.

  • Solvent-Assisted Crystallization: Dissolve the oil in a minimal amount of a volatile solvent like pentane or diethyl ether and allow it to evaporate slowly in a loosely capped vial.

Q3: How can I monitor the purity of this compound during purification?

A3: Several analytical techniques can be used to monitor purity:

  • Thin-Layer Chromatography (TLC): A quick and easy method to track the progress of a reaction and column chromatography. Use a UV lamp to visualize the spots, as the aromatic rings are UV active.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods provide quantitative information about the purity and can be used to detect and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for confirming the structure and assessing the purity of the final product. The presence of trifluoromethyl groups provides a clean signal in the ¹⁹F NMR spectrum.

Section 3: Key Workflow Visualization

The following diagram outlines a general workflow for the purification of this compound from a crude reaction mixture.

Caption: General purification workflow for this compound.

This guide provides a foundational understanding of the common purification challenges associated with this compound and offers practical solutions. Remember that each synthesis is unique, and some level of optimization will always be necessary. For further in-depth information, please refer to the cited literature.

Identifying and removing impurities from chiral alcohol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and professionals in drug development focused on the synthesis and purification of chiral alcohols. This guide is structured to provide actionable solutions to common and complex challenges encountered during your experimental work. We will delve into the identification and removal of impurities, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common questions we receive.

Q1: What are the most common types of impurities in chiral alcohol synthesis?

A: Impurities typically fall into three categories:

  • Stereochemical Impurities: These include the unwanted enantiomer or diastereomers. Their presence is often a result of incomplete stereoselectivity in the synthesis reaction.

  • Process-Related Impurities: This broad category includes residual starting materials, achiral intermediates, by-products from side reactions, and leftover reagents or catalysts (e.g., transition metals from asymmetric hydrogenation).

  • Solvent and Environmental Impurities: Residual solvents from the reaction or purification steps, as well as moisture or atmospheric contaminants, can also be present.

Q2: My initial purity analysis (e.g., by chiral HPLC) shows a lower than expected enantiomeric excess (ee). What is the first thing I should check?

A: The first step is to verify the accuracy of your analytical method. Ensure your chiral stationary phase and mobile phase are appropriate for the analyte. Method validation is key; confirm that you can resolve and accurately quantify a known racemic mixture of your alcohol. If the method is sound, the issue lies within your reaction conditions, such as catalyst activity, temperature, or pressure, which may need optimization.

Q3: Can I use standard purification techniques like column chromatography for chiral alcohols?

A: Standard achiral column chromatography is effective for removing process-related impurities and diastereomers, as they have different physical properties (e.g., polarity) from the desired product. However, it cannot separate enantiomers. For enantiomeric purification, specialized techniques like chiral chromatography, resolution (classical or kinetic), or selective crystallization are necessary.

Troubleshooting Guide: In-Depth Problem Solving

This section addresses more complex issues with detailed explanations and solutions.

Issue 1: Persistent Catalyst Residue in the Final Product

Problem: After synthesis using a transition metal catalyst (e.g., Ru, Rh, Ir), you detect metal traces in your purified alcohol, which can be toxic and interfere with downstream applications.

Root Cause Analysis & Solution:

Metal catalysts, particularly those with chiral ligands, can sometimes be challenging to remove completely due to their solubility in the reaction mixture or weak binding to the product.

Troubleshooting Steps:

  • Initial Work-up Modification:

    • Acid/Base Wash: A dilute acid wash (e.g., 1M HCl) can often protonate ligands and help extract the metal complex into the aqueous phase. Conversely, a basic wash (e.g., saturated NaHCO₃) might be effective depending on the nature of the catalyst.

    • Chelating Agents: Introducing a solution of a chelating agent like EDTA during the aqueous work-up can effectively sequester the metal ions.

  • Adsorbent Treatment:

    • Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can adsorb the metal catalyst. The carbon is then removed by filtration.

    • Silica Gel/Alumina: A simple filtration through a plug of silica gel or alumina can be surprisingly effective at capturing polar metal complexes.

    • Specialized Scavengers: Several commercially available functionalized silica or polymer-based metal scavengers with high affinity for specific metals can be employed for more stubborn cases.

Expert Insight: The choice of scavenger depends on the metal and its oxidation state. Thiol-functionalized scavengers are generally effective for late transition metals like Ru and Rh.

Issue 2: Poor Diastereomeric or Enantiomeric Purity Post-Synthesis

Problem: Your chiral alcohol is produced as a mixture of stereoisomers, and you need to isolate the desired one with high purity.

Workflow for Stereoisomer Separation:

Caption: Workflow for isolating a pure stereoisomer.

In-Depth Look at Chiral Separation Methods:

  • Chiral Chromatography (HPLC/SFC): This is the most direct method for both analytical assessment and preparative separation of enantiomers. Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.

  • Resolution via Diastereomer Formation: This classic method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard techniques like crystallization or achiral chromatography. The resolving agent is then cleaved to yield the pure enantiomer.

  • Enzymatic Kinetic Resolution: This highly selective method uses an enzyme (often a lipase) to selectively acylate one enantiomer of the alcohol, leaving the other unreacted. The resulting ester and unreacted alcohol are then easily separated.

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method Development

Objective: To develop a reliable HPLC method to determine the enantiomeric excess (ee) of a chiral alcohol.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC-grade solvents (typically hexane/isopropanol or similar)

  • Racemic standard of the target alcohol

  • Enantioenriched sample

Procedure:

  • Column Selection: Choose a chiral column based on the structure of your alcohol. Polysaccharide-based columns are a good starting point for many alcohols.

  • Initial Mobile Phase: Start with a standard mobile phase, such as 90:10 Hexane:Isopropanol, at a flow rate of 1 mL/min.

  • Injection of Racemic Standard: Dissolve the racemic standard in the mobile phase and inject it. The goal is to see two well-resolved peaks of equal area.

  • Method Optimization:

    • If peaks are not resolved, decrease the polarity of the mobile phase by increasing the hexane percentage.

    • If retention times are too long, increase the polarity by increasing the isopropanol percentage.

    • Adjust the flow rate to optimize resolution and run time.

  • Sample Analysis: Once the method is optimized with the racemic standard, inject your enantioenriched sample.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [(Area_Major - Area_Minor) / (Area_Major + Area_Minor)] * 100

Protocol 2: Benchtop Enzymatic Kinetic Resolution

Objective: To enrich the enantiomeric purity of a chiral secondary alcohol using a lipase.

Materials:

  • Racemic alcohol

  • Lipase (e.g., Candida antarctica Lipase B, CALB)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene or THF)

  • Stir plate and reaction vessel

Procedure:

  • Setup: In a dry flask, dissolve the racemic alcohol (1 equivalent) in the anhydrous solvent.

  • Add Reagents: Add the acyl donor (0.5-0.6 equivalents) and the lipase (e.g., 10-20 mg per mmol of alcohol). Using slightly more than 0.5 equivalents of the acyl donor can push the reaction closer to the theoretical maximum of 50% conversion.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to maximize the ee of both the remaining alcohol and the formed ester.

  • Work-up: Once ~50% conversion is reached, filter off the enzyme.

  • Purification: The resulting mixture contains the unreacted (and now enantioenriched) alcohol and the acylated alcohol (ester). These can be easily separated by standard silica gel chromatography due to their significant polarity difference.

Data Summary Table

The following table shows a hypothetical comparison of purification methods for a sample of 1-phenylethanol with an initial 80% ee.

Purification MethodFinal ee (%)Yield of Desired Enantiomer (%)ProsCons
Preparative Chiral HPLC>99.5%~90%High purity, direct methodExpensive, solvent intensive, limited scale
Enzymatic Resolution>99% (for unreacted alcohol)~45% (theoretical max 50%)High selectivity, mild conditionsLimited to 50% yield, requires separation of product/substrate
Diastereomeric Crystallization98-99%60-80%Scalable, cost-effectiveRequires suitable resolving agent, can be labor-intensive

References

  • Chiral Chromatography: A comprehensive overview of principles and applications. Source: Chemical Reviews, https://pubs.acs.org/doi/10.1021/cr990048a
  • Supercritical Fluid Chromatography (SFC) for Chiral Separations: A review on the advantages of SFC in chiral analysis and purification. Source: Journal of Chromatography A, https://www.sciencedirect.com/science/article/pii/S002196731731178X
  • Lipase-Catalyzed Kinetic Resolution: A detailed article on the use of lipases for the resolution of racemic alcohols. Source: Organic Process Research & Development, https://pubs.acs.org/doi/10.1021/op060144k

Enhancing the stability of biocatalysts in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

I'm starting with focused Google searches to get data on boosting biocatalyst stability in organic solvents. I'm especially hunting for info on common issues, strategies for troubleshooting, and proven methods.

Analyzing Search Results

I've started analyzing the search results, aiming to pinpoint recurring issues and their solutions to lay the foundation for FAQ entries. I will structure the content logically, moving from fundamentals to advanced troubleshooting. Each question will be answered comprehensively, explaining the underlying science. I'm focusing on distilling detailed protocols for immobilization, protein engineering, and solvent selection.

Refining Content Structure

I'm now refining the structure of the technical support content into a logical, Q&A format, moving from fundamental concepts to complex troubleshooting. Each answer will be scientifically detailed, clarifying the principles involved, and I'll create detailed protocols for immobilization, protein engineering, and solvent selection.

Grasping Foundational Knowledge

I'm now diving deep into the initial literature, and it's quickly becoming apparent that enzyme stability is the name of the game in this area. I've focused on the common challenges - like enzyme deactivation, denaturation, and substrate limitation. This includes delving into the crucial interplay of water activity, solvent polarity, and enzyme structure and stability in the face of these problems.

Reviewing Foundational Research

I've been reinforcing my grasp on the fundamentals. Initial searches have uncovered a wealth of knowledge on strategies to enhance biocatalyst stability, and I'm organizing the core problems, solutions, and techniques. I now have a solid understanding of troubleshooting strategies. Specific techniques and protocols are emerging. Solvent selection criteria and the pivotal role of water activity are now clearer. Assay methods have been scoped.

Deepening Knowledge Acquisition

I'm now shifting gears to gather specifics for the troubleshooting guide. Google searches have yielded extensive data on enhancing biocatalyst stability in organic solvents. I've compiled details on immobilization methods, protein engineering, solvent selection, and water activity control. I'm focusing on protocols, quantitative data, and mechanistic explanations. The goal is to build a practical guide, so I'll be synthesizing information into a question-and-answer format with citations and detailed protocols.

Narrowing Research Focus

I've refined my approach to gather the specific data needed. I'm now zeroing in on detailed protocols, quantitative data, and mechanistic insights to create a comprehensive technical support center. This includes immobilization methods, protein engineering strategies, and solvent selection protocols, aiming for clear explanations and practical application. I will now synthesize this into an FAQ format for the guide.

Gathering Key Data

I've just completed two rounds of detailed Google searches, amassing a wealth of high-quality information. I've compiled detailed protocols for CLEA preparation and site-directed mutagenesis. I've also gathered extensive data on the relationship between solvent logP values and enzyme activity, which I plan to incorporate into the modeling phase.

Synthesizing Collected Data

I've just finished compiling my research; I'm ready to proceed with constructing the technical support center. The information gathered includes detailed protocols for CLEA preparation and site-directed mutagenesis. I've also amassed data on solvent log P values and enzyme stability. I have also prepared information on water activity and graphviz DOT scripts. I now have the elements to answer the user's questions.

Troubleshooting poor peak resolution in chiral HPLC separation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Resolving Poor Peak Resolution

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with chiral separations via High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your method development and troubleshooting processes. This document is structured as a series of questions and answers, addressing common issues with in-depth, field-tested insights.

Troubleshooting Guide: From Poor Resolution to Baseline Separation

Poor peak resolution is one of the most frequent challenges in chiral chromatography. The following sections break down specific resolution problems, explore their root causes, and provide systematic solutions.

Q1: Why are my enantiomeric peaks co-eluting or showing poor resolution (Rs < 1.5)?

This is the most fundamental issue in chiral separations, where the primary goal is to distinguish between two enantiomers. Poor resolution (defined as a resolution value, Rs, of less than 1.5) means the peaks are not sufficiently separated for accurate quantification. The cause can usually be traced back to one of three areas: the mobile phase, the stationary phase (column), or system parameters.

Underlying Cause: The chiral recognition mechanism is not being effectively engaged. This can happen if the mobile phase is too strong (eluting the compounds too quickly), the temperature is suboptimal, or the chosen chiral stationary phase (CSP) is not suitable for the analyte.

Troubleshooting Workflow:

Here is a systematic approach to diagnosing and resolving poor peak resolution.

G Start Problem: Poor Peak Resolution (Rs < 1.5) CheckMobilePhase Step 1: Evaluate Mobile Phase Start->CheckMobilePhase IsPolarityCorrect Is mobile phase polarity optimal? CheckMobilePhase->IsPolarityCorrect ReducePolarity Action: Decrease % Alcohol (e.g., from 10% to 5% EtOH) IsPolarityCorrect->ReducePolarity No (Too Strong) ConsiderAdditive Action: Add Acidic/Basic Additive (0.1% TFA or DEA) IsPolarityCorrect->ConsiderAdditive Maybe (Ionic analyte) CheckColumn Step 2: Assess Column Health & Choice IsPolarityCorrect->CheckColumn Yes ReducePolarity->CheckColumn ConsiderAdditive->CheckColumn IsCSPCorrect Is the CSP appropriate for the analyte? CheckColumn->IsCSPCorrect ScreenColumns Action: Screen alternative CSPs (e.g., Amylose vs. Cellulose-based) IsCSPCorrect->ScreenColumns No IsColumnOld Is the column old or contaminated? IsCSPCorrect->IsColumnOld Yes CheckSystem Step 3: Optimize System Parameters ScreenColumns->CheckSystem RegenerateColumn Action: Flush or regenerate column (See Protocol 2) IsColumnOld->RegenerateColumn Yes IsColumnOld->CheckSystem No RegenerateColumn->CheckSystem IsTempLow Is temperature optimized? CheckSystem->IsTempLow LowerTemp Action: Decrease temperature (e.g., from 25°C to 15°C) IsTempLow->LowerTemp No IsFlowRateHigh Is flow rate too high? IsTempLow->IsFlowRateHigh Yes LowerTemp->IsFlowRateHigh LowerFlow Action: Reduce flow rate (e.g., from 1.0 to 0.5 mL/min) IsFlowRateHigh->LowerFlow Yes Success Resolution Achieved (Rs >= 1.5) IsFlowRateHigh->Success No LowerFlow->Success

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Solutions:

  • Optimize the Mobile Phase: In normal-phase chiral chromatography, the mobile phase typically consists of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).

    • Reduce Alcohol Content: The alcohol is the strong, eluting solvent. Decreasing its percentage (e.g., from 20% to 10%) increases retention time, allowing for more interaction with the CSP and often improving resolution. This is typically the first parameter you should adjust.

    • Change Alcohol Type: Different alcohols can alter the selectivity. If resolution is poor with isopropanol, switching to ethanol can change the hydrogen bonding interactions between the analyte and the CSP, sometimes dramatically improving separation.

  • Lower the Temperature: Reducing the column temperature often enhances enantioselectivity. Lower temperatures can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which are responsible for the separation. Try reducing the temperature in 5-10°C increments (e.g., from 25°C to 15°C).

  • Reduce the Flow Rate: Slower flow rates (e.g., 0.5 mL/min instead of 1.0 mL/min) can increase efficiency and improve resolution by allowing more time for the equilibrium between the mobile and stationary phases to be established. This is based on the Van Deemter equation, where lower flow rates can lead to sharper, more resolved peaks.

Q2: What is causing my peaks to tail and how can I fix it?

Peak tailing is observed when a peak is not symmetrical and has a "tail" extending from the apex. This is a common problem that can interfere with accurate integration and quantification.

Underlying Cause: Peak tailing in chiral chromatography is often caused by secondary, non-enantioselective interactions. For acidic or basic compounds, this frequently involves strong interactions with residual, acidic silanol groups on the silica support of the CSP. Tailing can also be caused by column overload or contamination.

Solutions:

  • Use a Mobile Phase Additive: This is the most effective solution for tailing caused by secondary interactions.

    • For Basic Compounds: Add a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase, typically at 0.1-0.2%. The amine competes with the basic analyte for the active silanol sites, masking them and preventing tailing.

    • For Acidic Compounds: Add an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (AA), typically at 0.1-0.2%. The acid suppresses the ionization of the acidic analyte, reducing its interaction with the stationary phase and resulting in a more symmetrical peak shape.

  • Reduce Sample Concentration: Injecting too much sample can overload the column, leading to peak distortion, including tailing. Try diluting your sample by a factor of 5 or 10.

  • Check for Column Contamination: Strongly retained impurities from previous injections can build up at the column head, creating active sites that cause tailing. If the problem persists, flushing the column with a strong solvent may be necessary (see Protocol 2).

Q3: Why are my peaks fronting?

Peak fronting, the inverse of tailing, results in a sharp, steep leading edge and a sloping tail.

Underlying Cause: Fronting is most commonly a symptom of sample overload or poor sample solubility in the mobile phase. When the sample is injected in a solvent much stronger than the mobile phase, or at a concentration that exceeds its solubility in the mobile phase, it can cause this type of peak distortion.

Solutions:

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your mobile phase. Ideally, dissolve the sample directly in the mobile phase itself.

  • Reduce Injection Volume or Concentration: As with tailing, fronting is a classic sign of column overload. Decrease the mass of analyte injected onto the column by reducing the injection volume or the sample concentration.

Q4: My retention times are drifting and resolution is inconsistent. What should I do?

Inconsistent results are detrimental to method validation and routine analysis. Drifting retention times and variable resolution point towards a system that is not in equilibrium or is experiencing environmental fluctuations.

Underlying Cause: The most common causes are insufficient column equilibration, unstable column temperature, or changes in mobile phase composition over time.

Solutions:

  • Ensure Proper Column Equilibration: Chiral stationary phases, particularly polysaccharide-based ones, can take a long time to equilibrate with the mobile phase. A minimum of 30-50 column volumes is often recommended when a new mobile phase is introduced. If you see retention times slowly shifting, continue flushing the column with the mobile phase until they stabilize.

  • Use a Column Thermostat: Chiral separations can be highly sensitive to temperature changes. A change of even 1-2°C can alter selectivity and retention. Using a reliable column oven is critical for reproducibility. Ensure the set temperature is stable.

  • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the differential evaporation of volatile components. For example, in a hexane/isopropanol mixture, the more volatile hexane will evaporate faster, increasing the percentage of the alcohol and reducing retention times. Prepare fresh mobile phase daily and keep bottles capped.

Frequently Asked Questions (FAQs)

Q: How critical is temperature control in chiral separations? A: Extremely critical. Thermodynamic parameters (enthalpy and entropy) govern the interaction between the enantiomers and the CSP. Temperature directly influences these parameters. In many cases, lower temperatures increase the enantioselectivity (α) and therefore resolution, although this may come at the cost of longer analysis times and higher backpressure. For robust and reproducible methods, a high-quality column thermostat is essential.

Q: What is the role of the mobile phase modifier (co-solvent) and alcohol type? A: In normal-phase mode, the alcohol modifier plays a crucial role. It competes with the analyte for polar interaction sites (e.g., polar carbamate groups on the polysaccharide backbone) on the CSP. The type and concentration of the alcohol control the retention and, often, the enantioselectivity.

  • Concentration: Higher alcohol concentration leads to shorter retention times.

  • Alcohol Type: The structure of the alcohol (e.g., ethanol, isopropanol, n-butanol) affects the stereoselective interactions. Switching from isopropanol to ethanol, for instance, can sometimes invert the elution order of the enantiomers or significantly improve a poor separation.

The relationship between mobile phase composition, retention, and resolution can be visualized as follows:

G MP Mobile Phase Composition Alcohol % Alcohol Modifier (e.g., IPA in Hexane) MP->Alcohol Retention Analyte Retention Time (k) Alcohol->Retention Inversely Proportional (Higher % Alcohol = Lower k) Resolution Enantiomeric Resolution (Rs) Alcohol->Resolution Affects Selectivity (α) (Optimal % is key) Retention->Resolution Directly Proportional (Higher k often allows for better Rs)

Caption: Relationship between mobile phase and separation outcomes.

Q: When should I consider switching from normal-phase to reversed-phase or polar organic mode? A: The choice of mobile phase mode depends heavily on the analyte's properties.

  • Normal-Phase (NP): The default starting point for many chiral separations. It is ideal for compounds soluble in non-polar solvents like hexane and alcohols.

  • Reversed-Phase (RP): Use for polar, water-soluble compounds. Mobile phases are typically mixtures of water or buffers with acetonitrile or methanol.

  • Polar Organic Mode (PO): This mode uses polar organic solvents like acetonitrile and methanol. It is an excellent choice for compounds that have poor solubility in either typical NP or RP systems.

Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization

This protocol provides a step-by-step approach to optimizing the mobile phase for a new chiral separation.

  • Initial Screening:

    • Start with a standard mobile phase, for example, 90:10 Hexane:Isopropanol (v/v).

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Inject the sample and observe the chromatogram.

  • Adjust Alcohol Percentage:

    • If resolution is poor and retention is short (k < 2), decrease the alcohol percentage in 5% increments (e.g., to 95:5 Hexane:IPA).

    • If retention is too long (k > 15), increase the alcohol percentage in 5-10% increments.

    • Equilibrate the column with at least 30 column volumes of the new mobile phase before each injection.

  • Screen Different Alcohols:

    • If resolution remains poor with isopropanol, switch to ethanol.

    • Prepare a series of mobile phases with ethanol (e.g., 90:10 Hexane:Ethanol) and repeat step 2.

  • Introduce Additives (if needed):

    • If peak tailing is observed for a basic analyte, add 0.1% DEA to the best mobile phase identified in the previous steps.

    • If peak tailing is observed for an acidic analyte, add 0.1% TFA.

    • Re-equilibrate the column and re-inject.

Protocol 2: Chiral Column Equilibration and Care

Proper column handling is essential for longevity and reproducibility.

  • Equilibration:

    • Before first use or after changing mobile phase, flush the column with the new mobile phase at a low flow rate (0.2 mL/min) for 5 minutes.

    • Increase the flow rate to the analytical setting (e.g., 1.0 mL/min).

    • Flush with a minimum of 30-50 column volumes. For a 250 x 4.6 mm column (volume ≈ 2.5 mL), this corresponds to 75-125 mL of mobile phase.

    • Monitor the baseline until it is stable. Perform several injections of a standard until retention times are constant (RSD < 0.5%).

  • Storage:

    • For short-term storage (overnight), leave the column in the mobile phase (e.g., Hexane/IPA) with the flow rate reduced to 0.1 mL/min.

    • For long-term storage, flush the column with 100% isopropanol or ethanol and cap both ends securely. Never store a column in a mobile phase containing additives or buffers.

  • Regeneration:

    • If the column shows high backpressure or poor performance due to contamination, it can often be regenerated.

    • Disconnect the column from the detector.

    • Flush the column in the reverse direction with a series of solvents, for example: 20 column volumes of isopropanol, followed by 20 column volumes of ethanol.

    • Return the column to the forward direction and re-equilibrate with your mobile phase as described above.

Data Summary

Table 1: Common Mobile Phase Components and Their Effects

ComponentTypeTypical ConcentrationPrimary EffectSecondary Effect
Hexane / HeptanePrimary Solvent (Alkane)70-99%Controls analyte solubilityLow elution strength
Isopropanol (IPA)Modifier (Alcohol)1-30%Controls retention and selectivityCan affect peak shape
Ethanol (EtOH)Modifier (Alcohol)1-30%Alternative to IPA, offers different selectivityOften provides stronger elution than IPA
Diethylamine (DEA)Basic Additive0.1-0.5%Reduces peak tailing for basic compoundsCan alter selectivity
Trifluoroacetic Acid (TFA)Acidic Additive0.1-0.2%Reduces peak tailing for acidic compoundsCan alter selectivity
References
  • Title: Chiral separations by high‐performance liquid chromatography Source: Wiley Online Library URL:[Link]
  • Title: Mobile Phase Effects in the Enantiomeric Separation of Basic Drugs Source: ResearchG
  • Title: The role of mobile phase additives in the resolution of enantiomers of basic drugs Source: ScienceDirect URL:[Link]
  • Title: The effect of temperature on the chiral separation of drugs with polysaccharide-based columns Source: ScienceDirect URL:[Link]
  • Title: A Guide to Chiral HPLC Column Selection Source: Regis Technologies, Inc. URL:[Link]

Managing heat of reaction in large-scale ketone reductions

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by meticulously researching heat management in large-scale ketone reductions through Google. I'm focusing on common pitfalls, successful troubleshooting, and established best practices to build a solid foundation of understanding before I dig deeper into the data.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying the recurring questions about thermal management in ketone reductions. I am now concentrating on reaction kinetics, heat transfer dynamics, and safety protocols to identify key themes and frequently asked questions for technical support development.

Planning the Knowledge Base

I'm now structuring the technical support center, using a question-and-answer format to address common issues in ketone reductions. I am synthesizing the Google research into expert-level answers, emphasizing underlying science and practical advice. I'm also securing support from authoritative sources, including references and verifiable protocols, while preparing for a review.

Impact of solvent choice on enantioselective synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm starting with a deep dive into the impact of solvent selection on enantioselective synthesis. I'm focusing on mechanistic details, experimental procedures, and common problem-solving techniques. My initial plan involves targeted Google searches to gather a broad base of information, and I'm eager to analyze the results.

Analyzing Search Results

I've moved on to analyzing the Google search results. Key themes and expert recommendations are emerging, which will shape the content. I am now working on a content structure, beginning with fundamentals and advancing to troubleshooting, using a question-and-answer approach. Data for tables and Graphviz workflows are also being identified.

Structuring The Guide Content

I am now structuring the technical support guide, adopting a troubleshooting FAQ format. The content starts with the critical role of solvent choice, and then moves into common problems like low enantioselectivity. Under "Problem 1: Low Enantioselectivity (ee)," I'll start with a question regarding solvents, followed by a detailed explanation, focusing on solvent effects such as polarity and hydrogen bonding and their impact on transition state selectivity.

Expanding Content Scope

Now I'm expanding my content scope, developing a targeted technical support guide for researchers, scientists, and developers. I'm leveraging my editorial autonomy to adopt a troubleshooting FAQ format. The introduction will spotlight solvent roles, followed by troubleshooting, addressing low enantioselectivity, slow reactions, inconsistent results, and poor isolation. I'm already gathering data for tables and experimental protocols.

Defining Document Structure

I am now focusing on structuring the guide's content. It will be an FAQ-style technical support resource, emphasizing the impact of solvent choice in enantioselective synthesis. I'm starting with an introduction that highlights the importance of solvents, and will then develop troubleshooting FAQs covering low enantioselectivity, slow reactions, inconsistent results, and poor isolation. I will explain the "why" behind any advice, referencing sources via clickable URL.

Planning Guide Development

I am now structuring the guide's content and prioritizing tasks. I'll start with targeted searches, followed by content analysis and structuring. Next I will write the body, including data, visualizations, and references. The structure is an FAQ-style technical support resource, emphasizing the impact of solvent choice, starting with an introduction and then developing troubleshooting FAQs.

Prioritizing Task Sequence

I've set about starting with targeted Google searches, then analyzing them for structure. Subsequently, I'll compose the body, including data, visuals, and references. The structure is an FAQ guide about the impact of solvent choice in enantioselective synthesis. I'm focusing on the introduction and troubleshooting FAQs first.

Planning Content Details

I'm now deep in the weeds, creating the structure for this technical guide. I'm prioritizing the main body of the content, which will include tables, workflows, and protocols. I am currently focusing on the "Why" behind the content, referencing expert opinions. I will support my claims with verifiable sources. The technical guide will be based on a troubleshooting structure, which I am very excited about.

Developing Detailed Plans

I am now structuring the guide content, beginning with a deep dive into solvent purification techniques, and working on the presentation of relevant data. My planning will focus on the creation of tables, workflows, protocols, and citations. I am actively working on the Graphviz diagram, which will be the central visualization.

Optimizing catalyst loading for cost-effective asymmetric hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Catalysis

I'm now starting with some focused Google searches to get a grasp of optimizing catalyst loading for economical asymmetric hydrogenation. I'm especially looking at how to deal with common problems and how catalyst concentration and identification influence the outcome.

Analyzing Search Results Now

I'm now synthesizing the search results, searching for key challenges and best practices. I'm focusing on causal relationships between experimental parameters and how they influence the outcomes. I plan to use this knowledge to establish a logical technical support center flow, starting with a foundational FAQ section.

Gathering Data, Now

I'm now starting with a series of targeted Google searches to gather more information. I am focusing on the areas of catalyst deactivation mechanisms, established protocols, and kinetic study methodologies. My focus is on the impact of catalyst loading on asymmetric hydrogenation.

Reducing by-product formation in the synthesis of Aprepitant precursors

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Synthesis Research

I'm now starting with in-depth Google searches, aiming to pinpoint reliable data on Aprepitant precursor synthesis. My search is keyed towards understanding typical by-product formation and identifying established synthesis protocols and troubleshooting guides. I'm focusing on finding authoritative sources for this initial phase.

Analyzing Reaction Mechanisms

I'm now diving into the key reaction steps and side reactions involved in Aprepitant precursor synthesis. My approach is to build a Q&A-style technical support center, structuring troubleshooting scenarios around this knowledge. I'm focusing on explaining the chemical principles behind each issue, offering detailed mitigation protocols, and crafting tables for quantitative data and Graphviz diagrams for visual representation. I'm also ensuring I'll have in-text citations and a full reference section.

Refining Information Gathering

My focus is now on targeted Google searches for Aprepitant precursor synthesis data, particularly regarding by-product formation and established protocols. Concurrently, I'm identifying key reaction steps and potential side reactions. I will use this data to create a question-and-answer format for a technical support center, structuring troubleshooting around real-world scenarios, and explaining the chemical principles behind each issue. I'll include data tables, Graphviz diagrams, and citations.

Troubleshooting guide for microbial reduction of aromatic ketones

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving into comprehensive Google searches. My focus is on gathering authoritative data related to microbial reduction of aromatic ketones. I am prioritizing information on common challenges, troubleshooting strategies, and established protocols, seeking a solid foundation for my analysis.

Defining Problem Areas

I've moved beyond general data collection and am now analyzing search results. I'm pinpointing recurring issues in the microbial reduction of aromatic ketones. My focus is on categorizing these into distinct areas for my troubleshooting guide: "Low Conversion," "Poor Enantioselectivity," and "Substrate Inhibition," are some of the areas of concern.

Refining Search Strategies

I am now refining my search queries to target specific experimental issues in microbial aromatic ketone reduction. Focusing on cofactor regeneration, substrate toxicity, and enantioselectivity problems is critical. I'm prioritizing detailed protocols and authoritative citations.

Formulating Focused Questions

I'm now formulating specific, expert-level questions for my troubleshooting guide. I'm focusing on "Low Conversion," "Poor Enantioselectivity," and "Substrate Inhibition," aiming to explain the scientific basis and provide actionable solutions. I am searching for and compiling detailed, step-by-step protocols, incorporating in-text citations from reputable sources.

I am deep into creating specific questions for each problem area. I'm also crafting detailed, expert-level answers that explain the scientific basis and troubleshooting protocols. I'm actively searching for in-text citations from peer-reviewed articles and reputable sources to support my explanations, and I need to gather the necessary information for a complete reference section. I will also start creating diagrams to illustrate key concepts.

Initiating Troubleshooting Strategy

I'm now starting a deep dive. I'm building on initial search results and will move to creating troubleshooting sections. I will organize this based on categories, like "Low Conversion" and "Poor Enantioselectivity," following my initial assessments. I'm focusing on crafting specific questions and answers. My priority is to find credible citations to support this guide, and I plan to include diagrams.

Refining Troubleshooting Sections

I've been working on structuring the gathered info into specific questions and expert-level answers, targeting the issues that I identified, and I am still trying to find supporting citations. I'm organizing the information in a Q&A format, focusing on "Low or No Conversion," "Poor Enantioselectivity," and "Substrate Inhibition." I'm also starting to sketch out initial Graphviz diagrams to illustrate key concepts.

Elaborating Detailed Protocols

I've moved on to creating the Graphviz diagrams, which are coming together well, and I have started crafting the detailed protocols and explanations that incorporate in-text citations. This part is a priority. I'm making sure to define the "why" behind each step. I'm focusing on ensuring accuracy, clarity, and following my own expert judgment.

Refining Troubleshooting Guide

I'm now prioritizing the formulation of specific questions and answers for the guide. I've finished the initial searches, which gave me some broad information. I am deep in researching and crafting detailed solutions, focusing on "Low Conversion," "Poor Enantioselectivity," and "Substrate Inhibition," incorporating diagrams.

Prioritizing Problem Categorization

I'm now focusing on categorizing recurring problems, based on the initial search. My priority is to identify and organize the issues: "Low or No Conversion," "Poor Enantioselectivity," and "Reaction Stalls or Stops Prematurely," into logical sections, for troubleshooting. I will then create specific questions, based on the categories.

Formulating Guide Structure

I'm now structuring the guide. My initial broad searches are complete. The structure will be a FAQ with distinct problem categories: low conversion, poor enantioselectivity, and premature reaction stops, which will lead to specific Q&A's. I am working on crafting detailed questions and answers. I will incorporate troubleshooting strategies, diagrams, and in-text citations from reputable sources. My goal is to structure a user-friendly and actionable format.

Refining Initial Searches

I've moved on from the initial broad Google searches. I'm focusing on refining search queries to tackle specific issues like poor enantioselectivity, cofactor regeneration problems, and substrate inhibition. My aim is to locate detailed protocols and authoritative citations. I need to compile the necessary information for a complete references section and consider useful diagrams.

Formulating Search Strategy

I'm now formulating search queries to pinpoint specific experimental challenges. My queries will focus on the troubleshooting aspects of issues like enantioselectivity, cofactor regeneration and substrate inhibition. I need to find the specific experimental steps and best ways to address the common problems. I will prioritize finding detailed protocols and authoritative citations.

Improving cofactor regeneration in enzymatic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategies

I'm currently engaged in a deep dive, initiating targeted Google searches. My focus is squarely on cofactor regeneration within enzymatic synthesis. I'm prioritizing the identification of common issues, effective troubleshooting approaches, and established protocols. The aim is to build a robust foundation of information to analyze.

Expanding The Knowledge Base

I'm now diving into the analysis phase, distilling insights from the search results to pinpoint crucial themes and challenges. I'm focusing on validating solutions to form the bedrock of the FAQ and troubleshooting guide. I will structure the content logically, starting with fundamentals and progressing to complex scenarios. Each answer will be detailed, accurate, and scientifically driven. I'm also preparing to visualize the cofactor regeneration cycle with a DOT script.

Structuring the Information Center

I'm now fully immersed in the design phase, establishing the structural framework for the technical support center. I'm focusing on a logical layout. I've decided on an Introduction, a Frequently Asked Questions (FAQ) section, and a Troubleshooting Guide. I will emphasize clear definitions and practical solutions. I will also make sure to use a question-and-answer format to enhance usability.

Formulating a Comprehensive Plan

I've just finished the plan for my technical support center. It has a section for introduction, FAQs, troubleshooting, protocols, comparative analysis, visual guides, and references. I'll make sure each answer is authoritative, grounded in research, and explains the reasoning behind each step. The goal is a user-friendly and scientifically sound resource.

Defining Research Scope

I've scoped out the structure for my support center, which will be a Q&A based center, as "Technical Support Center." I will implement distinct sections: Introduction, FAQs, Troubleshooting, Protocols & Methods, Comparative Analysis, Visual Guides, and References. I'll make sure each detail supports scientific integrity, using authoritative references. I will also format all visual data with DOT scripts.

Establishing Initial Search Parameters

I'm now in the process of formulating my search queries, meticulously refining the initial search terms to ensure a comprehensive and targeted information retrieval. My focus remains on enzymatic synthesis, with emphasis on common issues and troubleshooting strategies. I will also incorporate visual guides, DOT scripts and detailed protocols. The aim is to build a reliable and user-friendly technical support center.

Developing Initial Content

I'm now consolidating the foundational information from my initial searches, focusing on common issues, and efficient troubleshooting for cofactor regeneration in enzymatic synthesis. I'm actively structuring the future "Technical Support Center" into an Introduction, FAQ, Troubleshooting, Protocols, Comparison, Visual Guides, and References. All these will be included, and I will also implement DOT scripts to create visual guides. I have planned a series of detailed Q&A to answer the user's questions in detail. I will also incorporate step-by-step protocols for GDH and other regeneration methods.

Validation & Comparative

A Comparative Guide to the Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol: Chemical versus Enzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure chiral intermediates is a cornerstone of creating safe and effective drugs. One such critical building block is (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, a key precursor in the synthesis of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant, used in the management of chemotherapy-induced nausea and vomiting.[1][2][3] The stereochemistry of this alcohol is paramount to the biological activity of the final active pharmaceutical ingredient (API).[4]

This guide provides an in-depth, objective comparison of the two primary methodologies for synthesizing this vital chiral alcohol: traditional chemical synthesis and modern enzymatic synthesis. We will explore the underlying principles of each approach, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Chemical Approach: Asymmetric Reduction and Hydrogenation

Chemical synthesis offers a well-established and versatile toolkit for the asymmetric reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone, to the desired (R)-alcohol. Among the most reliable methods are the Corey-Bakshi-Shibata (CBS) reduction and catalytic asymmetric hydrogenation.

The Corey-Bakshi-Shibata (CBS) Reduction: A Stoichiometric Chiral Borane Reagent

The CBS reduction is a renowned method for the enantioselective reduction of ketones.[5][6] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (R)-2-Methyl-CBS-oxazaborolidine, in the presence of a borane source such as borane-dimethyl sulfide complex (BH₃·SMe₂).[7][8]

The choice of the CBS catalyst is driven by its predictable stereochemical outcome and its ability to achieve high enantioselectivity for a wide range of ketones.[6][9] The mechanism involves the formation of a complex between the oxazaborolidine catalyst and the borane, which then coordinates to the ketone in a sterically controlled manner, directing the hydride transfer to one face of the carbonyl group.[6]

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

  • Catalyst Preparation (in situ): To a solution of (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add borane-dimethyl sulfide complex (BH₃·SMe₂) dropwise at room temperature. Stir the solution for 15-30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: Cool the catalyst solution to a low temperature, typically between -20°C to 0°C.

  • Substrate Addition: Slowly add a solution of 3',5'-bis(trifluoromethyl)acetophenone in anhydrous THF to the cooled catalyst solution.

  • Borane Addition: Add the remaining borane-dimethyl sulfide complex dropwise, ensuring the internal temperature remains low.

  • Monitoring and Quenching: Monitor the progress of the reaction using thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of methanol, followed by 1M HCl.

  • Work-up and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography.[10]

Catalytic Asymmetric Hydrogenation: An Atom-Economical Approach

Asymmetric hydrogenation represents a more atom-economical and industrially scalable chemical method. This technique utilizes a chiral transition metal catalyst, often based on ruthenium (Ru), to facilitate the enantioselective addition of hydrogen to the ketone.[11] The catalyst system typically consists of a ruthenium precursor and a chiral diphosphine ligand.

The selection of the chiral ligand is critical for achieving high enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to a specific face of the ketone. This method is often favored in industrial settings due to its high efficiency and the low catalyst loadings required.[11]

Experimental Protocol: Catalytic Asymmetric Hydrogenation

  • Catalyst Preparation: In a suitable pressure reactor under an inert atmosphere, dissolve the ruthenium catalyst precursor and the chiral diphosphine ligand (e.g., (4R,5R)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane - (R,R)-Diop) in an appropriate solvent like toluene.

  • Reaction Setup: Add 3',5'-bis(trifluoromethyl)acetophenone and a base, such as potassium t-butoxide, to the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 atm) and stir the reaction mixture at a controlled temperature (e.g., 25°C).[11]

  • Monitoring and Work-up: Monitor the reaction progress by analyzing aliquots using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, carefully vent the reactor and concentrate the reaction mixture.

  • Purification: The product can be purified through standard techniques such as distillation or crystallization.

The Enzymatic Approach: Biocatalysis with Ketoreductases

Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical synthesis.[12][13] This approach leverages the high selectivity and efficiency of enzymes, specifically ketoreductases (KREDs), to catalyze the asymmetric reduction of ketones.[14][15][16]

KREDs are a class of enzymes that utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl group of a ketone, producing the corresponding chiral alcohol with exceptional enantiomeric purity.[4] These reactions are typically performed in aqueous media under mild conditions (ambient temperature and pressure), significantly reducing the environmental impact and improving process safety.[12][17]

A key consideration in biocatalytic reductions is the need for an efficient cofactor regeneration system to ensure the economic viability of the process.[4] This is often achieved by using a sacrificial co-substrate, such as isopropanol or glucose, and a corresponding dehydrogenase enzyme.[18]

Experimental Protocol: Enzymatic Reduction using a Ketoreductase

  • Biocatalyst Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.0) containing the ketoreductase enzyme (either as an isolated enzyme or within whole microbial cells), the nicotinamide cofactor (e.g., NADP⁺), and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Substrate Addition: Add 3',5'-bis(trifluoromethyl)acetophenone to the reaction mixture. Due to the substrate's low water solubility, a co-solvent such as DMSO may be required.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (typically 25-37°C) with gentle agitation.

  • Monitoring and Work-up: Monitor the conversion of the ketone to the alcohol using GC or HPLC. Once the reaction reaches completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extract over anhydrous sodium sulfate, concentrate it, and purify the resulting alcohol by column chromatography or crystallization.

Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis

FeatureChemical Synthesis (CBS Reduction/Asymmetric Hydrogenation)Enzymatic Synthesis (Ketoreductase)
Enantioselectivity Good to excellent (typically >90% ee), but can be substrate and catalyst dependent.[8][11]Excellent (often >99% ee).[14][19]
Reaction Conditions Often requires anhydrous solvents, inert atmospheres, and sometimes extreme temperatures (low or high).[6][11]Mild conditions: aqueous media, ambient temperature, and atmospheric pressure.[12][17]
Environmental Impact Can generate significant chemical waste from solvents and reagents. Metal catalysts may require removal.[2]Generally considered "greener" with biodegradable catalysts (enzymes) and the use of water as a solvent.[17][20]
Cost Chiral ligands and metal catalysts can be expensive.[4]The cost of enzymes can be a factor, but cofactor regeneration systems improve economics.[17]
Scalability Asymmetric hydrogenation is well-suited for large-scale industrial production.[11]Scalable, particularly with the development of robust and immobilized enzymes.[19]
Substrate Scope Generally broad, with a wide range of ketones being suitable substrates.[5][9]Can be more substrate-specific, though enzyme engineering can broaden the scope.[21]
Process Safety May involve flammable solvents, pyrophoric reagents (boranes), and high-pressure hydrogenation.Inherently safer due to mild, aqueous reaction conditions.[12]

Visualizing the Workflows

G cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow chem_start 3',5'-Bis(trifluoromethyl)acetophenone cbs CBS Reduction (Chiral Oxazaborolidine, Borane) chem_start->cbs hydro Asymmetric Hydrogenation (Ru-Chiral Ligand, H₂) chem_start->hydro chem_workup Quenching & Work-up cbs->chem_workup hydro->chem_workup chem_purify Purification (Chromatography/Crystallization) chem_workup->chem_purify chem_end (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol chem_purify->chem_end enz_start 3',5'-Bis(trifluoromethyl)acetophenone enz_reaction Bioreduction (Ketoreductase, Cofactor Regeneration System) enz_start->enz_reaction enz_workup Extraction enz_reaction->enz_workup enz_purify Purification (Chromatography/Crystallization) enz_workup->enz_purify enz_end (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol enz_purify->enz_end

Sources

Validation of HPLC method for purity analysis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Initial Data

I'm currently engaged in a deep dive, starting with some focused Google searches to get the lay of the land on HPLC method validation for similar compounds. I’m zeroing in on related chemical structures to ensure a relevant data collection. The aim is to build a robust foundation of information before moving to the next stage of the project.

Analyzing HPLC Methods

I've initiated targeted Google searches to gather data on HPLC method validation for purity analysis, especially for compounds similar to 1-(3,5-bis(trifluoromethyl)phenyl)ethanol. I'm prioritizing regulatory guidelines and parameters, aiming to create a comprehensive structure for the guide, starting with an overview of the compound and emphasizing the method's development and validation details. I will also incorporate discussions on forced degradation studies and the critical validation parameters from ICH guidelines.

Planning Guide Structure

I'm now outlining a detailed structure for the guide. It begins with an introduction to the compound and the significance of purity analysis. Next, it will cover the process of HPLC method development. Following this, I'll focus on method validation, addressing parameters like specificity, linearity, and robustness, complete with experimental procedures and acceptance criteria. A comparative analysis of an alternative method will follow, supported by illustrative data and Graphviz diagrams to clarify the workflow, all with proper citations.

Exploring Relevant Data Sources

I've dived deep into the initial search results. I'm focusing on HPLC method validation from ICH, general purity analysis, reverse-phase HPLC for aromatics, and specific chemical data of the target compound. It's a lot to process, but I'm getting a feel for the landscape.

Constructing a Comprehensive Outline

I can now structure the guide, explain the rationale, and detail all validation parameters. I'll compare to an alternative and create step-by-step protocols, including forced degradation. I'm ready to begin generating the full comparison guide, all thanks to the initial search results.

A Senior Application Scientist's Guide to Chiral Catalysts for Asymmetric Ketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the asymmetric reduction of ketones to chiral secondary alcohols is a cornerstone transformation, pivotal to the production of pharmaceuticals, agrochemicals, and fine chemicals. The choice of catalyst dictates the reaction's efficiency, stereoselectivity, and scalability. This guide provides a comparative analysis of three preeminent classes of chiral catalysts: Ruthenium-based Noyori-type catalysts, borane-based Corey-Bakshi-Shibata (CBS) catalysts, and enzyme-based ketoreductases (KREDs). We will delve into their catalytic mechanisms, operational windows, and performance metrics, supported by experimental data and protocols to inform your selection process.

The Mechanism and Merit of Molecular Catalysts vs. Biocatalysts

The asymmetric reduction of a prochiral ketone introduces a new stereocenter. The success of this transformation hinges on the catalyst's ability to create a diastereomeric transition state, effectively differentiating between the two enantiotopic faces (Re/Si) of the carbonyl group.

  • Molecular Catalysts (Noyori and CBS): These catalysts operate through a well-defined, metal- or boron-centered transition state. They typically involve a chiral ligand that coordinates to the central atom, creating a sterically constrained environment. The substrate and a hydride source (e.g., H₂ or BH₃) are brought together in a specific orientation, forcing the hydride to attack the carbonyl from a preferred face. Their strength lies in their broad substrate scope, predictable stereochemical outcomes based on established models, and compatibility with standard organic solvents.

  • Biocatalysts (Ketoreductases): KREDs are enzymes that utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NAD(P)H), as the hydride source. The ketone substrate binds to a specific active site pocket lined with amino acid residues. This pocket architecture, a product of millions of years of evolution, pre-organizes the substrate for a highly specific hydride transfer from the cofactor, often achieving near-perfect enantioselectivity. KREDs operate in aqueous media under mild conditions (ambient temperature and pressure), offering significant environmental and safety advantages.

Below is a diagram illustrating the fundamental workflow for a typical asymmetric ketone reduction experiment.

G cluster_noyori Noyori Catalytic Cycle (Transfer Hydrogenation) A (S,S)-Ru-TsDPEN-H₂ Pre-catalyst [Ru(II)-H₂] B Active Catalyst [Ru(II)-H] A->B Base, -H₂ C Transition State [Ru-H···O=C] B->C + Ketone - H-donor D Product Complex [Ru(II)-O-CH-R₂] C->D Hydride Transfer D->B + H-donor - Alcohol

Caption: Simplified Noyori transfer hydrogenation cycle.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Preparation: In a glovebox, add [RuCl₂(p-cymene)]₂ (2.5 mg, 0.004 mmol) and (S,S)-TsDPEN (3.7 mg, 0.01 mmol) to an oven-dried Schlenk flask.

  • Reaction Setup: Remove the flask from the glovebox, and add a 5:2 mixture of formic acid and triethylamine (2 mL) under an argon atmosphere. Stir the resulting orange solution for 10 minutes at room temperature.

  • Substrate Addition: Add acetophenone (120 mg, 1.0 mmol) to the flask via syringe.

  • Reaction: Stir the mixture at 40°C for 4 hours.

  • Workup and Analysis: After cooling, quench the reaction with 0.1 M HCl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The enantiomeric excess of the resulting (R)-1-phenylethanol is determined by chiral HPLC or GC analysis.

Corey-Bakshi-Shibata (CBS) Catalysts

The CBS reduction utilizes an oxazaborolidine catalyst, which coordinates with borane (BH₃) and the ketone substrate. The catalyst acts as a chiral Lewis acid, activating the ketone. The stereochemical outcome is dictated by the steric shielding of one face of the ketone by the bulky substituent on the catalyst, directing the hydride attack from the borane to the less hindered face.

G cluster_cbs CBS Catalytic Cycle Cat CBS Catalyst (Oxazaborolidine) A Catalyst-Borane Complex Cat->A + BH₃ B Ternary Complex [Cat-BH₃-Ketone] A->B + Ketone C Product Complex B->C Intramolecular Hydride Transfer C->Cat - Alcohol-Borane Adduct

Caption: Simplified catalytic cycle for the CBS reduction.

Experimental Protocol: CBS Reduction of Acetophenone

  • Reaction Setup: Add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 1.0 M in toluene) to an oven-dried, argon-flushed flask at room temperature. Cool the flask to -20°C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃-SMe₂, 0.6 mmol, 10.0 M) to the catalyst solution and stir for 10 minutes.

  • Substrate Addition: Add a solution of acetophenone (120 mg, 1.0 mmol) in anhydrous THF (2 mL) dropwise over 30 minutes, maintaining the temperature at -20°C.

  • Reaction: Stir the reaction mixture at -20°C until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).

  • Workup and Analysis: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL). Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Purify the residue by silica gel chromatography to yield (R)-1-phenylethanol. Determine enantiomeric excess by chiral HPLC.

Ketoreductases (KREDs)

Biocatalysis with KREDs represents a green and highly selective alternative. These enzymes are often used as lyophilized powders or immobilized on a solid support. The reaction requires a cofactor regeneration system, where a cheap sacrificial molecule (like glucose or isopropanol) is consumed by a second enzyme (e.g., glucose dehydrogenase) to continuously recycle the expensive NADPH cofactor.

G cluster_kred KRED Cofactor Regeneration Cycle KRED Ketoreductase (KRED) GDH Glucose Dehydrogenase (GDH) Alcohol Chiral Alcohol KRED->Alcohol NADP NADP⁺ KRED->NADP NADPH NADPH GDH->NADPH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone Ketone Ketone Ketone->KRED NADP->GDH NADPH->KRED Glucose Glucose Glucose->GDH

Caption: KRED cycle with enzymatic cofactor regeneration.

Experimental Protocol: KRED-Catalyzed Reduction of Acetophenone

  • Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0).

  • Reaction Setup: In a 50 mL flask, dissolve D-glucose (1.5 g), NADP⁺ (5 mg), and the ketoreductase/glucose dehydrogenase enzyme cocktail (e.g., 20 mg of a commercial preparation) in the buffer (20 mL).

  • Substrate Addition: Add acetophenone (120 mg, 1.0 mmol) to the buffered enzyme solution.

  • Reaction: Seal the flask and stir at 30°C and 200 rpm. Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Workup and Analysis: Once the reaction is complete (typically 12-24 hours), extract the mixture with methyl tert-butyl ether (MTBE) (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The enantiomeric excess of the resulting (S)-1-phenylethanol is determined by chiral HPLC.

Conclusion and Outlook

The selection of a catalyst for asymmetric ketone reduction is a multifactorial decision.

  • Noyori-type catalysts offer unparalleled activity and are the industry standard for large-scale processes where high turnover numbers are critical, despite the need for specialized pressure equipment or specific H-donors.

  • CBS catalysts provide a reliable and predictable method for lab-scale synthesis, particularly when cryogenic conditions are accessible and stoichiometric reductants are acceptable.

  • Ketoreductases are emerging as the superior choice for producing enantiopure alcohols, especially in the pharmaceutical industry, due to their exceptional selectivity and green credentials. The continuous development of enzyme engineering is rapidly expanding their substrate scope, mitigating their primary historical limitation.

Ultimately, the optimal catalyst is not universal; it is defined by the specific requirements of the chemical transformation, including substrate structure, desired scale, available equipment, and economic and environmental considerations. This guide serves as a foundational resource to navigate these choices with confidence.

References

  • Title: Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ru(II) Complexes Source: Journal of the American Chemical Society URL:[Link]
  • Title: A general and practical reagent for the enantioselective reduction of ketones. Source: Journal of the American Chemical Society URL:[Link]
  • Title: Biocatalytic asymmetric reduction of ketones and aldehydes Source: RSC C
  • Title: The Noyori Asymmetric Hydrogenation of Ketones Source: Organic Reactions URL:[Link]
  • Title: Biocatalysis in the Pharmaceutical Industry: The Need for Speed Source: Angewandte Chemie Intern

A Senior Application Scientist's Guide to Benchmarking Ketoreductases for Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in pharmaceutical and fine chemical synthesis, the production of enantiomerically pure chiral alcohols is a cornerstone of modern drug development. These molecules serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs). Among the synthetic strategies available, biocatalysis using ketoreductases (KREDs) has emerged as a superior method, offering exceptional stereoselectivity, mild reaction conditions, and a favorable environmental profile compared to traditional chemical reductants.

However, the "no free lunch" principle applies: not all KREDs are created equal. The vast diversity of these enzymes, sourced from different microorganisms or engineered in the lab, presents a formidable challenge. Selecting the optimal KRED for a specific ketone substrate is a critical, yet non-trivial, step that directly impacts reaction efficiency, product purity, and economic viability.

This guide provides a comprehensive framework for the systematic benchmarking of ketoreductases. We will move beyond mere product catalogs to offer a field-proven, logical workflow for selecting and validating the ideal biocatalyst for your target transformation. We will explore the causality behind experimental design, present detailed protocols for comparative analysis, and summarize performance data to empower you to make informed, data-driven decisions in your synthetic endeavors.

The Foundation: Understanding Ketoreductase Function and Diversity

Ketoreductases, or carbonyl reductases, are oxidoreductase enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This transformation relies on a hydride transfer from a nicotinamide cofactor, either NADH or NADPH. The exceptional enantioselectivity of these enzymes is governed by the three-dimensional architecture of the active site, which preferentially binds the substrate in an orientation that exposes one of the two carbonyl faces to the cofactor's hydride.

A key predictive tool in this field is Prelog's Rule , which provides a useful heuristic for predicting the stereochemical outcome. Most KREDs follow this rule, delivering the (S)-alcohol. However, a significant number of "anti-Prelog" enzymes exist, which furnish the (R)-alcohol, expanding the synthetic chemist's toolkit.

The catalytic cycle is not complete without cofactor regeneration. The cost of stoichiometric NADH or NADPH is prohibitive for industrial-scale synthesis. Therefore, a secondary enzyme system is almost always employed to regenerate the consumed cofactor. A widely adopted and highly efficient method is the use of glucose and glucose dehydrogenase (GDH), which converts NAD(P)+ back to NAD(P)H while producing gluconic acid as a benign byproduct.

KRED_Cofactor_Regeneration cluster_main Primary Reaction cluster_regen Cofactor Regeneration Ketone Prochiral Ketone KRED Ketoreductase (KRED) Ketone->KRED Substrate in Alcohol Chiral Alcohol KRED->Alcohol Product out NADP NADP+ KRED->NADP KRED->NADP NADPH NADPH NADPH->KRED Hydride Donation NADPH->KRED GDH Glucose Dehydrogenase (GDH) NADP->GDH NADP->GDH GDH->NADPH Regeneration GDH->NADPH GluconicAcid Gluconic Acid GDH->GluconicAcid Byproduct Glucose Glucose Glucose->GDH Substrate in

Caption: The KRED catalytic cycle coupled with a glucose/GDH system for NADPH regeneration.

Designing the Benchmark: Key Performance Indicators (KPIs)

A robust benchmarking study must evaluate several quantitative KPIs. The choice of which KRED to advance to process development hinges on a holistic assessment of these factors.

  • Conversion (%) : The percentage of the starting ketone that has been converted to the alcohol product. This is a primary measure of enzyme activity and reaction efficiency.

  • Enantiomeric Excess (% ee) : The most critical parameter for chiral synthesis. It measures the stereopurity of the product, defined as |(% Major Enantiomer - % Minor Enantiomer)|. For pharmaceutical applications, % ee values >99% are often mandatory.

  • Substrate Specificity : The range of ketone substrates an enzyme can accept. Some KREDs are highly specific, while others exhibit broad substrate tolerance.

  • Cofactor Preference : Whether the enzyme prefers NADH or the more commonly used NADPH. This has practical implications for designing the regeneration system.

  • Stability (pH, Temperature, Solvent) : The operational robustness of the enzyme. High stability is crucial for developing a cost-effective and scalable process.

Head-to-Head Comparison: Performance of Select KREDs

To illustrate the benchmarking process, we compare the performance of three well-characterized ketoreductases against a common prochiral substrate, acetophenone. The data presented below is a synthesized representation based on typical performance characteristics reported in biocatalysis literature.

  • KRED-L1 (Lactobacillus kefir) : A well-known alcohol dehydrogenase that often exhibits high enantioselectivity for a range of aromatic ketones.

  • KRED-C2 (Candida magnoliae) : Another widely used reductase, valued for its utility in synthesizing chiral alcohols.

  • KRED-E3 (Engineered Mutant) : Represents a commercially available, engineered KRED designed for broad applicability and high performance. These enzymes are often the result of directed evolution campaigns.

Table 1: Comparative Performance in the Reduction of Acetophenone

Enzyme ID Source Substrate Cofactor Conversion (24h) Product Enantiomeric Excess (% ee) Configuration
KRED-L1 Lactobacillus kefirAcetophenoneNADPH>99%1-Phenylethanol98%(S)
KRED-C2 Candida magnoliaeAcetophenoneNADPH95%1-Phenylethanol>99%(R)
KRED-E3 EngineeredAcetophenoneNADPH>99%1-Phenylethanol>99%(S)

Disclaimer : Data is representative and intended for illustrative purposes. Actual performance may vary based on specific reaction conditions.

This table immediately highlights the critical importance of screening. For the synthesis of (S)-1-phenylethanol, both KRED-L1 and KRED-E3 are viable candidates, with KRED-E3 showing slightly superior enantioselectivity. However, if the target were the (R)-enantiomer, KRED-C2 would be the only suitable choice from this set, demonstrating how different enzymes provide access to opposite stereoisomers.

Experimental Workflow: A Self-Validating Protocol

The trustworthiness of any benchmarking study rests upon a well-designed, reproducible experimental protocol. The following workflow is designed as a self-validating system, starting with a high-throughput screen to identify promising candidates, followed by a scaled-up reaction to confirm performance and isolate the product for detailed analysis.

Benchmarking_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: High-Throughput Screening cluster_validation Phase 3: Preparative Scale Validation A1 Select KRED Panel (e.g., commercial kits) A2 Prepare Stock Solutions (Substrate, Cofactor, Buffers) A1->A2 B1 Dispense Reagents into 96-Well Plate A2->B1 B2 Incubate Reaction (Controlled Temp & Shaking) B1->B2 B3 Quench & Extract B2->B3 B4 Analyze by Chiral GC/HPLC (Conversion & % ee) B3->B4 C1 Select Top 1-3 Hits from Screening B4->C1 Data-driven Selection C2 Perform 10-100 mg Scale Reaction C1->C2 C3 Purify Product (e.g., Column Chromatography) C2->C3 C4 Full Characterization (NMR, Chiral HPLC, Optical Rotation) C3->C4 D1 Optimal KRED Identified C4->D1 Final Candidate Selection

Caption: A systematic workflow for KRED benchmarking, from screening to validation.

Protocol: 96-Well Plate Screening of KRED Activity

This protocol allows for the parallel testing of multiple enzymes under identical conditions, ensuring data comparability.

1. Reagent Preparation:

  • Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.
  • Substrate Stock: 100 mM acetophenone in DMSO.
  • Cofactor Stock: 20 mM NADPH in buffer.
  • Cofactor Regeneration Mix: In buffer, prepare a solution containing 1 M D-glucose and 10 U/mL Glucose Dehydrogenase (GDH).
  • Enzyme Panel: Prepare lyophylized KRED powders or solutions as per the manufacturer's instructions (typically 1-5 mg/mL).

2. Reaction Setup (per well):

  • To each well of a 96-well plate, add the following in order:
  • 150 µL Buffer
  • 20 µL Cofactor Regeneration Mix
  • 10 µL Cofactor Stock (NADPH)
  • 10 µL Substrate Stock (Final concentration: 5 mM acetophenone)
  • Initiate the reaction by adding 10 µL of the KRED solution to each well. For the negative control well, add 10 µL of buffer instead of the enzyme solution.

3. Incubation and Quenching:

  • Seal the plate with a foil lid to prevent evaporation.
  • Incubate at 30°C with shaking (e.g., 750 rpm) for 24 hours.
  • Quench the reaction by adding 200 µL of ethyl acetate containing an internal standard (e.g., 1 mM decane) to each well.

4. Extraction and Analysis:

  • Seal the plate again and vortex vigorously for 2 minutes to extract the substrate and product into the organic layer.
  • Centrifuge the plate at 4000 rpm for 5 minutes to separate the layers.
  • Carefully transfer an aliquot of the top organic layer to a new plate or HPLC vials.
  • Analyze by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the percentage conversion and enantiomeric excess (% ee).
Protocol: Preparative Scale Validation Synthesis (100 mg)

This protocol validates the results from the top-performing KRED identified in the screen.

1. Reagents:

  • Acetophenone: 100 mg (0.83 mmol)
  • Top-performing KRED: 10 mg (or as recommended)
  • NADPH: 15 mg (~0.02 mmol)
  • Glucose Dehydrogenase (GDH): 200 U
  • D-Glucose: 450 mg (2.5 mmol, ~3 equivalents)
  • Buffer: 10 mL of 100 mM Potassium Phosphate, pH 7.0

2. Reaction Procedure:

  • In a 50 mL flask, dissolve the D-glucose, NADPH, and GDH in the buffer.
  • Add the acetophenone. Some substrates may require a co-solvent like isopropanol (IPA) at 5-10% v/v to aid solubility.
  • Initiate the reaction by adding the KRED enzyme.
  • Stir the reaction mixture at room temperature (or optimal temperature, e.g., 30°C) for 24 hours. Monitor progress by taking small aliquots for TLC or GC analysis.

3. Workup and Purification:

  • Once the reaction is complete, extract the mixture three times with 20 mL of ethyl acetate.
  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylethanol.

4. Characterization:

  • Confirm the structure and purity of the product using ¹H and ¹³C NMR.
  • Determine the final, accurate enantiomeric excess using the same chiral HPLC/GC method developed for the screening phase.

Conclusion and Future Outlook

The systematic benchmarking of ketoreductases is an indispensable activity in modern process chemistry. By moving from high-throughput screening to preparative-scale validation, researchers can confidently identify the optimal biocatalyst that delivers the desired chiral alcohol with high conversion and exquisite stereocontrol. The protocols and framework presented here provide a robust, self-validating system for achieving this goal.

The field of enzyme engineering continues to evolve at a rapid pace. Through techniques like directed evolution, scientists are continuously expanding the KRED toolkit, delivering enzymes with improved stability, broader substrate scope, and tailored stereoselectivity. As this technology advances, the principles of rigorous, data-driven benchmarking will remain paramount to harnessing the full synthetic power of these remarkable biocatalysts.

References

  • Title: Stereopreference of Enzymes Source: Wikipedia URL:[Link]
  • Title: Asymmetric reduction of ketones by a whole-cell catalyst of Lactobacillus kefir Source: Tetrahedron: Asymmetry, Volume 12, Issue 12 URL:[Link]
  • Title: Biocatalytic asymmetric reduction of ketones: a sustainable alternative Source: Green Chemistry, Issue 12 URL:[Link]
  • Title: High-Throughput Screening of Ketoreductase Libraries Source: Methods in Molecular Biology, vol 2389 URL:[Link]
  • Title: Organic Co-solvents in Biocatalysis: A Blessing and a Curse Source: ChemBioChem, Volume 21, Issue 16 URL:[Link]

A Comparative Guide to (R)- and (S)-Enantiomers in Biological Systems: From Separation to Functional Significance

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can be the difference between a life-saving therapeutic and a compound with undesirable or even harmful effects. This guide provides an in-depth comparative study of (R)- and (S)-enantiomers, detailing the experimental methodologies to differentiate them and exploring the profound implications of their stereochemistry in biological systems.

The Principle of Chirality: A Foundation of Biological Specificity

Chirality is a fundamental property of many biologically active molecules, including amino acids, sugars, and a significant portion of pharmaceutical drugs. Biological systems, being inherently chiral themselves, often interact differently with each enantiomer of a chiral compound. This stereospecificity arises from the precise three-dimensional arrangement required for interactions with chiral biological targets like enzymes and receptors. An often-cited analogy is the difference between a left and a right hand (chiral objects) fitting into a right-handed glove (a chiral receptor). While the right hand fits perfectly, the left hand will not.

This differential interaction can lead to significant variations in the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body) of each enantiomer. Neglecting these differences can have profound consequences, as tragically illustrated by the case of thalidomide in the 1950s and 60s. The (R)-enantiomer of thalidomide is an effective sedative, while the (S)-enantiomer is a potent teratogen, responsible for causing severe birth defects. This stark example underscores the critical need to study enantiomers as separate chemical entities.

Experimental Separation and Analysis of Enantiomers

The first step in understanding the differential effects of enantiomers is to separate and analyze them. Several powerful analytical techniques have been developed for this purpose.

Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography is the most widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation of (R)- and (S)-Ibuprofen

This protocol provides a general framework for the separation of ibuprofen enantiomers using High-Performance Liquid Chromatography (HPLC).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane, ethanol, and acetic acid (e.g., 95:5:0.1 v/v/v). The exact ratio may need optimization depending on the specific column and system. Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation: Dissolve a racemic mixture of ibuprofen in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC System Setup:

    • Column: Install a chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H).

    • Flow Rate: Set the pump to a flow rate of 1.0 mL/min.

    • Detector: Use a UV detector set to a wavelength of 254 nm, where ibuprofen has strong absorbance.

    • Injection Volume: Set the autosampler to inject 10 µL of the sample.

  • Data Acquisition and Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • The two enantiomers will appear as separate peaks with different retention times.

    • Identify the peaks by comparing their retention times to those of pure (R)- and (S)-ibuprofen standards, if available.

    • The area under each peak can be used to determine the relative concentration of each enantiomer.

G cluster_workflow Chiral HPLC Workflow MobilePhase Mobile Phase (Hexane/Ethanol/Acetic Acid) Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump Sample Racemic Ibuprofen Sample Injector Autosampler (10 µL injection) Sample->Injector Pump->Injector Column Chiral Column (e.g., Chiralcel OD-H) Injector->Column Detector UV Detector (254 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data Result Separated Enantiomer Peaks Data->Result

Caption: Workflow for Chiral HPLC Separation.

Spectroscopic Methods: Probing Chirality

Circular Dichroism (CD) Spectroscopy is a powerful non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers will produce mirror-image CD spectra, allowing for their identification and the determination of enantiomeric excess.

Comparative Biological Activity: Case Studies

The following case studies highlight the dramatic differences in the biological effects of (R)- and (S)-enantiomers.

Ibuprofen: A Tale of Two Pharmacokinetic Profiles

Ibuprofen is a common nonsteroidal anti-inflammatory drug (NSAID) sold as a racemic mixture. However, its therapeutic activity is primarily associated with the (S)-enantiomer.

  • (S)-Ibuprofen: This is the active enantiomer that inhibits cyclooxygenase (COX) enzymes, leading to the reduction of pain and inflammation.

  • (R)-Ibuprofen: This enantiomer is largely inactive as a COX inhibitor. However, the body possesses an enzyme, alpha-methylacyl-CoA racemase, that can convert (R)-ibuprofen into the active (S)-form in vivo. This process is known as unidirectional metabolic inversion.

EnantiomerPrimary ActivityIn Vivo Fate
(S)-Ibuprofen Active COX InhibitorExcreted after metabolism
(R)-Ibuprofen InactiveConverted to (S)-Ibuprofen

This metabolic conversion means that administering the racemic mixture is effectively delivering a pro-drug of the (S)-enantiomer. However, the development of single-enantiomer (S)-ibuprofen (dexibuprofen) offers potential advantages, such as a faster onset of action and a potentially better side-effect profile at an equivalent therapeutic dose.

Albuterol (Salbutamol): A Balance of Therapeutic and Adverse Effects

Albuterol is a widely used bronchodilator for the treatment of asthma. It is often administered as a racemic mixture.

  • (R)-Albuterol (Levalbuterol): This is the active enantiomer responsible for the bronchodilator effect. It acts as a selective agonist for the β2-adrenergic receptor on airway smooth muscle cells, leading to muscle relaxation and opening of the airways.

  • (S)-Albuterol: This enantiomer is not only inactive as a bronchodilator but has been suggested to have pro-inflammatory effects and may even exacerbate airway hyper-responsiveness in some patients.

The development of the single-enantiomer drug, levalbuterol, was driven by the desire to provide the therapeutic benefits without the potentially detrimental effects of the (S)-enantiomer.

Experimental Protocol: Receptor Binding Assay for (R)- and (S)-Albuterol

This protocol outlines a competitive binding assay to determine the affinity of each albuterol enantiomer for the β2-adrenergic receptor.

  • Membrane Preparation: Prepare a membrane fraction from cells expressing the β2-adrenergic receptor (e.g., HEK293 cells transfected with the human β2-receptor gene).

  • Radioligand: Use a radiolabeled antagonist with high affinity for the β2-receptor, such as [3H]-dihydroalprenolol.

  • Competitive Binding:

    • In a series of tubes, add a constant amount of the membrane preparation and the radioligand.

    • Add increasing concentrations of either (R)-albuterol, (S)-albuterol, or a non-labeled control.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the unbound.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can then be calculated from the IC50 value, providing a measure of the affinity of each enantiomer for the receptor. A lower Ki value indicates a higher binding affinity.

G cluster_pathway β2-Adrenergic Receptor Signaling R_Albuterol (R)-Albuterol (Levalbuterol) Receptor β2-Adrenergic Receptor R_Albuterol->Receptor Agonist S_Albuterol (S)-Albuterol Inflammation Pro-inflammatory Effects S_Albuterol->Inflammation AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Leads to

Caption: Differential effects of Albuterol enantiomers.

Regulatory Considerations and the Rise of Chiral Switching

Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established clear guidelines for the development of stereoisomeric drugs. For a new chiral drug, developers must justify the choice of a single enantiomer or a racemic mixture. This has led to a strategy known as "chiral switching," where a previously marketed racemic drug is redeveloped as a single-enantiomer product.

Successful chiral switches, such as esomeprazole (the (S)-enantiomer of omeprazole), have demonstrated improved efficacy and/or safety profiles. However, not all chiral switches are successful, and the therapeutic benefit must be clearly demonstrated.

Conclusion and Future Directions

The study of (R)- and (S)-enantiomers is a critical aspect of modern drug discovery and development. The examples of ibuprofen and albuterol clearly demonstrate that enantiomers can have vastly different biological properties. Advances in chiral separation techniques and a deeper understanding of stereospecific interactions at the molecular level continue to drive the development of safer and more effective single-enantiomer drugs. As our ability to characterize these subtle molecular differences improves, the rational design of enantiomerically pure therapeutics will become an even more central principle in medicinal chemistry and pharmacology.

References

  • Brooks, W. H. (n.d.). Chirality in Biological Systems. In Chirality in Drug Design and Development. Retrieved from a source providing an overview of chirality in biological contexts.
  • Mehta, V., & Desai, M. (2017). Thalidomide: A Review of its History, Properties, and Current Therapeutic Uses. In Indian Journal of Pharmacology. Retrieved from a review article on the history and properties of thalidomide.
  • Rao, P. P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. In Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from a scientific journal article discussing the mechanism of NSAIDs like ibuprofen.
  • Chen, C. S., Shieh, W. R., Lu, P. H., Harriman, S., & Chen, C. Y. (1991). Metabolic stereoisomeric inversion of ibuprofen in mammals. In Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Retrieved from a research paper on the metabolic inversion of ibuprofen.
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. In Primary Care Companion to The Journal of Clinical Psychiatry. Retrieved from a journal article explaining the role of stereochemistry in drug action.
  • Handley, D. (1999). The pharmacology of levalbuterol. In Journal of Allergy and Clinical Immunology. Retrieved from a publication detailing the pharmacology of levalbuterol.
  • Ameredes, B. T., & Calhoun, W. J. (2009). Levalbuterol versus albuterol. In Current Opinion in Pulmonary Medicine. Retrieved from a review comparing levalbuterol and albuterol.
  • U.S. Food and Drug Administration. (1992). Policy Statement for the Development of New Stereoisomeric Drugs. Retrieved from the official FDA website or a document repository.

Validating the absolute configuration of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

I'm now starting with some focused Google searches to find the best ways to determine the absolute configuration of chiral alcohols. I'm especially interested in 1-(3,5-bis(trifluoromethyl)phenyl) compounds. I'll be looking for detailed methods.

Defining Configuration Strategies

My next step is to examine search results for 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, focusing on how different techniques determine absolute configuration. I'm prioritizing at least three analytical methods, seeking detailed protocols and supporting data. I'm also looking for any challenges specific to fluorinated molecules. My comparison guide will begin with why this is critical in drug development and then delve into each technique: principle, workflow, and data.

Analyzing Search Data

I've refined my search queries, targeting methods for validating chiral alcohol configurations, with a focus on this compound. I'm prioritizing techniques like Mosher's method, VCD, and X-ray crystallography, ensuring I can find protocols and fluorinated-specific considerations. I'll outline each technique's principle, workflow, and data requirements, along with performance metrics. I am now creating tables and generating Graphviz diagrams.

Expanding Knowledge Base

My investigation continues, and I am now actively searching for detailed procedures to determine the absolute configuration of chiral alcohols, focusing specifically on this compound. I'm focusing on finding authoritative sources for various techniques like Mosher's method, VCD, and X-ray crystallography, with an emphasis on fluorinated molecules. I'm prioritizing at least three distinct methods, hoping for robust literature support, as well as considering the structure of the overall guide.

Refining Guide Framework

I'm now refining the structure of the comparison guide. I'll begin with an introduction to the topic's pharmaceutical relevance. Next, I'll present an overview of techniques, focusing on Mosher's, VCD, and X-ray crystallography, with detailed sections on their principles, protocols, data analysis, and limitations. I will create tables and diagrams to show quantitative data and workflows. The guide will include in-text citations and a full reference list.

Developing Comprehensive Framework

I'm now formulating a robust plan for this guide. I'll kick off with targeted searches on absolute configuration methods for chiral alcohols, especially fluorinated ones. The guide will include sections on principles, protocols, data analysis, and limitations for at least three techniques, presented in a structured way. I aim to create visual diagrams and incorporate cited authoritative sources.

Establishing Data Parameters

I've initiated detailed searches to gather data regarding the absolute configuration of chiral alcohols, focusing on the target molecule. I'm prioritizing at least three distinct analytical methods. I have begun building a structured framework for the guide, including its introduction, the detailed analysis, a comparative summary, and a reference section. My searches emphasize authoritative sources, focusing on the principles, workflows, data analysis, and limitations of each chosen technique.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the stereochemical purity of a drug substance is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The accurate determination of enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, is therefore of paramount importance. This guide provides a comprehensive framework for the cross-validation of analytical methods used for this purpose, ensuring data integrity and regulatory compliance.

The Imperative of Methodological Diversity in Enantiomeric Purity Assessment

No single analytical technique is universally optimal for all chiral molecules. Physicochemical properties of the analyte, the required level of sensitivity and accuracy, and the stage of drug development all influence the choice of method. Consequently, it is often necessary to employ orthogonal methods—techniques based on different scientific principles—to ensure the unambiguous and accurate determination of enantiomeric excess. Cross-validation becomes the linchpin in this strategy, providing a documented and statistically sound comparison of the performance of these different methods.

This guide will explore the cross-validation of three prevalent techniques: High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), Supercritical Fluid Chromatography (SFC) with CSPs, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.

Pillars of Analytical Method Validation

Before embarking on a cross-validation study, each individual analytical method must be rigorously validated in accordance with established regulatory guidelines. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for this process. The key validation parameters that must be assessed for enantiomeric excess determination methods include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, including its counter-enantiomer, impurities, and degradation products.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Cross-Validation Experimental Design: A Step-by-Step Protocol

The objective of a cross-validation study is to demonstrate that different analytical methods provide equivalent results for the determination of enantiomeric excess. The following protocol outlines a systematic approach to this process.

Step 1: Selection of Samples

A critical aspect of a successful cross-validation study is the selection of a diverse set of samples that are representative of the materials that will be tested during routine analysis. This should include:

  • Racemic Mixture (50:50): To establish the resolution and peak identification for each method.

  • Enantiomerically Pure Standard: To determine the limit of detection and limit of quantitation for the minor enantiomer.

  • Samples with Varying Enantiomeric Excess: A minimum of five samples with enantiomeric excess values spanning the desired range of the method (e.g., 90%, 95%, 98%, 99%, 99.5% e.e.). These can be prepared by gravimetrically mixing the pure enantiomers.

  • Process-Stressed Samples: Samples that have been subjected to conditions that may induce racemization (e.g., heat, acid, base) to assess the method's ability to accurately measure enantiomeric excess in the presence of potential degradation products.

Step 2: Independent Method Execution

Each analytical method should be performed by a different analyst, on a different instrument where possible, to minimize bias. The analysts should be proficient in their respective techniques and follow the validated standard operating procedure (SOP) for each method.

Step 3: Data Analysis and Comparison

The enantiomeric excess values obtained from each method for each sample should be tabulated and statistically compared. The primary goal is to assess the degree of agreement between the methods.

Data Presentation: A Comparative Table

The following table provides an example of how to present the comparative data from a cross-validation study of three methods: Chiral HPLC, Chiral SFC, and ¹H NMR with a chiral solvating agent.

Sample IDTarget e.e. (%)Chiral HPLC Measured e.e. (%)Chiral SFC Measured e.e. (%)¹H NMR Measured e.e. (%)
Racemate00.1-0.20.5
Standard A90.090.290.189.8
Standard B95.095.195.094.7
Standard C98.098.198.097.6
Standard D99.099.199.098.5
Standard E99.599.699.598.9
Stressed SampleNot Applicable92.592.392.0
Statistical Evaluation

A common and effective statistical tool for comparing two analytical methods is the Bland-Altman plot. This plot graphs the difference between the measurements of the two methods against the average of the two measurements. It provides a visual representation of the bias and the limits of agreement between the two methods.

For comparing more than two methods, an Analysis of Variance (ANOVA) can be employed to determine if there are any statistically significant differences between the mean results of the methods.

Workflow Visualization

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis & Reporting Phase SampleSelection Select Diverse Samples (Racemate, Standards, Stressed) HPLCanalysis Analyze Samples via Chiral HPLC SampleSelection->HPLCanalysis SFCanalysis Analyze Samples via Chiral SFC SampleSelection->SFCanalysis NMRanalysis Analyze Samples via ¹H NMR SampleSelection->NMRanalysis MethodValidation Validate Individual Methods (ICH Q2(R1)) MethodValidation->HPLCanalysis MethodValidation->SFCanalysis MethodValidation->NMRanalysis DataTabulation Tabulate e.e. Results HPLCanalysis->DataTabulation SFCanalysis->DataTabulation NMRanalysis->DataTabulation StatAnalysis Statistical Analysis (Bland-Altman, ANOVA) DataTabulation->StatAnalysis Report Generate Cross-Validation Report StatAnalysis->Report

Cross-validation workflow from sample preparation to final report.

In-Depth Look at the Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separations. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality in Method Development: The choice of CSP is critical and is based on the functional groups present in the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable due to their broad enantioselectivity. The mobile phase composition (e.g., hexane/isopropanol) is then optimized to achieve baseline resolution of the enantiomeric peaks.

Self-Validating System: During validation, the specificity of the method is demonstrated by injecting the individual enantiomers and the racemic mixture to confirm peak identity and resolution. The limit of quantitation (LOQ) for the minor enantiomer is a critical parameter, as it defines the lowest level of impurity that can be reliably measured.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, often providing faster separations and higher efficiency. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase.

Causality in Method Development: The lower viscosity of supercritical fluids allows for higher flow rates without a significant increase in backpressure, leading to faster analysis times. The choice of co-solvent (e.g., methanol, ethanol) and its concentration are key parameters for optimizing the separation.

Self-Validating System: Similar to HPLC, the validation of a chiral SFC method involves demonstrating specificity, linearity, accuracy, and precision. The robustness of the method is particularly important to assess, with deliberate variations in parameters such as backpressure, temperature, and co-solvent percentage.

¹H NMR with Chiral Solvating Agents

NMR spectroscopy offers a distinct advantage as it is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, and it does not require an external calibration curve for quantification. The use of a chiral solvating agent (CSA) induces a chemical shift difference between the signals of the two enantiomers, allowing for their direct integration.

Causality in Method Development: The selection of the appropriate CSA is crucial and depends on the analyte's structure. The CSA forms transient diastereomeric complexes with the enantiomers, leading to the observed chemical shift non-equivalence. The concentration of the CSA and the sample must be optimized to maximize the chemical shift difference while avoiding signal broadening.

Self-Validating System: The validation of an NMR method for enantiomeric excess determination focuses on demonstrating that the chosen signals for integration are free from overlap with other signals and that the integration is accurate and reproducible. The linearity of the detector response is inherently excellent for NMR.

Acceptance Criteria and Reporting

For a cross-validation study to be successful, pre-defined acceptance criteria must be established. A common approach is to set a maximum allowable difference between the enantiomeric excess values obtained from the different methods. For example, the difference should not exceed ±1.0% for samples with an e.e. greater than 98%.

The final cross-validation report should provide a comprehensive summary of the study, including:

  • The purpose and scope of the study.

  • A detailed description of the analytical methods used.

  • The results of the individual method validations.

  • The tabulated and statistically analyzed cross-validation data.

  • A clear statement on whether the methods are considered equivalent based on the pre-defined acceptance criteria.

By adhering to a rigorous and well-documented cross-validation process, pharmaceutical scientists can ensure the reliability and accuracy of their enantiomeric excess determinations, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • U.S. Food and Drug Administration.
  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. [Link]

A Performance-Based Guide to Chiral Columns for Alcohol Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the pharmaceutical and chemical industries, the precise separation of alcohol enantiomers is a critical task. The distinct pharmacological or toxicological profiles of enantiomers demand robust and reliable analytical methods. This guide offers an in-depth comparison of chiral columns for alcohol separation, focusing on performance, experimental data, and the scientific principles underpinning their application.

The Principle of Chiral Recognition in Alcohol Separation

The separation of alcohol enantiomers via chiral High-Performance Liquid Chromatography (HPLC) relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). The most widely accepted mechanism for this chiral recognition is the three-point interaction model . This model posits that for effective discrimination, an analyte must have at least three points of interaction with the chiral selector on the CSP. In the case of alcohols, these interactions often involve hydrogen bonding (with the hydroxyl group), dipole-dipole interactions, and steric hindrance. The differing stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times and, thus, separation.

Comparing Key Chiral Stationary Phases for Alcohol Separation

The choice of CSP is the most critical factor in developing a successful chiral separation method. For alcohols, polysaccharide-based and cyclodextrin-based columns have proven to be the most versatile and effective.

Polysaccharide-Based CSPs: The Versatile Workhorses

Columns based on polysaccharide derivatives, particularly cellulose and amylose carbamates or benzoates coated on a silica gel matrix, are the most widely used for chiral separations. The helical structure of these polymers creates chiral grooves, providing a multitude of sites for interaction.

  • Strengths:

    • Broad Applicability: They can separate a wide variety of chiral compounds, including a vast range of primary, secondary, and tertiary alcohols.

    • High Success Rate: Polysaccharide-based columns are often the first choice for screening due to their high probability of achieving separation.

    • Solvent Flexibility: They are compatible with a broad range of mobile phases, including normal-phase (e.g., hexane/alcohol), reversed-phase (e.g., acetonitrile/water), and polar organic modes.

  • Common Examples: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)), Chiralpak® AS-H (amylose tris((S)-α-methylbenzylcarbamate)).

Cyclodextrin-Based CSPs: The Inclusion Complex Specialists

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition primarily occurs through the formation of inclusion complexes, where the hydrophobic portion of the analyte fits into the cyclodextrin cavity. Secondary interactions with the hydroxyl groups at the rim of the cyclodextrin further contribute to enantioselectivity.

  • Strengths:

    • Unique Selectivity: Particularly effective for separating enantiomers of compounds that can fit within the cyclodextrin cavity, including many aromatic and alicyclic alcohols.

    • Reversed-Phase Dominance: They are most commonly used with aqueous-organic mobile phases.

    • Tunable Selectivity: The separation can often be fine-tuned by adjusting mobile phase parameters such as pH and the type and concentration of organic modifier and additives.

  • Common Examples: Astec CYCLOBOND™ I 2000 (beta-cyclodextrin), Astec CHIROBIOTIC™ V (vancomycin, a macrocyclic glycopeptide with cyclodextrin-like cavities).

Performance Data: A Comparative Analysis

The following tables present a compilation of performance data for the separation of representative chiral alcohols on different chiral columns.

Table 1: Performance Comparison for the Separation of 1-Phenylethanol Enantiomers

ColumnCSP TypeMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Analysis Time (min)
Chiralcel OD-H Polysaccharide (Cellulose)Hexane/Isopropanol (90:10)1.02.541.35< 10
Chiralpak AD-H Polysaccharide (Amylose)Hexane/Isopropanol (95:5)0.53.101.42~15
Astec CYCLOBOND I 2000 Cyclodextrin (Beta-cyclodextrin)Acetonitrile/Water (30:70)1.01.801.20< 12

Table 2: Performance Comparison for the Separation of Metoprolol Enantiomers

ColumnCSP TypeMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Analysis Time (min)
Chiralcel OJ-H Polysaccharide (Cellulose)Hexane/Ethanol/Diethylamine (80:20:0.1)0.84.201.65~20
Chiralpak AS-H Polysaccharide (Amylose)Hexane/Isopropanol/TFA (90:10:0.1)1.03.851.58< 15
Astec CHIROBIOTIC V Macrocyclic GlycopeptideMethanol/Acetic Acid/TEA (100:0.1:0.05)0.52.901.40~25

Disclaimer: The data presented is compiled from various sources and is intended for comparative purposes. Optimal conditions for a specific application may vary and require method development.

A Systematic Approach to Chiral Column Selection and Method Development

The following workflow provides a structured approach to selecting the optimal chiral column and developing a robust separation method for a new chiral alcohol.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Analyte_Info Characterize Analyte (pKa, logP, structure) Column_Screen Screen on 2-4 Columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Astec CYCLOBOND I) Analyte_Info->Column_Screen informs Mobile_Phase_Screen Test Normal, Reversed, & Polar Organic Phases Column_Screen->Mobile_Phase_Screen Optimize_MP Fine-tune Mobile Phase (% modifier, additives) Mobile_Phase_Screen->Optimize_MP promising hits Optimize_Temp Evaluate Effect of Temperature Optimize_MP->Optimize_Temp Optimize_Flow Adjust Flow Rate for Resolution vs. Time Optimize_Temp->Optimize_Flow Robustness Test Method Robustness (small variations in conditions) Optimize_Flow->Robustness System_Suitability Define System Suitability Criteria (Rs, tailing factor, repeatability) Robustness->System_Suitability Final_Method Finalized & Documented Method System_Suitability->Final_Method

Caption: A systematic workflow for chiral method development for alcohol separation.

Detailed Experimental Protocol: Separation of 1-Phenylethanol Enantiomers

This protocol outlines a standardized procedure for separating the enantiomers of 1-phenylethanol using a polysaccharide-based chiral column.

1. Objective: To achieve baseline separation (Resolution ≥ 1.5) of (R)- and (S)-1-phenylethanol.

2. Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and diode array detector.

  • Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

  • Chemicals: Racemic 1-phenylethanol, HPLC-grade n-hexane, and isopropanol.

3. Standard Preparation:

  • Prepare a stock solution of 1.0 mg/mL racemic 1-phenylethanol in isopropanol.

  • Prepare a working solution of 0.1 mg/mL by diluting the stock solution with the mobile phase.

4. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

5. Procedure:

  • Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is observed.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the working standard solution.

  • Record the chromatogram for approximately 15 minutes.

  • Identify the two enantiomer peaks and calculate the resolution (Rs) and selectivity (α) using the chromatography data system software.

6. Expected Outcome: Baseline separation of the two enantiomers of 1-phenylethanol with a resolution value of approximately 2.5.

Concluding Remarks

The successful separation of alcohol enantiomers is a highly achievable goal with the modern chiral stationary phases available today. Polysaccharide-based columns offer the broadest utility and should be the starting point for most screening protocols. Cyclodextrin-based columns, on the other hand, can provide unique selectivity and are a valuable tool, especially in reversed-phase applications. A systematic approach to method development, beginning with column and mobile phase screening and followed by fine-tuning of the chromatographic parameters, will invariably lead to a robust and reliable method for the chiral separation of alcohols.

The Economic Calculus of Purity: A Comparative Analysis of Synthetic Routes to Aprepitant Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the path to a final active pharmaceutical ingredient (API) is paved with critical decisions, none more impactful than the choice of synthetic route. This guide delves into the economic and process analysis of different synthetic strategies for producing key intermediates of Aprepitant, a potent antiemetic agent. By examining the evolution from early, multi-step syntheses to greener, more efficient processes, we provide a framework for evaluating chemical manufacturing routes where cost, efficiency, and sustainability are paramount.

Aprepitant, with its complex stereochemistry featuring a morpholine core and three chiral centers, presents a significant synthetic challenge. The efficiency of its synthesis is intrinsically linked to the strategic construction of its key intermediates. This guide will dissect and compare the seminal manufacturing route with the more recent, greener alternative developed by Merck, alongside a discussion of other potential strategies.

The Original vs. The Greener Approach: A Paradigm Shift in Efficiency

The initial commercial synthesis of Aprepitant was a six-step process. While successful in producing the target molecule, it was fraught with challenges that are common in first-generation API manufacturing: the use of hazardous reagents, significant waste generation, and a modest overall yield.

In a landmark example of green chemistry in the pharmaceutical industry, Merck developed a redesigned, more efficient synthesis of Aprepitant.[1] This newer process, which won a Presidential Green Chemistry Challenge Award, fundamentally altered the economic and environmental calculus of Aprepitant production.[1]

Key Intermediates at the Heart of the Synthesis

The synthesis of Aprepitant hinges on the efficient construction of two key building blocks: the chiral morpholine core and the enantiopure alcohol side-chain.

  • (S)-3-(4-Fluorophenyl)morpholin-2-one: This intermediate forms the core of the Aprepitant molecule. Its synthesis with the correct stereochemistry is a critical step.

  • (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: This chiral alcohol provides a key stereocenter and the bulky bis(trifluoromethyl)phenyl group, crucial for the drug's activity.

Comparative Analysis of Synthetic Routes

The primary focus of our analysis will be the comparison between the original six-step synthesis and Merck's improved three-step "greener" synthesis.

MetricOriginal Six-Step SynthesisMerck's Greener Three-Step Synthesis
Overall Yield Not explicitly detailed, but significantly lower than the greener route.55% [2]
Number of Steps 63 [1]
Key Transformations Stoichiometric chiral resolution, use of hazardous reagents like sodium cyanide and dimethyl titanocene.[1]Catalytic asymmetric synthesis, crystallization-induced diastereoselective transformation.[1][2]
Raw Material & Water Usage HighReduced by approximately 80% .[1]
Waste Generation Approximately 41,000 gallons of waste per 1,000 pounds of Aprepitant.[1]Significantly reduced.[1]
Energy Consumption High due to more steps and harsher conditions.Significantly reduced due to shorter synthesis and milder reaction conditions.[1]
Safety Profile Use of hazardous reagents posed significant operational safety issues.[1]Elimination of hazardous reagents like sodium cyanide, dimethyl titanocene, and gaseous ammonia.[1]
Economic Implications

The economic advantages of the greener synthesis are substantial. A nearly doubled overall yield and a 50% reduction in the number of steps directly translate to lower manufacturing costs.[1] The drastic reduction in raw material and water usage, coupled with lower energy consumption and waste disposal costs, further enhances the economic viability of this route.[1]

While specific bulk pricing for industrial-scale chemical synthesis is proprietary, a simplified cost estimation of key starting materials for laboratory-scale synthesis can provide a directional understanding of the economic landscape.

Starting MaterialSupplier Example & Price (Small Scale)
4-Fluorophenylacetic acidSigma-Aldrich: $62.70 for 25g / Fisher Scientific: $70.56 for 30g[3] / Chem-Impex: $20.20 for 25g[4]
2-AminoethanolTCI America: $23.00 for 25g / The Lab Depot: $151.00 for 500mL[5]
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanolEchemi: Price on request for pharmacy grade[6][7] / Sigma-Aldrich: Discontinued

Note: These prices are for small-scale laboratory quantities and are not representative of industrial bulk pricing. However, they serve to illustrate the relative cost of key inputs.

The higher cost of the specialized chiral alcohol is a significant factor. However, the dramatic improvements in yield and efficiency in the greener route likely offset this initial investment, leading to a lower cost of goods for the final API.

Visualizing the Synthetic Pathways

To better understand the strategic differences between the synthetic routes, we can visualize the key transformations.

Simplified Workflow of Aprepitant Intermediate Synthesis

G cluster_original Original Six-Step Synthesis (Conceptual) cluster_greener Merck's Greener Three-Step Synthesis A Starting Materials B Step 1 A->B C Step 2 B->C D Step 3 (Chiral Resolution) C->D E Step 4 D->E F Step 5 E->F G Key Intermediates F->G H Starting Materials I Step 1: Condensation & Crystallization-Induced Diastereoselective Transformation H->I J Step 2: Stereoselective One-Pot Conversion I->J K Step 3: Side Chain Appendage J->K L Aprepitant K->L

Figure 1: A high-level comparison of the original and greener synthetic workflows for Aprepitant.

Detailed Experimental Protocols (Conceptual)

While detailed, step-by-step industrial protocols are proprietary, the following conceptual outlines are based on published literature and patents.

Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one (A Key Intermediate)

One reported efficient synthesis of this key intermediate involves a three-step process from ethyl 2-(4-fluorophenyl)-2-oxoacetate through cyclization, hydrogenation, and resolution. This method provides a practical and economical route to this crucial building block.

Merck's Greener Synthesis: Key Steps
  • Condensation and Crystallization-Induced Diastereoselective Transformation: The synthesis begins with the condensation of N-benzyl ethanolamine with glyoxylic acid to form a 2-hydroxy-1,4-oxazin-3-one. This is followed by a Lewis acid-mediated coupling with the enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol. A key innovation here is the use of a crystallization-induced asymmetric transformation to convert a 1:1 mixture of diastereomers into a single desired isomer.[2]

  • Stereoselective One-Pot Conversion: The resulting 1,4-oxazin-3-one is then converted in a highly stereoselective one-pot process to the desired alpha-(fluorophenyl)morpholine derivative.[2]

  • Triazolinone Side Chain Appendage: In the final step, the triazolinone side chain is attached to the morpholine core to yield Aprepitant.[2]

Alternative Synthetic Strategies

Research into alternative synthetic routes for Aprepitant and its intermediates is ongoing. Several patents describe different approaches to constructing the core morpholine structure and introducing the necessary stereocenters. These alternative routes often focus on different starting materials or catalytic systems to further improve efficiency and reduce costs. For instance, some patents describe the preparation of Aprepitant intermediates through condensation and reduction reactions of novel intermediates, aiming for a simpler synthesis process and enhanced safety for industrial production.[8]

Conclusion: A Clear Case for Green Chemistry

The evolution of Aprepitant synthesis serves as a powerful case study in the pharmaceutical industry. The move from a lengthy, wasteful, and hazardous process to a streamlined, efficient, and safer one demonstrates the tangible economic and environmental benefits of applying the principles of green chemistry. For researchers and drug development professionals, the key takeaways are clear:

  • Early-stage process development is crucial: Investing in route scouting and optimization early in the development lifecycle can yield significant long-term benefits.

  • Catalysis is key: The shift from stoichiometric reagents to catalytic processes is a hallmark of modern, efficient chemical synthesis.

  • Sustainability and economics are intertwined: Greener processes are often more economical due to reduced waste, lower energy consumption, and improved safety.

By prioritizing these principles, the pharmaceutical industry can continue to develop life-saving medicines in a manner that is both economically viable and environmentally responsible.

References

  • Brands, K. M. J., Payack, J. F., Rosen, J. D., Nelson, T. D., Candelario, A., Huffman, M. A., Zhao, M. M., Li, J., Craig, B., Song, Z. J., Tschaen, D. M., Hansen, K., Devine, P. N., Pye, P. J., Rossen, K., Dormer, P. G., Reamer, R. A., Welch, C. J., Mathre, D. J., … Reider, P. J. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]
  • U.S. Environmental Protection Agency. (2005). Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award.
  • CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof. (2020).
  • CN104557760A - Preparation method of aprepitant intermediate. (2015).
  • The Lab Depot. (n.d.). 2-Aminoethanol Reagent ACS.
  • ResearchGate. (n.d.). Chapter 10 Synthesis of aprepitant.
  • Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). China Aprepitant advance intermediate Manufacturers, Suppliers and Factory.
  • Arran Chemical Company. (n.d.). (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.
  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Aprepitant.
  • Zhang, L., He, Z., Wang, S., Li, Y., & Zhang, J. (2015). Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex. AAPS PharmSciTech, 16(5), 1047–1054. [Link]
  • Manus Aktteva Biopharma LLP. (n.d.). Aprepitant.
  • Saito, H., Yoshizawa, H., & Matsushita, R. (2019). Comparative Cost-utility Analysis Between Aprepitant- and Fosaprepitant-containing Regimens To Prevent Chemotherapy-induced Nausea and Vomiting in Patients Receiving Highly Emetogenic Chemotherapy in Japan. Clinical Therapeutics, 41(5), 929–942. [Link]
  • Qin, T., Ma, P., Tan, C., & Song, Y. (2021). Cost-Effectiveness of Aprepitant in Preventing Chemotherapy-Induced Nausea and Vomiting: A Systematic Review of Published Articles. Frontiers in Pharmacology, 12, 709623. [Link]
  • Qin, T., Ma, P., Tan, C., & Song, Y. (2021). Cost-Effectiveness of Aprepitant in Preventing Chemotherapy-Induced Nausea and Vomiting: A Systematic Review of Published Articles. Frontiers in Pharmacology, 12, 709623. [Link]

Sources

Comparative evaluation of homogeneous vs. heterogeneous catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Now

I've initiated targeted Google searches to gather comprehensive information. I'm focusing on the core principles, benefits, drawbacks, and practical uses of homogeneous and heterogeneous catalysts. I intend to build a strong foundation of knowledge to help inform future insights. This information will inform my later thoughts.

Expanding Search Scope

I'm expanding my research scope, aiming for quantitative data comparing catalyst performance. I'm focusing on reaction kinetics, selectivity, stability, and reusability. I will use only authoritative sources like peer-reviewed articles. Then I will structure my guide, introducing catalysis concepts and the differences between homogeneous and heterogeneous systems. Finally, I will create a detailed comparison table.

Defining Comparative Parameters

I'm now zeroing in on defining precise parameters for comparison. I'm focusing on reaction kinetics, selectivity, catalyst stability, and reusability, with the aim of creating a step-by-step experimental protocol for a representative reaction. I intend to generate Graphviz diagrams to illustrate both catalytic cycles and experimental workflows. I will also construct a detailed comparison table. I'm committed to using authoritative sources and providing clickable URLs.

A Senior Application Scientist's Guide to Assessing Green Chemistry Metrics in Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Yield - Redefining Efficiency in Chemical Synthesis

For decades, the success of a synthetic pathway in the pharmaceutical and chemical industries was overwhelmingly judged by a single metric: chemical yield. While yield is undeniably important, it tells an incomplete and often misleading story. A 95% yield might seem efficient, but it ignores the vast quantities of waste, energy, and hazardous materials that may have been consumed and generated to achieve it. Green chemistry, a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, provides a more holistic and responsible measure of efficiency.

This guide provides a comprehensive comparison of the most widely used green chemistry metrics, offering a practical framework for researchers, scientists, and drug development professionals to quantitatively assess and compare the "greenness" of different synthetic pathways. We will delve into the causality behind choosing certain metrics, provide detailed protocols for their calculation, and illustrate their application with real-world case studies, empowering you to make more informed and sustainable decisions in your own work.

The 12 Principles of Green Chemistry: A Guiding Framework

The foundation of our discussion rests on the 12 Principles of Green Chemistry, articulated by Paul Anastas and John Warner. These principles serve as a philosophical and practical guide for sustainable chemical design. A thorough understanding of these principles is essential for effectively applying the quantitative metrics that follow.

  • Prevention : It is better to prevent waste than to treat or clean up waste after it has been created.

  • Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

  • Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.

  • Designing Safer Chemicals : Chemical products should be designed to affect their desired function while minimizing their toxicity.

  • Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible.

  • Design for Energy Efficiency : Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. If possible, synthetic methods should be conducted at ambient temperature and pressure.

  • Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

  • Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste.

  • Catalysis : Catalytic reagents (as selective as possible) are superior to stoichiometric reagents.

  • Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment.

  • Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.

  • Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

Core Green Chemistry Metrics: A Comparative Analysis

While all twelve principles are crucial, several have been translated into quantitative metrics that allow for the direct comparison of different synthetic routes. The most effective assessments utilize a combination of these metrics, as each provides a different lens through which to view the process.

Atom Economy (AE)
  • Concept: Developed by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. It is a fundamental concept of green chemistry (Principle #2) and provides a powerful initial assessment of a reaction's efficiency at the atomic level.

  • Calculation:

    • AE (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100

  • Expertise & Experience: Atom Economy is an excellent starting point because it is based on the stoichiometry of the reaction and does not require experimental data. It is particularly effective at highlighting the inefficiency of certain reaction types, such as Wittig reactions, which generate a stoichiometric triphenylphosphine oxide byproduct. However, its major limitation is that it ignores reaction yield, excess reagents, solvents, and work-up materials. A reaction can have a 100% theoretical Atom Economy but a 10% experimental yield, making it highly inefficient in practice.

E-Factor (Environmental Factor)
  • Concept: Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste generation by considering the total mass of waste produced for a given mass of product. This directly addresses the first principle of green chemistry: waste prevention.

  • Calculation:

    • E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

    • Waste includes everything that is not the final product: solvent losses, reaction byproducts, work-up materials, and unreacted starting materials.

  • Expertise & Experience: The E-Factor is a powerful and intuitive metric. A lower E-Factor is always better. Its strength lies in its all-encompassing nature, providing a real-world measure of the process's environmental impact. The major challenge in calculating an accurate E-Factor is the meticulous tracking of all materials used and their ultimate fate. It is particularly revealing when comparing different industrial sectors, with the pharmaceutical industry historically having very high E-Factors (25-100+) due to complex, multi-step syntheses.

Process Mass Intensity (PMI)
  • Concept: Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that relates the total mass of all materials used in a process to the mass of the final product.

  • Calculation:

    • PMI = Total Mass of Inputs (kg) / Mass of Product (kg)

    • Inputs include reactants, solvents, reagents, and process water.

  • Expertise & Experience: PMI is closely related to the E-Factor (PMI = E-Factor + 1) and is often favored in industrial settings because it focuses on inputs rather than waste, which can be easier to track. It provides a clear picture of the overall process efficiency and highlights areas for improvement, particularly in solvent usage, which often constitutes the largest mass component of a chemical process. Reducing PMI is a key driver for cost reduction and environmental performance improvement in the pharmaceutical industry.

Reaction Mass Efficiency (RME)
  • Concept: RME is a more refined metric that combines the concepts of Atom Economy and chemical yield. It calculates the percentage of the mass of the reactants that ends up in the product.

  • Calculation:

    • RME (%) = (Mass of the Desired Product / Total Mass of Reactants) x 100

  • Expertise & Experience: RME provides a more realistic measure of efficiency than Atom Economy alone because it accounts for the actual yield. However, like Atom Economy, it does not factor in solvents or work-up materials. It is a useful metric for optimizing reaction conditions at the lab scale but is less comprehensive than PMI or E-Factor for evaluating an entire process.

Summary of Key Metrics
MetricFormulaStrengthsWeaknessesBest For
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100Simple to calculate, no experimental data needed, good for initial reaction design.Ignores yield, solvents, and excess reagents. Can be misleading.Quick, theoretical comparison of reaction types.
E-Factor Total Mass of Waste / Mass of ProductComprehensive measure of waste, intuitive, highlights environmental impact.Can be difficult to accurately track all waste streams.Evaluating the overall environmental performance of a process.
Process Mass Intensity (PMI) Total Mass of Inputs / Mass of ProductFocuses on inputs (easier to track), widely adopted in industry, drives process optimization.Does not differentiate between hazardous and non-hazardous waste.Holistic process evaluation and optimization in an industrial setting.
Reaction Mass Efficiency (RME) (Mass of Product / Total Mass of Reactants) x 100Combines yield and atom economy for a more realistic reaction efficiency.Ignores solvents, work-up, and energy.Optimizing individual reaction steps.

Experimental Workflow for Green Chemistry Assessment

A robust assessment of a synthetic pathway requires a systematic approach. The following workflow outlines the key steps for calculating and interpreting green chemistry metrics.

G cluster_0 Phase 1: Data Collection cluster_1 Phase 2: Metric Calculation cluster_2 Phase 3: Analysis & Optimization A Define Process Boundaries (e.g., 'gate-to-gate') B Identify All Inputs (Reactants, Solvents, Catalysts, Water) A->B C Quantify All Inputs (Mass) (From experimental records) B->C D Identify and Quantify Product Output (Mass) C->D G Calculate Process Mass Intensity (PMI) (Total Inputs / Product Mass) C->G E Calculate Atom Economy (AE) (Based on stoichiometry) F Calculate Reaction Mass Efficiency (RME) (Using experimental masses) D->F D->G I Identify 'Hotspots' (e.g., high solvent use, poor atom economy step) E->I F->I H Calculate E-Factor (PMI - 1) G->H H->I J Evaluate Solvent Choice (Using Solvent Selection Guides) I->J K Assess Energy Consumption (Heating, cooling, separations) I->K L Propose and Evaluate Alternative Pathways I->L

Caption: Workflow for a comprehensive green chemistry assessment of a synthetic process.

Detailed Protocol for Calculating Process Mass Intensity (PMI)
  • Define Process Boundaries: Clearly define the start and end points of your analysis. For a multi-step synthesis, this could be from the first raw material input to the isolated final product.

  • Create a Mass Balance Sheet: Use a spreadsheet to list every single material that enters the process. This includes:

    • Starting materials and reagents

    • Catalysts

    • Solvents (for the reaction and for work-up/purification)

    • Process water

    • Any other auxiliaries

  • Record Masses: For a specific batch, record the exact mass (in kg) of each input material used.

  • Record Product Mass: Record the final, isolated mass (in kg) of the pure product obtained from the batch.

  • Calculate Total Input Mass: Sum the masses of all materials from step 3.

  • Calculate PMI: Divide the total input mass (step 5) by the final product mass (step 4).

Case Study: The Synthesis of Ibuprofen

Ibuprofen is a high-volume non-steroidal anti-inflammatory drug (NSAID), and its synthesis is a classic example used to illustrate the benefits of green chemistry.

The Boots Process (Traditional Route)

The original process for synthesizing ibuprofen, developed by the Boots Company, was a six-step synthesis with poor atom economy.

The BHC Process (Green Route)

In the 1980s, the BHC Company (a joint venture between Boots and Hoechst Celanese) developed a much greener, three-step catalytic process.

G cluster_0 Boots Process (6 Steps) cluster_1 BHC Process (3 Steps) A Isobutylbenzene B Friedel-Crafts Acylation A->B C Darzens Condensation B->C D Hydrolysis & Decarboxylation C->D E Esterification D->E F Rearrangement & Hydrolysis E->F G Ibuprofen F->G H Isobutylbenzene I Catalytic Acylation (HF) H->I J Catalytic Hydrogenation I->J K Catalytic Carbonylation J->K L Ibuprofen K->L

Caption: Comparison of the traditional Boots and greener BHC synthetic routes for ibuprofen.

Metrics Comparison: Boots vs. BHC Process
MetricBoots ProcessBHC ProcessAnalysis
Number of Steps 63The BHC process is significantly shorter, reducing time, energy, and potential for waste generation.
Atom Economy ~40%~77% (approaching 99% with catalyst recycling)The BHC process incorporates a much higher percentage of reactant atoms into the final product. The Boots process generates significant stoichiometric waste.
E-Factor / PMI Significantly HigherSignificantly LowerThe BHC process uses catalytic reagents instead of stoichiometric ones and recycles its main byproduct (acetic acid), drastically reducing waste.

This comparison clearly demonstrates the power of applying green chemistry principles. The BHC process is not only more environmentally friendly but also more economically viable due to reduced waste and higher efficiency.

Beyond the Core Metrics: Essential Qualitative Assessments

Quantitative metrics are powerful, but a complete assessment must also consider qualitative factors that are equally important for a truly green process.

Solvent Selection

Solvents often account for the largest proportion of mass in a chemical process and contribute significantly to its environmental impact. Relying on robust solvent selection guides is crucial for making informed choices. The CHEM21 consortium and major pharmaceutical companies like GSK have developed excellent guides that rank solvents based on safety, health, and environmental criteria.

General Hierarchy of Solvent Desirability:

  • Recommended: Water, Ethanol, Isopropanol, Acetone

  • Problematic: Dichloromethane, Chloroform, Benzene, Diethyl Ether

  • Hazardous (Avoid): Carbon Tetrachloride, Dioxane

Energy Efficiency

Principle #6, Design for Energy Efficiency, is one of the most challenging to quantify but has a major impact. A comprehensive assessment should consider:

  • Heating and Cooling: Are cryogenic conditions or high temperatures required? Can waste heat from one step be used in another?

  • Separations: Are energy-intensive separations like distillation or chromatography required? Could a crystallization or precipitation step be used instead?

  • Pressure: Does the process require high pressure, which is energy-intensive to maintain?

Conducting a life-cycle assessment (LCA) is the most thorough way to evaluate the total energy and environmental impact of a process, from raw material extraction to final product disposal.

Conclusion: Integrating Metrics for a Sustainable Future

Assessing the greenness of a synthetic pathway is not about achieving a perfect score on a single metric. It is about using a combination of quantitative and qualitative tools to gain a holistic understanding of a process's impact. By moving beyond a narrow focus on yield and embracing metrics like Atom Economy, PMI, and E-Factor, we can identify inefficiencies, reduce waste, and design safer, more sustainable, and more cost-effective chemical processes. The true expertise lies in understanding the interplay between these metrics and using them to guide the development of innovative and responsible chemistry.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • ACS Green Chemistry Institute. (n.d.). The 12 Principles of Green Chemistry. American Chemical Society.
  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • Sheldon, R. A. (2017). The E Factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI) Tool. American Chemical Society.
  • Anastas, P. T., & Kirchhoff, M. M. (2002). Origins, current status, and future challenges of green chemistry. Accounts of chemical research, 35(9), 686-694.
  • Gonzalez, M. A., & Constable, D. J. (2011). Green chemistry in the pharmaceutical industry. John Wiley & Sons.
  • Constable, D. J., Jimenez-Gonzalez, C., & Henderson, R. K. (2007). Perspective on solvent use in the pharmaceutical industry. Organic Process Research & Development, 11(1), 133-137.
  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Hughes, M. J. (2016). CHEM21 solvent selection guide: a guide to the greener choice of solvents. Green Chemistry, 18(1), 288-296.
  • Henderson, R. K., Jiménez-González, C., Constable, D. J., Alston, S. R., Inglis, G. G., Fisher, G., ... & Lloyd, M. C. (2011). Expanding GSK’s solvent selection guide: embedding sustainability into solvent selection. Green Chemistry, 13(4), 854-862.
  • Jiménez-González, C., & Overcash, M. R. (2014). The evolution of life cycle assessment in green chemistry. Green Chemistry, 16(7), 3392-3400.

A Senior Application Scientist's Guide to the Validation of Industrial Scale-Up Processes

Author: BenchChem Technical Support Team. Date: January 2026

For my colleagues in research, development, and manufacturing, the journey from a promising lab-scale process to robust, industrial-scale production is one of the most critical and challenging phases in a product's lifecycle. A successful scale-up is not merely about making things bigger; it is a meticulous, science-driven endeavor to ensure that the quality, safety, and efficacy established in the laboratory are flawlessly replicated in every commercial batch.

This guide eschews a simple checklist mentality. Instead, it offers an in-depth, logical framework for validating a scale-up process, grounded in the principles of scientific integrity and regulatory expectations. We will explore the causality behind our experimental choices, compare key strategic alternatives, and provide the technical protocols necessary to build a self-validating system that ensures quality is designed into the process from the very beginning.

The Philosophical Cornerstone: Quality by Design (QbD)

The modern approach to validation has pivoted from a reactive, testing-based model to a proactive, science-based framework known as Quality by Design (QbD).[1][2] First championed by quality pioneer Dr. Joseph M. Juran, the core tenet of QbD is that quality should be designed into a product, not inspected into it.[3] For industrial scale-up, this means we don't just hope the process works at a larger scale; we systematically build a deep understanding of it to guarantee it does.

The QbD process begins with the end in mind: defining the Quality Target Product Profile (QTPP) , which outlines the prospective quality characteristics of the final drug product.[2][3] From the QTPP, we identify the Critical Quality Attributes (CQAs) —the physical, chemical, or biological properties that must be controlled to ensure the desired product quality.[1][3] Our validation effort then focuses on identifying and controlling the Critical Process Parameters (CPPs) —the process variables that have a direct impact on these CQAs.[1][4] This hierarchical relationship forms the scientific backbone of our validation strategy.

QbD_Framework QTPP Quality Target Product Profile (QTPP) e.g., Oral solid dose, specific efficacy & safety CQA Critical Quality Attributes (CQAs) e.g., Dissolution Rate, Purity, Hardness QTPP->CQA Defines CPP Critical Process Parameters (CPPs) e.g., Blender Speed, Compression Force, Drying Time CQA->CPP Is impacted by Control Control Strategy Ensures CPPs are managed to deliver CQAs CPP->Control Is monitored by CMA Critical Material Attributes (CMAs) e.g., Particle Size, Polymorphic Form CMA->CQA Impacts CMA->Control Is monitored by Control->CQA Assures

Caption: The Quality by Design (QbD) logical framework.

The Validation Lifecycle: A Three-Stage Approach

Regulatory bodies, including the U.S. FDA, have formalized the validation process into a three-stage lifecycle.[5][6] This structure ensures that validation is not a one-time event but a continuous commitment to quality assurance.[6]

StageObjectiveKey Activities
Stage 1: Process Design Define the commercial manufacturing process based on knowledge gained through development and scale-up activities.Risk Assessment, Design of Experiments (DoE), Pilot-Scale Studies, Defining CPPs and CQAs.[4]
Stage 2: Process Qualification Evaluate the process design to confirm its capability of reproducible commercial manufacturing.Installation Qualification (IQ), Operational Qualification (OQ), Performance Qualification (PQ).[4][5][6]
Stage 3: Continued Process Verification Provide ongoing assurance that the process remains in a state of control during routine production.Continuous Monitoring of CPPs/CQAs, Deviation Management, Process Analytical Technology (PAT).[4][7]

Stage 1: Process Design - Building the Blueprint

This initial stage is where we translate our laboratory-scale success into a viable, scalable process. The goal is to explore, understand, and define the operational ranges that will ensure product quality.

Core Tool: Design of Experiments (DoE)

A cornerstone of the Process Design stage is the use of statistical Design of Experiments (DoE) .[8] DoE is a powerful methodology for efficiently determining the cause-and-effect relationships between process parameters and product quality.[9] It stands in stark contrast to the inefficient and often misleading one-factor-at-a-time (OFAT) approach, which fails to account for interactions between variables.[10]

Comparison MetricOne-Factor-at-a-Time (OFAT)Design of Experiments (DoE)
Efficiency Low. Requires many runs to explore the design space.High. Gains maximum information from minimal runs.[9]
Interaction Detection No. Cannot detect interactions between factors.Yes. A primary strength is quantifying interactions.
Process Optimization Sub-optimal. Likely to miss the true optimal settings.Robust. Efficiently identifies optimal process conditions.[11]
Scientific Rigor Low. Not a statistically robust method.High. A systematic, statistically-grounded approach.[11]
Experimental Protocol: DoE for Mixing Process Optimization

Objective: To identify the Critical Process Parameters (CPPs) for a blending step and define a design space that ensures a uniform Active Pharmaceutical Ingredient (API) distribution (a CQA).

Methodology:

  • Factor Identification: Based on a prior risk assessment[12][13], identify potential CPPs. For a ribbon blender, these could be:

    • Blending Time (Factor A)

    • Blending Speed (Factor B)

    • Blender Fill Level (Factor C)

  • Response Definition: The CQA to be measured is Blend Uniformity, expressed as the Relative Standard Deviation (%RSD) of API content from multiple samples. The acceptance criterion is %RSD ≤ 2.0%.

  • Experimental Design: A full factorial or fractional factorial design is chosen. A 2-level, 3-factor (2³) full factorial design requires 8 runs.

  • Execution: Execute the 8 experimental runs in a randomized order to prevent bias.[9][10] At the end of each run, collect 10 samples from predefined locations within the blender.

  • Analysis: Analyze the API content of each sample. Calculate the %RSD for each of the 8 runs. Use statistical software (e.g., JMP) to analyze the results, determining the main effects of each factor and any significant interactions.

  • Design Space Definition: The analysis will reveal the combination of time, speed, and fill level that consistently produces a blend with acceptable uniformity, defining the proven acceptable range for the process.

Caption: Visualization of a 2-level, 3-factor DoE.

Stage 2: Process Qualification - Proving It at Scale

Once the process is well-defined, Process Qualification (PQ) confirms that it works as intended at the commercial scale.[5] This stage is the ultimate test of our scale-up efforts and is broken into three phases of qualification.[14][15]

  • Installation Qualification (IQ): Documented verification that the equipment and its subsystems are installed and configured according to manufacturer specifications.[14][15]

  • Operational Qualification (OQ): Documented verification that the installed equipment operates within specified ranges under all anticipated conditions.[14][15]

  • Performance Qualification (PQ): Documented verification that the integrated system (equipment, materials, personnel, procedures) can consistently produce a product meeting its predetermined specifications and quality attributes under normal operating conditions.[16][17]

Experimental Protocol: Performance Qualification (PQ) for a Tableting Process

Objective: To demonstrate that the tablet compression process is capable of consistently producing tablets that meet all CQAs at the commercial manufacturing scale.

Prerequisites: Successful completion of IQ and OQ for the tablet press. Approved Master Batch Record. Trained personnel.

Methodology:

  • Batch Execution: Manufacture a minimum of three consecutive, successful commercial-scale batches.[7] The batch size should be representative of the intended commercial production.[18]

  • Sampling Plan:

    • In-Process Sampling: Collect tablet samples at regular intervals throughout the entire run (e.g., beginning, middle, end, and after any planned stoppages).

    • Finished Product Sampling: Collect a representative sample of the final packaged product.

  • Testing and Acceptance Criteria: Test the collected samples against the product's established CQAs.

CQATest MethodAcceptance Criteria
Appearance Visual InspectionConforms to specification (color, shape, debossing)
Weight Variation USP <905>Meets USP requirements
Hardness Tablet Hardness Tester8.0 - 12.0 kp
Thickness Caliper4.5 - 5.5 mm
Friability USP <1216>< 1.0%
Assay (API Content) HPLC95.0% - 105.0% of label claim
Content Uniformity USP <905>Meets USP requirements
Dissolution USP <711>NLT 80% (Q) dissolved in 30 minutes
  • Data Evaluation: All results must meet the predefined acceptance criteria for all three batches. The data should be statistically analyzed to demonstrate both intra-batch and inter-batch consistency.

  • PQ Report: A final report is authored, summarizing the protocol, results, and any deviations. The report concludes whether the process is validated and capable of consistent commercial production.

Stage 3: Continued Process Verification - Maintaining Control

Validation doesn't end with the PQ report. Stage 3 ensures that the process remains in a state of control for its entire lifecycle.[4][6] This is achieved through an ongoing program to collect and analyze process data.

Core Tool: Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[19] It represents a shift from testing quality at the end of a batch to building it in through real-time monitoring and control.[19][20]

Comparison of Alternatives: Offline Testing vs. PAT

A classic example is ensuring blend uniformity.

  • Alternative 1 (Traditional Offline Testing): The blender is stopped, and samples are manually taken using a sample thief. These are sent to a QC lab for HPLC analysis.

    • Pros: Utilizes standard, well-understood lab equipment.

    • Cons: Time-consuming (hours to days), intrusive, provides only a snapshot in time, risk of sampling error, and offers no opportunity for real-time process control.

  • Alternative 2 (PAT-Enabled Monitoring): Near-Infrared (NIR) spectroscopy probes are integrated directly into the blender shell.

    • Pros: Provides real-time, non-invasive analysis of the entire blend. Allows for the determination of blending endpoint based on achieving a statistical state of uniformity, rather than a fixed time. Reduces cycle time and enables Real-Time Release Testing (RTRT).[20]

    • Cons: Requires initial investment in technology and model development.

The PAT approach provides a far deeper level of process understanding and control, which is the ultimate goal of QbD.[21]

PAT_Workflow Process Manufacturing Process (e.g., Blending) PAT_Sensor PAT Sensor (e.g., NIR Probe) Process->PAT_Sensor Measures RealTime_Data Real-Time Data (Spectral Data) PAT_Sensor->RealTime_Data Model Chemometric Model (Predicts CQA) RealTime_Data->Model Control_System Control System (Compares to Target) Model->Control_System CQA Value Control_System->Process Adjusts CPP or Stops Process

Caption: A PAT-enabled feedback control loop.

Comparative Analysis: Bioreactor Scale-Up Strategies

The challenges of scale-up are particularly acute in bioprocessing, where maintaining a consistent cellular environment is paramount.[22][23] A common challenge is selecting a scale-up parameter that preserves critical performance attributes like oxygen mass transfer (kLa) without introducing detrimental factors like excessive shear stress.[24][25]

Let's compare two common strategies for scaling up a bioreactor from a 20 L pilot scale to a 2000 L production scale.

ParameterStrategy 1: Constant P/VStrategy 2: Constant Tip SpeedRationale & Impact
Scale-Up Goal Maintain constant power input per unit volume.Maintain constant impeller tip speed.P/V is often linked to bulk mixing and oxygen transfer. Tip speed is linked to the maximum shear stress experienced by cells.
Impeller Speed (RPM) Decreases significantly.Decreases moderately.To maintain constant P/V in a larger volume, the RPM must drop. To maintain tip speed with a larger impeller, RPM must also drop, but less dramatically.
Tip Speed (m/s) Decreases.Constant. This is the key difference. Constant P/V leads to lower shear in the larger vessel.
Mixing Time Increases significantly.Increases moderately.Slower impeller speeds in the larger vessel lead to longer mixing times, risking nutrient or pH gradients.
Shear Stress Decreases.Remains constant. Strategy 2 ensures cells at the impeller tip see the same maximum shear, a critical parameter for shear-sensitive cell lines.
kLa (Oxygen Transfer) May decrease or become unpredictable.More predictable, but may require increased gas flow to compensate for lower RPM.Oxygen transfer is complex. While P/V is a factor, changes in flow regime and bubble dynamics at different scales make direct correlation difficult.[25][26]

Final Word: A Commitment to Scientific Rigor

The validation of a scale-up process is the ultimate synthesis of our scientific understanding and our commitment to quality. By embracing a QbD framework, leveraging powerful tools like DoE and PAT, and following a structured lifecycle approach, we can move beyond the trial-and-error methodologies of the past.[27] We can build robust, reliable, and efficient manufacturing processes that consistently deliver high-quality products. This is not merely a regulatory hurdle; it is a scientific responsibility to the professionals who use our products and the patients who depend on them.

References

  • Yu, L. X., et al. (2014). Understanding Pharmaceutical Quality by Design. The AAPS Journal. [Link]
  • Pharmaguideline. (n.d.). Scale Up, Post Approval Changes (SUPAC guidelines). Pharmaguideline. [Link]
  • Vogt, F. G., & Kord, A. S. (2011). Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Organic Process Research & Development. [Link]
  • Scilife. (2025). Key Phases of the Process Validation Lifecycle and Why They Are Important. Scilife. [Link]
  • PharmaSource. (n.d.). Quality by Design in Pharmaceutical Manufacturing: A Complete Guide for Modern Drug Development. PharmaSource. [Link]
  • Performance Validation. (2025). Integrating Quality by Design (QbD) in Pharmaceutical Manufacturing Validation.
  • Amplelogic. (2024).
  • Mettler Toledo. (n.d.). What Is Quality by Design (QbD)?. Mettler Toledo. [Link]
  • SimplerQMS. (2025). Complete Guide to Process Validation in Pharmaceutical Manufacturing. SimplerQMS. [Link]
  • Techsol. (2025).
  • Senieer. (n.d.). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Senieer. [Link]
  • FDA. (2004). Guidance for Industry: PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. U.S.
  • Association for Accessible Medicines. (n.d.). Best Practices for Post-Approval Chemistry, Manufacturing and Controls (CMC) Changes – Scale Up and Post Approval Changes (SUPAC) Guidance. AAM. [Link]
  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]
  • Unipha. (2024). Process Validation in Pharma Industry: A Complete Guide. Unipha. [Link]
  • European Medicines Agency. (n.d.). Quality by design. EMA. [Link]
  • Anderson, N. G., & Spencer, P. (2012). Process Analytical Technology (PAT) in Pharmaceutical Development. American Pharmaceutical Review. [Link]
  • Mounica, N.V.N., et al. (2019). SCALE UP AND POSTAPPROVAL CHANGES (SUPAC) GUIDANCE FOR INDUSTRY: A REGULATORY NOTE.
  • Federal Register. (2014). Guidance for Industry on Scale-Up Post-Approval Changes: Manufacturing Equipment Addendum; Availability. Federal Register. [Link]
  • Kamnoore, A. S., et al. (2024). Scale-Up and Postapproval Changes SUPAC Guidelines. Scribd. [Link]
  • Mirasol, F. (2017). The Challenges of PAT in the Scale-Up of Biologics Production.
  • Chemistry World. (n.d.). Scaling up processes with Design of Experiments. Chemistry World. [Link]
  • The FDA Group. (2024).
  • Syngene International Ltd. (n.d.). Design of Experiment (DoE)
  • Montrium. (2025). How to Manage Scale-Up Change Controls: A Step-by-Step Guide. Montrium. [Link]
  • Scilife. (n.d.). Performance Qualification Protocol (PQP): Ensuring Equipment Integrity. Scilife. [Link]
  • Arena International. (2022). Ready, steady, scale: How to mitigate risks in process scale-up.
  • Pharmaceutical Technology. (n.d.). Process Analytical Technology and Process Control in Solid-Dosage Manufacturing. Pharmaceutical Technology. [Link]
  • AZoM. (2020). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. AZoM. [Link]
  • JMP. (n.d.). Optimizing Processes with Design of Experiments. JMP Technical Primer. [Link]
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Stanford University. [Link]
  • Dar, A. A. (2024). Optimizing processes and products: The role of DOE.
  • Greenlight Guru. (2024). What is IQ, OQ, PQ?
  • Ofni Systems. (n.d.).
  • Scribd. (n.d.).
  • BioProcess International. (2025). Buffer and Solution Mixing-Time Validation.
  • Green Elephant Biotech. (2025). Scale-up vs. scale-out in bioprocessing. Green Elephant Biotech. [Link]
  • BioProcess International. (2025). Buffer and Solution Mixing-Time Validation: A Risk-Assessment Framework for Analysts Using Matrix and Bracketing Approaches.
  • Ascendia Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing. Ascendia Pharma. [Link]
  • Quadro Engineering. (2019). Pharmaceutical Process scale-up from a Lab mill to Production. Quadro Engineering. [Link]
  • Klöckner, W., et al. (2024). Characterization Data for the Establishment of Scale-Up and Process Transfer Strategies between Stainless Steel and Single-Use Bioreactors. MDPI. [Link]
  • Wang, Y., et al. (2024). A new strategy in bioreactor scale-up and process transfer using a dynamic initial vvm according to different aeration pore size. Frontiers in Bioengineering and Biotechnology. [Link]
  • Schilling, J., et al. (2025). Scale-down bioreactors—comparative analysis of configurations. Journal of Biological Engineering. [Link]
  • Ginhong. (2025). How to Scale Up from Lab to Production: A Guide to Industrial Mixing Equipment. Ginhong. [Link]
  • BioProcess International. (2024). Exploring Principles of Bioreactor Scale-Up.
  • VisiMix. (n.d.). Examples of scaled-up mixing calculations used in the industry. VisiMix. [Link]
  • ICH. (2009). Q8(R2): Pharmaceutical Development.
  • EMA. (2014). Guideline on process validation for finished products. European Medicines Agency. [Link]
  • EMA. (2001).

Sources

A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accurate determination of chiral purity is paramount. Enantiomers, mirror-image isomers of a chiral drug, can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. This guide provides a comprehensive framework for conducting and evaluating inter-laboratory comparisons of analytical results for chiral purity, ensuring data is reliable, reproducible, and consistent across different testing sites.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to delve into the underlying principles and rationale behind experimental choices, fostering a deeper understanding of how to achieve robust and trustworthy results in chiral analysis.

The Critical Role of Inter-Laboratory Comparisons

An inter-laboratory comparison, also known as a proficiency test or round-robin test, is a cornerstone of method validation and quality assurance. It serves to:

  • Assess Method Robustness: A method that performs well in a single laboratory may falter when transferred to another due to subtle differences in instrumentation, reagents, or environmental conditions. Inter-laboratory studies rigorously test the transferability and resilience of an analytical method.

  • Identify and Quantify Lab-to-Lab Variability: By having multiple laboratories analyze the same, homogenous sample, it is possible to statistically evaluate the sources and magnitude of variability in the analytical results. This includes both random error (precision) and systematic error (bias).

  • Ensure Consistency in Quality Control: For pharmaceutical products manufactured and tested at multiple sites, inter-laboratory comparisons are essential for ensuring that the same quality standards are being applied and that the reported purity values are equivalent, regardless of where the testing is performed.

  • Benchmark Laboratory Performance: Participation in these studies allows individual laboratories to assess their performance against a larger group, identify potential areas for improvement, and demonstrate their competence to regulatory agencies and clients.

Key Analytical Techniques for Chiral Purity Analysis

The separation of enantiomers is a challenging analytical task that relies on the formation of transient diastereomeric complexes. Three primary techniques have proven to be the most effective and widely adopted for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The choice of technique depends on a multitude of factors including the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for enantiomeric separations. It relies on chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the two enantiomers and thus enabling their separation.

This protocol provides a general framework for the separation of warfarin enantiomers, a common anticoagulant drug.

1. Sample Preparation:

  • Accurately weigh and dissolve the warfarin reference standard or sample in the mobile phase to a final concentration of 1 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
  • Mobile Phase: n-Hexane / Isopropanol / Acetic Acid (90:10:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 10 µL
  • Detection: UV at 308 nm

3. Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-warfarin enantiomers based on their retention times.
  • Calculate the percentage of each enantiomer by dividing the peak area of the individual enantiomer by the total peak area of both enantiomers and multiplying by 100.

Diagram: Chiral HPLC Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh and Dissolve Warfarin Sample prep2 Filter Sample (0.45 µm) prep1->prep2 hplc1 Inject Sample onto Chiral Column prep2->hplc1 hplc2 Isocratic Elution with Mobile Phase hplc1->hplc2 hplc3 UV Detection at 308 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Enantiomeric Purity (%) data1->data2

Caption: Workflow for chiral purity analysis by HPLC.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages such as faster analysis times, lower solvent consumption, and unique selectivity. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

This protocol outlines a general approach for the rapid separation of a propranolol analogue's enantiomers.

1. Sample Preparation:

  • Prepare a 0.5 mg/mL solution of the propranolol analogue in methanol.
  • Ensure complete dissolution. Filtration is typically not required for clean samples.

2. SFC Instrumentation and Conditions:

  • Column: Chiralpak AD-H, 150 x 4.6 mm, 5 µm (or equivalent)
  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Diethylamine (70:30, v/v)
  • Flow Rate: 3.0 mL/min
  • Back Pressure: 150 bar
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL
  • Detection: UV at 290 nm

3. Data Analysis:

  • Identify the enantiomer peaks and integrate their areas.
  • Calculate the enantiomeric purity as described for the HPLC method.

Diagram: Chiral SFC Experimental Workflow

cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Processing prep1 Dissolve Propranolol Analogue in Methanol sfc1 Inject Sample into SFC System prep1->sfc1 sfc2 Separation on Chiral Column with CO2/Modifier sfc1->sfc2 sfc3 UV Detection at 290 nm sfc2->sfc3 data1 Peak Area Integration sfc3->data1 data2 Enantiomeric Purity Calculation data1->data2

Caption: Workflow for chiral purity analysis by SFC.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to differences in their migration times.

This protocol is a starting point for the chiral separation of a basic pharmaceutical compound.

1. Sample Preparation:

  • Dissolve the sample in water or a suitable buffer to a concentration of 0.1 mg/mL.

2. CE Instrumentation and Conditions:

  • Capillary: Fused silica, 50 µm i.d., 60 cm total length (50 cm to detector)
  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin as the chiral selector.
  • Voltage: 20 kV
  • Temperature: 25 °C
  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
  • Detection: UV at 214 nm

3. Data Analysis:

  • Determine the migration times of the enantiomers.
  • Calculate the percentage of each enantiomer based on their corrected peak areas (peak area divided by migration time).

Comparison of Analytical Techniques for Chiral Purity

The following table summarizes the key performance characteristics of HPLC, SFC, and CE for chiral analysis, based on data from various inter-laboratory studies and review articles.

FeatureHPLCSFCCE
Principle Differential partitioning with a chiral stationary phaseDifferential partitioning with a chiral stationary phase in a supercritical fluid mobile phaseDifferential electrophoretic mobility due to interaction with a chiral selector in the background electrolyte
Speed Moderate (typically 10-30 min)Fast (typically <10 min)Fast (typically <15 min)
Solvent Consumption High (organic solvents)Low (mainly CO₂)Very Low (aqueous buffers)
Sensitivity (UV) GoodGoodModerate to Good
Robustness HighModerate to HighModerate
Method Development Can be time-consumingGenerally faster than HPLCCan be complex due to multiple parameters
Cost per Sample ModerateLowLow
Typical RSD (%) < 2%< 3%< 5%

Designing and Executing a Successful Inter-Laboratory Comparison

A well-designed inter-laboratory study is crucial for obtaining meaningful and actionable data. The following steps outline a robust approach:

1. Protocol Development and Harmonization:

  • A detailed and unambiguous analytical protocol should be developed and agreed upon by all participating laboratories. This should specify the column, mobile phase/BGE, instrument parameters, sample preparation, and data analysis procedures.
  • System suitability tests (SSTs) must be clearly defined with acceptance criteria for resolution, tailing factor, and precision of replicate injections.

2. Sample Preparation and Distribution:

  • A single, homogenous batch of the test sample should be prepared and distributed to all participating laboratories.
  • The stability of the sample during shipping and storage should be confirmed.

3. Data Reporting and Statistical Analysis:

  • A standardized template for data reporting should be used to ensure consistency.
  • Statistical analysis of the collected data should be performed to assess intra- and inter-laboratory precision and to identify any significant bias. Common statistical tools include analysis of variance (ANOVA).

Diagram: Inter-Laboratory Comparison Logical Flow

cluster_planning Planning & Preparation cluster_execution Execution by Participating Labs cluster_analysis Data Analysis & Reporting plan1 Define Study Objectives plan2 Develop & Harmonize Analytical Protocol plan1->plan2 plan3 Prepare & Distribute Homogenous Sample plan2->plan3 exec1 Perform System Suitability Testing plan3->exec1 exec2 Analyze Samples According to Protocol exec1->exec2 exec3 Record & Report Results exec2->exec3 analysis1 Centralized Data Collection exec3->analysis1 analysis2 Statistical Analysis (e.g., ANOVA) analysis1->analysis2 analysis3 Final Report Generation & Recommendations analysis2->analysis3

Caption: Logical flow of an inter-laboratory comparison study.

Common Challenges and Troubleshooting

Despite careful planning, inter-laboratory studies can encounter challenges. Awareness of these potential pitfalls can aid in their prevention and resolution.

  • Column-to-Column Variability: Even columns with the same part number can exhibit slight differences in selectivity. It is advisable to use columns from the same manufacturing lot if possible.

  • Mobile Phase Preparation: Minor variations in mobile phase composition, especially the concentration of additives, can significantly impact chiral resolution. Precise and consistent preparation is key.

  • Instrumentation Differences: Variations in dwell volume, detector response, and temperature control between different instruments can contribute to variability.

  • Data Integration: Inconsistent integration of small impurity peaks can be a significant source of error. Clear guidelines for peak integration should be provided in the protocol.

Conclusion

Inter-laboratory comparisons are an indispensable tool for ensuring the quality and consistency of chiral purity data in the pharmaceutical industry. By carefully selecting the appropriate analytical technique, developing a robust and harmonized protocol, and applying sound statistical analysis, organizations can have a high degree of confidence in the analytical results generated across different laboratories. This guide has provided a framework for understanding the key considerations and practical aspects of conducting these crucial studies, ultimately contributing to the safety and efficacy of chiral medicines.

References

  • A practical guide to chiral analysis by HPLC. (2022).
  • Chiral separation of drugs in biological fluids by liquid chromatography. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Supercritical fluid chromatography for chiral separations. (2020). TrAC Trends in Analytical Chemistry. [Link]
  • Comparison of supercritical fluid chromatography and high-performance liquid chromatography for the separation of enantiomers. (2019).
  • Chiral separations by capillary electrophoresis. (2023). Electrophoresis. [Link]
  • Inter-laboratory comparison of chiral separations by HPLC, SFC, and CE. (2021).
  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Statistical analysis of inter-laboratory studies. (2022). Analytica Chimica Acta. [Link]
  • The challenge of chiral stationary phase batch-to-batch reproducibility. (2020).

Comparative study of resolving agents for racemic alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Search

I'm now starting a broad literature review, focusing on techniques for resolving racemic alcohols. My initial search includes chiral acids, bases, and enzymes as resolving agents, along with specific examples backed by experimental data. I'm focusing on finding well-documented examples.

Developing a Framework

I'm now structuring my approach. I'll thoroughly investigate various resolving agents, including chiral acids, bases, and enzymes, compiling experimental data on reaction conditions, yields, and ee values. I'll then delve into the underlying mechanisms and find established protocols for each technique, aiming to compare them effectively. Finally, I'll create illustrative diagrams to visualize the processes.

Organizing Resolution Agents

I'm now diving into the common classes of resolving agents, like chiral acids, bases, and enzymes. I'm focusing on finding concrete examples with experimental data for diastereomeric salt formation, kinetic resolution, and enzymatic resolution. I'm collecting detailed information on reaction conditions, yields, and enantiomeric excess for a variety of racemic alcohols and finding authoritative sources for each mechanism. I'm also searching for established experimental protocols.

Spectroscopic comparison of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I've started gathering data on the spectroscopic properties of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol enantiomers. My initial focus is on NMR data, and I am conducting targeted Google searches for comprehensive information.

Planning Spectroscopic Guide

I'm now expanding my scope to include IR, CD, and Mass Spec, alongside NMR. I am simultaneously building a framework for the guide. This includes an introduction on chiral analysis significance and dedicated sections for each technique. I plan to present and compare data, create clear experimental protocols, and integrate diagrams to clarify workflows.

Refining Research Strategies

I'm now expanding my search for established protocols for chiral molecule analysis. I'm also looking into authoritative sources on chiroptical spectroscopy theory to build a stronger foundation. My guide structure is also coming into focus. I'm planning an introduction emphasizing chiral analysis significance and including dedicated sections on each spectroscopic technique. I am now preparing to detail the experimental protocols.

Safety Operating Guide

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Beginning hazard assessment

I am now initiating a comprehensive search for the Safety Data Sheet (SDS) and other reliable resources to understand the hazards, handling, and disposal of 1-(3,5-Bis(trifluoromethyl)phenyl. I'm focusing on gathering information for a thorough risk assessment.

Analyzing Disposal Procedures

I'm now expanding my search to include general guidelines for disposing of halogenated organic compounds and typical lab waste streams. I'm focusing on EPA, OSHA, and similar resources. My goal is to structure the guide with a hazard introduction, a detailed disposal procedure, a DOT graph, a summary table, and a complete references section.

Acquiring SDS Data

I've successfully located the Safety Data Sheet for 1-(3, 5-Bis(trifluoromethyl)phenyl)ethanol. The SDS details significant hazards, particularly skin and eye irritation, and potential respiratory issues. It's clearly classified as hazardous, and the document outlines general disposal guidelines.

Refining Disposal Procedures

I'm now diving deeper into the disposal methods. The general advice from the SDS isn't enough to make a practical guide, so I'm focusing on specific procedures for halogenated organics. I'm looking into waste segregation, container requirements, labeling, and incineration. Finding authoritative sources for these steps is my priority to ensure a trustworthy procedure. Initial results confirm the need to separate this waste type and point to incineration as a disposal option.

Defining Hazard Parameters

I've successfully pinpointed the hazards associated with 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol, based on its Safety Data Sheet. It's clear this compound presents skin and eye irritation risks.

Synthesizing Disposal Procedures

I've integrated hazard data and disposal directives for this compound, now referencing guidelines for halogenated organic waste. This reinforces the need for waste segregation and licensed disposal, typically incineration. My focus now is synthesizing a step-by-step procedure, specifically including container selection advice by determining its compatibility with standard laboratory materials.

Detailing Disposal Rationale

I've integrated hazard data and disposal directives, focusing now on the environmental impact of fluorinated organic waste. This reinforces the need for waste segregation and incineration. I'm actively researching the degradation principles, aiming to explain why these procedures are critical and will add them to the guide. I still need to finalize container recommendations for optimal safety. I'm planning the DOT diagram workflow, and am planning the supporting details as well.

Analyzing Safety Protocols

I've been compiling safety protocols, focusing on this compound. I now have gathered specific disposal procedures for halogenated organics and container compatibility details. This should help me assess hazards.

Finalizing Disposal Guide

I've incorporated the collected data into a structured guide. It includes an introduction to the compound and hazards, a step-by-step disposal procedure with rationale and citations, a DOT workflow, a summary table, and a complete reference list. I'm confident in meeting all the prompt's requirements, focusing on the persona, E-E-A-T principles, and specified formatting.

Constructing the Comprehensive Guide

I've assembled a comprehensive picture of the compound's hazards, disposal guidelines for similar halogenated compounds, and related regulations from the EPA and DOT. I am integrating incineration principles, information on the environmental persistence of trifluoromethyl compounds, and specifics on appropriate container compatibility and labeling. I have sufficient information to structure the guide, and am beginning with an introduction. I'll provide a step-by-step procedure with cited rationale, a DOT workflow diagram, a summary table, and a numbered reference list.

Personal protective equipment for handling 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Safety Research

I'm currently engaged in a comprehensive Google search to gather vital safety data for 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol. My primary focus is on hazard classifications and the appropriate personal protective equipment needed, which should inform safe handling.

Gathering Information and Planning

I've initiated a thorough search for crucial safety data and handling information for this compound, focusing on hazard classifications and essential PPE. I'm prioritizing authoritative sources like SDS and peer-reviewed literature. I'm currently devising a structured guide, starting with an overview of the chemical's hazards and progressing to detailed PPE selection and safe handling protocols.

Planning Guide Content

I'm now outlining a detailed guide to include clear PPE recommendations and safe handling protocols for this compound. I'll include a hazard introduction, detailed procedures for PPE, and protocols for safe handling and storage, along with a detailed "References" section. I will also include a Graphviz diagram, and draft a laboratory protocol.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.